2-DECALONE
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRKCQQHOWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862701 | |
| Record name | 2-Decalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4832-17-1 | |
| Record name | 2-Decalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4832-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4832-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Decalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[4.4.0]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Decalone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-decalone, a bicyclic ketone of significant interest in organic synthesis and as a structural motif in various natural products and pharmacologically active compounds. This document details the core reaction mechanisms, provides in-depth experimental protocols for key transformations, and presents a comparative analysis of quantitative data for the different synthetic strategies.
Robinson Annulation: A Classic Approach to the Decalone Core
The Robinson annulation is a powerful and widely employed method for the formation of six-membered rings, making it a cornerstone in the synthesis of this compound and its derivatives. The reaction proceeds through a tandem Michael addition and intramolecular aldol (B89426) condensation.
The overall transformation involves the reaction of a ketone enolate with an α,β-unsaturated ketone. In the context of this compound synthesis, cyclohexanone (B45756) reacts with methyl vinyl ketone (MVK) to form an octahydronaphthalenone precursor, which is subsequently reduced to afford this compound.
Signaling Pathway Diagram
Stereoisomers of 2-Decalone: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Stereochemistry, and Physicochemical Properties of cis- and trans-2-Decalone
This technical guide provides a detailed overview of the stereoisomers of 2-decalone, specifically the cis and trans diastereomers. Designed for researchers, scientists, and professionals in drug development, this document explores the synthesis, conformational analysis, spectroscopic signatures, and thermodynamic stability of these important bicyclic ketones.
Introduction to the Stereochemistry of this compound
This compound, a bicyclic ketone, exists as two primary diastereomers: cis-2-decalone (B72262) and trans-2-decalone.[1][2] The stereochemical distinction arises from the fusion of the two cyclohexane (B81311) rings. In cis-2-decalone, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, resulting in a bent ring system. Conversely, in trans-2-decalone, these hydrogen atoms are on opposite sides, leading to a more linear and rigid structure. This fundamental difference in stereochemistry profoundly influences the conformational flexibility, thermodynamic stability, and spectroscopic properties of each isomer.
Synthesis of cis- and trans-2-Decalone
The stereoselective synthesis of each this compound isomer requires distinct synthetic strategies. The thermodynamically favored trans isomer is accessible through the Robinson annulation, while the cis isomer is typically obtained via catalytic hydrogenation of an aromatic precursor.
Synthesis of trans-2-Decalone via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[3] The reaction of cyclohexanone (B45756) with methyl vinyl ketone under basic conditions yields the Δ¹(⁹)-octalone intermediate, which upon reduction, leads to the formation of trans-2-decalone.[3]
Experimental Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone
This protocol is adapted from the well-established synthesis of related hexahydronaphthalenones.[4]
-
Materials: Cyclohexanone, methyl vinyl ketone, sodium ethoxide, anhydrous ethanol, 5% hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and appropriate organic solvents for extraction and chromatography.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.[4]
-
Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[4]
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.[4]
-
Annulation and Dehydration: Heat the reaction mixture to reflux and maintain for 6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.[4]
-
Workup and Purification: After cooling, the reaction is quenched, neutralized, and extracted. The crude product is then purified by column chromatography to yield the intermediate enone, which can be subsequently reduced to afford trans-2-decalone.
Logical Workflow for the Synthesis of trans-2-Decalone
References
A Technical Guide to 2-Decalone: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decalone, a bicyclic ketone, exists as a mixture of cis and trans isomers and serves as a versatile intermediate in organic synthesis. Its rigid, fused-ring structure makes it a valuable building block for the synthesis of complex molecules, including steroids, terpenes, and other natural products. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important reaction mechanisms.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that this compound is typically available as a mixture of cis and trans isomers, and the properties of the individual isomers can vary.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1][2][3] |
| Molecular Weight | 152.23 g/mol | [3] |
| CAS Number | 4832-17-1 (mixture of cis and trans) | [3] |
| 1579-21-1 (cis-isomer) | [4] | |
| 16021-08-2 (trans-isomer) | [5] | |
| Boiling Point | 96 °C at 2.5 mmHg | [3] |
| Density | 0.979 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.491 | [3] |
| Melting Point | The trans isomer generally has a higher melting point than the cis isomer due to more efficient crystal lattice packing. Specific melting points for the individual isomers of this compound are not consistently reported. | [6][7] |
| Solubility | Soluble in most organic solvents such as ethanol (B145695), ether, and acetone. Sparingly soluble in water. | [8] |
| Appearance | Colorless to pale yellow liquid. |
Spectral Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong characteristic absorption band for the carbonyl group (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain and conformation of the specific isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. The signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are typically found in the downfield region (δ 2.0-2.5 ppm). The complex splitting patterns arise from the numerous coupled protons in the bicyclic system and can be used to differentiate between the cis and trans isomers based on their distinct conformations.[9][10]
-
¹³C NMR: The carbon NMR spectrum shows a characteristic resonance for the carbonyl carbon in the range of δ 200-220 ppm. The remaining nine carbon signals appear in the aliphatic region, and their chemical shifts are dependent on the stereochemistry of the ring junction.[9][11]
-
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 152.[1][4][5] Common fragmentation patterns involve the loss of small neutral molecules such as CO and C₂H₄.
Experimental Protocols
Synthesis of this compound via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry and a common method for synthesizing this compound derivatives.[12][13][14][15][16] The reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.
Materials:
-
Methyl vinyl ketone
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add cyclohexanone dropwise to form the cyclohexanone enolate.
-
Michael Addition: To the enolate solution, add methyl vinyl ketone dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Aldol Condensation and Dehydration: The Michael adduct will undergo an intramolecular aldol condensation followed by dehydration upon heating. Reflux the reaction mixture for a specified period to promote the formation of the α,β-unsaturated ketone, this compound.
-
Work-up: After cooling the reaction mixture, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[17][18][19][20]
References
- 1. This compound,c&t [webbook.nist.gov]
- 2. This compound,c&t [webbook.nist.gov]
- 3. This compound,mixture of cis and trans 95 4832-17-1 [sigmaaldrich.com]
- 4. 2(1H)-Naphthalenone, octahydro-, cis- | C10H16O | CID 246289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, trans- | C10H16O | CID 85944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Robinson Annulation | NROChemistry [nrochemistry.com]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Robinson Annulation [organic-chemistry.org]
- 16. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. How To [chem.rochester.edu]
An In-depth Technical Guide to Natural Products Containing the 2-Decalone Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products have historically been a rich source of novel chemical scaffolds for drug discovery. Among these, compounds featuring the 2-decalone moiety, a bicyclic ketone, have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of prominent natural products containing the this compound core, with a focus on their biological effects, mechanisms of action, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Key this compound-Containing Natural Products: A Closer Look
This guide will focus on three exemplary natural products that showcase the diverse biological potential of the this compound scaffold: Lovastatin, Equisetin, and Trichodermic Acid.
Lovastatin: A Cholesterol-Lowering Blockbuster
Lovastatin, one of the first statins to be marketed, is a fungal metabolite produced by species such as Aspergillus terreus. It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Equisetin: A Potent and Broad-Spectrum Bioactive
Equisetin, a tetramic acid-containing polyketide from Fusarium species, exhibits a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Notably, it is an inhibitor of HIV-1 integrase and has recently been shown to have anti-atherosclerotic effects through its interaction with the STAT3 signaling pathway.
Trichodermic Acid: A Sesquiterpenoid with Anticancer Potential
Trichodermic acid, a sesquiterpenoid isolated from fungi of the Trichoderma genus, has demonstrated significant anticancer activity. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activities of selected this compound-containing natural products.
Table 1: Antifungal and Antibacterial Activities
| Compound | Target Organism | Bioassay | Activity (IC50/MIC) | Reference(s) |
| Equisetin | Bacillus subtilis | Microdilution | MIC: 8 µg/mL | [1] |
| Equisetin | Staphylococcus aureus | Microdilution | MIC: 16 µg/mL | [1] |
| Equisetin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Microdilution | MIC: 16 µg/mL | [1] |
Table 2: Anticancer and Antiviral Activities
| Compound | Cell Line/Target | Bioassay | Activity (IC50) | Reference(s) |
| Trichodermic Acid Derivative | A549 (Lung Carcinoma) | SRB Assay | 4.6 µM | |
| Trichodermic Acid Derivative | HCT-116 (Colon Carcinoma) | SRB Assay | 3.9 µM | |
| Trichodermic Acid Derivative | MCF-7 (Breast Adenocarcinoma) | SRB Assay | 5.2 µM | |
| Equisetin | HIV-1 Integrase | In vitro assay | 5-25 µM | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of representative this compound natural products is provided in Table 3.
Table 3: Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Lovastatin | C24H36O5 | 404.5 | 174.5 | Insoluble in water |
| Equisetin | C22H31NO4 | 373.5 | 162-164 | Soluble in methanol, ethanol, DMSO |
| Trichodermic Acid | C15H20O4 | 264.3 | 183-185 | Soluble in methanol, chloroform |
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of this compound-containing natural products.
Protocol 1: Bioassay-Guided Isolation and Purification of Equisetin from Fusarium oxysporum
This protocol describes a general procedure for the isolation of bioactive compounds from fungal cultures, which can be adapted for equisetin.
1. Fungal Cultivation and Extraction:
-
Inoculate Fusarium oxysporum into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture for 14-21 days at 25-28°C with shaking.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Bioassay-Guided Fractionation:
-
Perform a preliminary bioassay (e.g., agar (B569324) diffusion assay against a test organism like Bacillus subtilis) to confirm the activity of the crude extract.
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and test each for biological activity.
3. HPLC Purification:
-
Pool the active fractions and concentrate them.
-
Further purify the active concentrate by High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.
-
Use a gradient of water and acetonitrile (B52724) as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the active compound(s).
4. Structure Elucidation:
-
Determine the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol is a widely used method for determining the in vitro anticancer activity of compounds.[3][4][5]
1. Cell Plating:
-
Seed cells of a human cancer cell line (e.g., A549, HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., trichodermic acid) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
3. Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
4. Staining and Measurement:
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound natural products are often mediated through their interaction with specific cellular signaling pathways.
Equisetin and the STAT3 Signaling Pathway in Atherosclerosis
Equisetin has been shown to exert anti-atherosclerotic effects by directly binding to and inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3). In the context of atherosclerosis, pro-inflammatory cytokines like IL-6 activate the JAK/STAT3 pathway in vascular smooth muscle cells, leading to their proliferation and migration, which contributes to plaque formation. Equisetin's inhibition of STAT3 disrupts this process.
Trichodermic Acid and the Unfolded Protein Response (UPR) in Cancer
Trichodermic acid induces apoptosis in cancer cells by triggering the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[4] This sustained ER stress activates pro-apoptotic pathways. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Trichodermic acid appears to activate the PERK and IRE1α branches of the UPR.
Conclusion
The this compound moiety represents a privileged scaffold in natural product chemistry, giving rise to compounds with a wide array of potent biological activities. The examples of lovastatin, equisetin, and trichodermic acid highlight the therapeutic potential of this structural class, from cholesterol management and antimicrobial/antiviral applications to cancer therapy. This guide provides a foundational resource for researchers, offering key quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of these fascinating molecules. Further exploration of the vast chemical space of this compound-containing natural products holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equisetin protects from atherosclerosis in vivo by binding to STAT3 and inhibiting its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Decalone Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the spectroscopic analysis of cis- and trans-2-decalone (B93970) isomers, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, quantification, and quality control in various research and development settings, including synthetic chemistry and drug development.
Introduction to 2-Decalone Isomers
This compound, a bicyclic ketone, exists as two primary stereoisomers: cis-2-decalone (B72262) and trans-2-decalone. The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its spectroscopic properties. The trans isomer possesses a rigid, chair-chair conformation, while the cis isomer is more flexible and can undergo ring inversion. These conformational differences lead to distinct signatures in their respective NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structural features of molecules. For this compound isomers, both ¹H and ¹³C NMR provide critical information for differentiation.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a direct count of the number of non-equivalent carbon atoms in the molecule. Due to the symmetry of the decalin ring system, differences in the chemical shifts of the carbon atoms, particularly those near the ring junction and the carbonyl group, can be observed between the cis and trans isomers.
Table 1: ¹³C NMR Chemical Shift Data for this compound Isomers
| Carbon Atom | cis-2-Decalone (Predicted δ, ppm) | trans-2-Decalone (Experimental δ, ppm) | Key Differentiating Features |
| C1 | ~40-42 | 41.5 | |
| C2 (C=O) | ~211-213 | 212.1 | The carbonyl carbon chemical shift is a key indicator. |
| C3 | ~41-43 | 41.9 | |
| C4 | ~25-27 | 26.2 | |
| C4a | ~48-50 | 50.1 | The bridgehead carbons often show significant differences. |
| C5 | ~26-28 | 27.1 | |
| C6 | ~24-26 | 25.4 | |
| C7 | ~25-27 | 26.2 | |
| C8 | ~33-35 | 34.3 | |
| C8a | ~48-50 | 50.1 | The bridgehead carbons often show significant differences. |
Note: Predicted values for cis-2-decalone are based on general substituent effects and data from analogous cis-decalin systems. Experimental data for trans-2-decalone is sourced from public databases.
¹H NMR Spectroscopy
The ¹H NMR spectra of the this compound isomers are complex due to the number of protons and extensive spin-spin coupling. However, the differences in the conformational rigidity and the spatial orientation of the protons in the cis and trans isomers lead to distinct chemical shifts and coupling constants. In the rigid trans isomer, clear distinctions between axial and equatorial protons are expected, leading to a wider dispersion of signals. The more flexible cis isomer may show averaged signals at room temperature due to rapid conformational changes.
Table 2: Predicted ¹H NMR Spectral Data for this compound Isomers
| Proton(s) | cis-2-Decalone (Predicted δ, ppm) | trans-2-Decalone (Predicted δ, ppm) | Expected Multiplicity & Key Differentiating Features |
| H1, H3 | 1.8 - 2.5 | 1.8 - 2.5 | Complex multiplets. Protons α to the carbonyl are deshielded. |
| H4, H5, H6, H7, H8 | 1.2 - 1.9 | 1.2 - 1.9 | Overlapping multiplets forming a broad envelope. |
| H4a, H8a | 1.5 - 2.2 | 1.5 - 2.2 | Bridgehead protons. Chemical shifts are sensitive to the ring junction stereochemistry. |
Note: Due to the complexity of the spectra and the lack of complete, assigned experimental data in readily available literature, these are predicted ranges. The key differentiating factor in experimental spectra would be the specific coupling constants, which are highly dependent on the dihedral angles between adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups. The primary absorption of interest for this compound is the carbonyl (C=O) stretch. The position of this band can be subtly influenced by the ring strain and conformation of the bicyclic system.
Table 3: Characteristic IR Absorption Frequencies for this compound Isomers
| Functional Group | Vibration Mode | cis-2-Decalone (Expected Wavenumber, cm⁻¹) | trans-2-Decalone (Expected Wavenumber, cm⁻¹) | Key Differentiating Features |
| C=O | Stretch | ~1710 - 1715 | ~1710 - 1715 | The carbonyl stretch is a strong, sharp peak. Subtle shifts may be observed due to differences in ring strain. |
| C-H | Stretch | ~2850 - 2960 | ~2850 - 2960 | Strong, multiple bands characteristic of sp³ C-H bonds. |
| C-H | Bend | ~1450 - 1470 | ~1450 - 1470 | Methylene scissoring vibrations. |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer, which can be used for definitive identification when compared to a reference spectrum.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of this compound isomer (5-10 mg)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference to the residual solvent peak)
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the sample depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
2D NMR (Optional but Recommended for full assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, coupling constants, and 2D correlation data.
-
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of the this compound isomers to identify the carbonyl functional group and observe fingerprint region differences.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample of this compound isomer (liquid or solid)
-
For liquid samples: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
For solid samples: KBr powder and a pellet press, or a solvent for casting a film.
-
Spatula, mortar, and pestle (for solid samples)
Procedure (using ATR-FTIR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound isomer or a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency and the fingerprint region.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Conclusion
The spectroscopic analysis of cis- and trans-2-decalone isomers by NMR and IR spectroscopy provides a robust framework for their differentiation and characterization. While the IR spectra are primarily used to confirm the presence of the ketone functionality, NMR spectroscopy, particularly ¹³C and detailed ¹H analysis (including 2D techniques), offers the definitive means to distinguish between the two isomers based on their unique conformational properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-2-Decalone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-2-decalone (B93970). Decalin ring systems are fundamental scaffolds in a multitude of natural products and pharmacologically active molecules, including steroids. A thorough understanding of their three-dimensional structure, conformational flexibility, and the relative stability of their isomers is paramount for rational drug design and the prediction of molecular properties. This document details the stereochemical differences between cis- and trans-2-decalone, presents quantitative data from key analytical techniques, outlines generalized experimental and computational protocols, and provides visualizations of the conformational dynamics.
Introduction: Stereochemistry of the 2-Decalone System
The this compound isomers are bicyclic ketones composed of two fused cyclohexane (B81311) rings. The stereochemical distinction between the cis and trans isomers is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a).
-
trans-2-Decalone: The bridgehead hydrogens are on opposite sides of the ring system. This arrangement results in a rigid, conformationally locked structure where both six-membered rings are held in a stable chair conformation. Ring flipping is not possible without breaking covalent bonds.
-
cis-2-Decalone (B72262): The bridgehead hydrogens are on the same side of the ring system. This isomer is significantly more flexible and undergoes rapid ring inversion at room temperature, equilibrating between two distinct chair-chair conformers of equal energy.
This fundamental difference in conformational dynamics leads to distinct spectroscopic properties and thermodynamic stabilities.
Thermodynamic Stability
Experimental measurements confirm that trans-2-decalone is thermodynamically more stable than cis-2-decalone. The primary reason for this is the increased steric strain in the cis isomer, which suffers from unfavorable non-bonded interactions, including three additional gauche-butane interactions compared to the trans isomer.[1][2]
The enthalpy difference for the isomerization of the trans to the cis isomer has been experimentally determined.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |
| ΔrH° (trans → cis) | 10.5 ± 1.3 | ~2.5 | [3] |
| Table 1: Experimentally determined enthalpy of isomerization for this compound. |
Conformational Analysis via Experimental Methods
The conformational properties of the this compound isomers are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational properties of molecules in solution. The key distinction between the NMR spectra of cis- and trans-2-decalone arises from their different conformational dynamics.
-
trans-2-Decalone: Due to its rigid, locked conformation, axial and equatorial protons on the cyclohexane rings have distinct chemical environments and remain so on the NMR timescale. This results in a more complex ¹H NMR spectrum with separate, well-resolved signals for axial and equatorial protons.
-
cis-2-Decalone: The rapid ring-flipping at room temperature leads to an averaging of the chemical environments of the axial and equatorial protons. Consequently, the ¹H NMR spectrum is simpler, showing averaged signals for many of the protons.[4]
While a complete, assigned dataset for both parent isomers is not available in a single source, the expected chemical shifts and coupling constants can be inferred from studies on the parent decalin systems and related ketones.[5]
| Isomer | Proton(s) | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |
| trans | Bridgehead (axial) | Upfield (shielded) | Large Jax-ax (~10-13 Hz), Small Jax-eq (~2-5 Hz) | Rigid conformation leads to distinct axial and equatorial signals. |
| cis | Bridgehead | Downfield (deshielded) compared to trans | Averaged J values | Rapid ring inversion averages axial and equatorial environments. |
| Both | Protons α to C=O | ~2.0 - 2.5 | Varies with dihedral angle | The ketone group deshields adjacent protons. |
| Table 2: Predicted ¹H NMR Spectroscopic Data for cis- and trans-2-Decalone. |
| Isomer | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Both | C=O | ~210 | Typical for a cyclohexanone. |
| trans | Bridgehead & Methylene | Distinct signals for each carbon | Conformationally locked. |
| cis | Bridgehead & Methylene | Fewer signals due to averaging | Rapid ring inversion leads to time-averaged signals, resulting in fewer unique resonances. |
| Table 3: Predicted ¹³C NMR Spectroscopic Data for cis- and trans-2-Decalone. |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most precise and unambiguous data on the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles. Crystal structures of various decalin derivatives have confirmed the double chair conformation for both cis and trans isomers.[4]
| Parameter | trans-2-decalone (from gas-phase electron diffraction) | cis-2-decalone (expected) |
| Ring Conformation | Both rings in chair form | Both rings in chair form |
| Average C-C bond length | 1.532 Å | ~1.53-1.54 Å |
| Average C-H bond length | 1.121 Å | ~1.1 Å |
| C=O bond length | 1.225 Å | ~1.22 Å |
| Average C-C-C bond angle | 111.3° | Varies, influenced by ring fusion |
| C-C-C (carbonyl) angle | 114° | ~112-115° |
| Table 4: Expected Molecular Geometry Parameters. Data for trans-2-decalone is from a gas-phase electron diffraction study.[6] |
Computational Conformational Analysis
Molecular mechanics and quantum mechanics (specifically Density Functional Theory, DFT) are essential computational tools for investigating the conformational landscape of molecules. These methods allow for the calculation of steric energies, relative conformational energies, and geometric parameters.
-
Molecular Mechanics (MM): Force-field methods like MM2 and MM3 are effective for rapidly calculating the steric energies of different conformers. This approach is well-suited for exploring the potential energy surface and identifying low-energy conformations.[7]
-
Density Functional Theory (DFT): DFT calculations provide more accurate electronic structure information and can be used to refine the geometries and relative energies of the conformers identified by molecular mechanics.
For cis-2-decalone, computational methods can quantify the energy barrier of the ring inversion process. For trans-2-decalone, these methods can detail the degree of ring flattening caused by the carbonyl group. Calculations on the parent decalin system show the trans isomer to be more stable by approximately 2.7 kcal/mol, which is in good agreement with experimental data.[2]
Experimental & Computational Workflows
Generalized Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) are performed first.
-
Advanced 2D NMR: To unambiguously assign signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals to determine proton ratios. Measure chemical shifts (δ) in ppm and coupling constants (J) in Hz. For trans-2-decalone, the magnitude of vicinal coupling constants can be used with the Karplus equation to estimate dihedral angles.[8]
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the this compound isomer. This is often the most challenging step. A common method is slow evaporation of a saturated solution. Choose a solvent in which the compound is moderately soluble. The solution should be filtered to remove dust, which can act as unwanted nucleation sites. Let the solvent evaporate slowly over several days in a vibration-free environment.
-
Crystal Selection and Mounting: Select a high-quality, single crystal (typically <0.5 mm in any dimension) with no visible cracks or defects and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualized Workflows and Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a general workflow for their analysis.
Figure 1: General workflow for the conformational analysis of this compound isomers.
Figure 2: Rigid conformation of trans-2-decalone.
Figure 3: Conformational equilibrium of cis-2-decalone.
Conclusion
The conformational analysis of cis- and trans-2-decalone reveals two molecules with markedly different properties rooted in their fundamental stereochemistry. trans-2-Decalone is a rigid, conformationally locked molecule that is thermodynamically more stable by approximately 2.5 kcal/mol. Its rigidity leads to complex NMR spectra with distinct signals for axial and equatorial protons. In contrast, cis-2-decalone is a flexible molecule that undergoes rapid ring inversion between two equivalent chair-chair conformers, resulting in simpler, time-averaged NMR spectra. A combination of modern spectroscopic techniques, particularly 2D NMR, and computational modeling provides a powerful and comprehensive approach to fully characterize the three-dimensional structures and dynamics of these important bicyclic systems. This detailed understanding is critical for applications in medicinal chemistry and materials science where the decalin scaffold is a key structural motif.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. 2(1H)-Naphthalenone, octahydro-, trans- [webbook.nist.gov]
- 4. osti.gov [osti.gov]
- 5. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
Robinson Annulation for the Synthesis of 2-Decalone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the Robinson annulation reaction specifically for the synthesis of 2-decalone (octahydro-2(1H)-naphthalenone), a key bicyclic intermediate. This document details the underlying reaction mechanism, provides established experimental protocols, presents quantitative data on reaction conditions, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.
Introduction
First described by Sir Robert Robinson in 1935, the Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring onto a ketone substrate.[1] The reaction of cyclohexanone (B45756) with methyl vinyl ketone (MVK) to yield this compound is a classic example of this powerful ring-forming strategy. The resulting decalone framework is a fundamental building block in the synthesis of more complex molecules, including steroids and terpenoids.[2] Understanding the nuances of this reaction is critical for chemists aiming to leverage it in multi-step synthetic campaigns.
Reaction Mechanism
The synthesis of this compound via the Robinson annulation proceeds in two key stages:
-
Michael Addition: The reaction is initiated by the base-catalyzed formation of a cyclohexanone enolate. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition, forming a 1,5-diketone intermediate.[1][2]
-
Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-diketone intermediate undergoes an intramolecular aldol condensation. An enolate is formed at one of the methyl ketone's α-carbons, which then attacks the carbonyl carbon of the original cyclohexanone moiety. This cyclization event forms a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated product, this compound.[1][2]
References
An In-depth Technical Guide on the Thermodynamic Stability of 2-Decalone Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemistry of fused ring systems is a cornerstone of organic chemistry, with profound implications for molecular conformation, reactivity, and biological activity. The decalin framework, a bicyclo[4.4.0]decane system, is a prevalent structural motif in numerous natural products, including steroids and terpenes. Understanding the relative thermodynamic stability of its derivatives, such as the 2-decalone isomers, is critical for rational drug design and the strategic planning of complex synthetic pathways. This technical guide provides a comprehensive analysis of the factors governing the stability of cis- and trans-2-decalone (B93970), supported by quantitative data, detailed experimental protocols, and logical diagrams. The core principle elucidated is that the trans-isomer of this compound is thermodynamically more stable than the cis-isomer, a phenomenon primarily attributed to differences in steric strain.
Introduction to this compound Isomerism
This compound, with the chemical formula C₁₀H₁₆O, exists as two primary diastereomers: cis-2-decalone (B72262) and trans-2-decalone.[1][2][3][4] These isomers arise from the manner in which the two six-membered rings are fused. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides.[5][6] This fundamental geometric difference precludes their interconversion through simple bond rotation or ring flipping, meaning they are distinct chemical compounds with unique physical and energetic properties.[6]
The relative stability of these isomers is a direct consequence of their three-dimensional conformations. Conformational analysis reveals that the trans isomer exists in a rigid, low-energy state, while the cis isomer is more flexible but inherently possesses greater steric strain.[6][7] This guide will dissect the energetic contributions to the stability of each isomer.
Quantitative Thermodynamic Data
The most direct measure of thermodynamic stability is the difference in the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the isomers. While specific experimental values for this compound are dispersed in the literature, the parent decalin system provides a well-studied and directly applicable model. The principles governing the stability of decalins are directly transferable to the corresponding decalones.
The trans isomer of decalin is consistently shown to be more stable than the cis isomer. This stability difference is largely due to unfavorable nonbonded interactions within the concave structure of cis-decalin.[5]
| Parameter | Value | Interpretation |
| Energy Difference (ΔH°) | trans-decalin is ~2.7 kcal/mol (11.3 kJ/mol) more stable than cis-decalin. | The trans isomer is enthalpically favored due to lower steric strain. |
| Conformational Analysis | trans-2-decalone has fewer gauche-butane interactions compared to cis-2-decalone. | Fewer steric repulsions lead to a lower potential energy state for the trans isomer.[6][8] |
| Equilibration | Base-catalyzed equilibration of this compound isomers favors the formation of the trans isomer. | The position of the equilibrium reflects the greater thermodynamic stability of the trans isomer. |
Note: The energy difference for this compound is expected to be of a similar magnitude to that of decalin, as the introduction of the carbonyl group does not fundamentally alter the steric interactions at the ring junction.
Conformational Analysis: The Origin of Stability
The thermodynamic preference for trans-2-decalone is best understood by examining the conformations of both isomers.
trans-2-Decalone: A Rigid, Low-Energy Conformation
The trans-fused ring system is conformationally "locked."[7] Both six-membered rings are held in stable chair conformations, and a ring flip is not possible without introducing prohibitive amounts of strain.[6][7] This rigidity ensures that all non-hydrogen substituents on the ring can occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a low-energy, highly stable structure.
cis-2-Decalone: A Flexible but Strained System
In contrast, the cis-fused isomer is conformationally flexible and can undergo a ring flip, converting one chair-chair conformation into another of equal energy.[7][9] However, in any given conformation of cis-decalin (and by extension, cis-2-decalone), one of the rings is forced to be axially substituted relative to the other. This arrangement introduces significant steric strain in the form of three additional gauche-butane interactions compared to the trans isomer, which accounts for the majority of the energy difference between them.[6] These unfavorable interactions arise from the proximity of atoms within the concave face of the molecule.[5]
Experimental Protocols for Determining Thermodynamic Stability
The relative thermodynamic stability of this compound isomers can be determined experimentally through equilibration studies or computationally.
Protocol 1: Base-Catalyzed Isomerization
This method establishes a chemical equilibrium between the two isomers, allowing for the calculation of the Gibbs free energy difference from the equilibrium constant.
Objective: To determine the equilibrium constant (Keq) for the interconversion of cis- and trans-2-decalone and to calculate the standard Gibbs free energy change (ΔG°).
Materials:
-
A sample of either pure cis- or trans-2-decalone, or a mixture of the two.
-
Anhydrous methanol (B129727) (MeOH).
-
Potassium carbonate (K₂CO₃), anhydrous.
-
Inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction vessel with reflux condenser and magnetic stirrer.
-
Instrumentation for analysis (Gas Chromatograph with an appropriate column or NMR spectrometer).
Procedure:
-
Reaction Setup: A known quantity of the this compound isomer (or mixture) is dissolved in anhydrous methanol in the reaction vessel under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of anhydrous potassium carbonate is added. The K₂CO₃ acts as a base to generate the enolate, which is the key intermediate allowing for epimerization at the α-carbon and thus interconversion of the isomers.
-
Equilibration: The mixture is heated to reflux and stirred. The reaction is allowed to proceed for a sufficient duration to ensure equilibrium is reached (typically several hours to overnight).
-
Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots, quenching the base, and analyzing the isomer ratio by GC or NMR. Equilibrium is confirmed when this ratio remains constant over successive measurements.
-
Workup: After cooling, the reaction mixture is neutralized, diluted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Analysis: The final, precise ratio of trans- to cis-2-decalone in the equilibrium mixture is determined by quantitative analysis.
Data Calculation:
-
The equilibrium constant is calculated: Keq = [trans-2-decalone] / [cis-2-decalone].
-
The standard Gibbs free energy change is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
References
- 1. This compound,c&t [webbook.nist.gov]
- 2. This compound,c&t [webbook.nist.gov]
- 3. This compound,c&t [webbook.nist.gov]
- 4. 2(1H)-Naphthalenone, octahydro-, cis- | C10H16O | CID 246289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
2-Decalone: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The decalin ring system, a bicyclic hydrocarbon consisting of two fused cyclohexane (B81311) rings, is a prevalent structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids. The stereochemical complexity of these molecules often dictates their biological activity, making the development of synthetic methodologies to access enantiomerically pure decalins a critical endeavor in organic chemistry. Within this context, 2-decalone and its derivatives have emerged as powerful chiral building blocks, providing a robust platform for the stereocontrolled construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and application of chiral 2-decalones, with a focus on key synthetic strategies, quantitative data, and detailed experimental protocols.
Key Synthetic Strategies for Chiral 2-Decalones
The asymmetric synthesis of this compound derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of stereocontrol and substrate scope. These include the Robinson annulation, organocatalytic methods, Diels-Alder reactions, and the use of chiral auxiliaries.
Asymmetric Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1] The asymmetric variant of this reaction has been extensively studied for the synthesis of chiral enones, including the renowned Wieland-Miescher ketone and Hajos-Parrish ketone, which are pivotal intermediates in steroid synthesis.[1][2]
Organocatalysis in Robinson Annulation: A significant breakthrough in the asymmetric Robinson annulation was the use of chiral organocatalysts, particularly L-proline and its derivatives.[3][4] These catalysts facilitate the enantioselective intramolecular aldol condensation of a prochiral triketone intermediate.[5][6]
Table 1: Organocatalytic Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone Analogs
| Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| L-proline (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | [pyC4]NTf2 | 88 | 93 | [3] |
| L-proline (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | DMSO | 67 | 65 | [3] |
| Chiral Primary Amine (1 mol%) | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | Solvent-free | up to 98 | up to 96 | [2] |
| L-proline | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | DMF | 76 | - | [7] |
| L-proline | 2-ethyl-2-(3-oxobutyl)-1,3-cyclohexanedione | CH3CN | 83 | 71 | [7] |
Phase-Transfer Catalysis in Robinson Annulation: Chiral phase-transfer catalysts have also been employed to achieve enantioselective Robinson annulations, offering a valuable alternative to organocatalysis.[8][9]
Organocatalytic Michael Addition/Aldol Cyclization
Beyond the classic Robinson annulation sequence, organocatalysis has been instrumental in developing novel strategies for the asymmetric synthesis of this compound derivatives. These methods often involve a domino or cascade reaction sequence, where a chiral amine catalyst orchestrates a series of bond-forming events with high stereocontrol.[10]
Table 2: Organocatalytic Synthesis of Chiral Decalin Derivatives
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Cinchona Alkaloid Amine | Fluorinated β-ketoester | Chalcone | MeCN | 89 | 9:1 | 99 | [11] |
| Cinchona Alkaloid Amine | Fluorinated β-ketoester | Chalcone | MeCN (at -20 °C) | 51 | 12:1 | 99 | [11] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[12][13] The use of chiral dienophiles, chiral Lewis acids, or chiral dienes allows for the enantioselective synthesis of decalin frameworks.[12][14]
Table 3: Asymmetric Diels-Alder Reactions for Decalin Synthesis
| Chiral Component | Diene | Dienophile | Catalyst/Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| Chiral Dienophile | 2-(trimethylsilyloxy)-1,3-butadiene | Chiral α,β-unsaturated amide | Et2AlCl | 83 | 4:1 | - | [13] |
| Chiral Lewis Acid | Cyclopentadiene | 3-(acyloxy)acrylates | [Cu(box)]-(OTf)2 | - | - | 90 | [13] |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction.[15] In the context of this compound synthesis, chiral auxiliaries, such as Evans oxazolidinones, can be used to control the stereochemistry of alkylation or aldol reactions, leading to the formation of enantioenriched decalin precursors.[16][17]
Table 4: Diastereoselective Synthesis using Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Evans Oxazolidinone | Alkylation | N-propionyl oxazolidinone | Allyl iodide | - | 98:2 | [16] |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester | 2,4-dimethyl-pent-2-ene | - | 10:1 | [15] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[18][19] In the synthesis of chiral 2-decalones, enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic decalone derivative, leaving the other enantiomer in high enantiomeric excess.[20][21][22]
Table 5: Enzymatic Kinetic Resolution of Decalone Precursors
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Substrate | Enantiomeric Excess (ee%) of Product | Reference |
| Lipase | Racemic alcohol | Vinyl laurate | Diisopropyl ether | - | - | 72 (of S-ester) | [20] |
| Candida tenuis xylose reductase (mutant) | Racemic 2-phenylpropanal | - | - | - | - | 93 (of S-alcohol) | [21] |
Experimental Protocols
Proline-Catalyzed Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This procedure is adapted from a reported protocol for the organocatalytic synthesis of the Wieland-Miescher ketone.[3]
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol)[23][24]
-
L-proline (0.01 mmol, 1 mol%)
-
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2) (2 mL)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottomed flask, add 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 mmol) and the ionic liquid [pyC4]NTf2 (2 mL).
-
Add L-proline (1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC), extract the product with ethyl acetate.
-
The ionic liquid/catalyst phase can be separated and potentially reused.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the (S)-Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Robinson Annulation via Phase-Transfer Catalysis
This protocol is a general example of a Robinson annulation using a phase-transfer catalyst.[8]
Materials:
-
Ethyl acetoacetate (B1235776) (0.15 mol)
-
Crotonaldehyde (B89634) (0.17 mol)
-
Benzyltriethylammonium chloride (0.015 mol)
-
Potassium carbonate (0.15 mol)
-
Dry toluene (B28343) (60 mL)
-
Ice-water bath
-
Addition funnel
Procedure:
-
In a 500-mL round-bottom flask, combine dry toluene (60 mL), ethyl acetoacetate (0.15 mol), benzyltriethylammonium chloride (0.015 mol), and potassium carbonate (0.15 mol).
-
Cool the heterogeneous mixture to 0-10 °C in an ice-water bath with vigorous stirring.
-
Add crotonaldehyde (0.17 mol) dropwise from an addition funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture and transfer the filtrate to a round-bottom flask.
-
Remove the toluene by distillation at atmospheric pressure.
-
Purify the yellow residue by vacuum distillation to obtain the Robinson annulation product.
Visualizations
Logical Relationships and Workflows
Caption: Synthetic routes to chiral 2-decalones.
Caption: Mechanism of the Robinson Annulation.
Caption: Asymmetric synthesis using a chiral auxiliary.
Applications in Total Synthesis
Chiral this compound derivatives are invaluable intermediates in the total synthesis of a wide range of biologically active natural products. The stereocenters established in the decalin core serve as a foundation for the construction of more complex polycyclic systems. For instance, the Wieland-Miescher ketone has been utilized in the synthesis of numerous steroids and terpenoids.[1] The ability to access both enantiomers of these building blocks through various asymmetric strategies provides synthetic chemists with the flexibility to target either enantiomer of a natural product.
Conclusion
The synthesis of enantiomerically pure this compound derivatives is a well-established and continuously evolving field in organic synthesis. The development of powerful asymmetric methodologies, including organocatalysis, asymmetric Robinson annulations, Diels-Alder reactions, and the use of chiral auxiliaries, has provided chemists with a versatile toolbox for the construction of these important chiral building blocks. The quantitative data and experimental protocols presented in this guide highlight the efficiency and stereoselectivity achievable with modern synthetic methods. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the importance of chiral 2-decalones as versatile synthetic intermediates is certain to increase.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. mdpi.com [mdpi.com]
- 14. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 20. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)- | C11H16O3 | CID 539030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. CAS#:5073-65-4 | 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione | Chemsrc [chemsrc.com]
Synthesis of 2-Decalone from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-decalone from cyclohexanone (B45756), a fundamental transformation in organic chemistry with significant applications in the synthesis of steroids, terpenes, and other complex polycyclic molecules. The core of this process is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. This document details the reaction mechanism, provides a step-by-step experimental protocol, presents quantitative data, and visualizes the key chemical pathways and workflows.
Introduction
The fusion of a six-membered ring onto an existing carbocycle is a common structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The synthesis of this compound (also known as octahydro-2(1H)-naphthalenone) from the readily available starting material cyclohexanone is a classic example of constructing such a bicyclic system. The primary method for this transformation is the Robinson annulation, named after Sir Robert Robinson, who received the Nobel Prize in Chemistry in 1947 for his investigations of plant products of biological importance, especially the alkaloids.[1]
The reaction sequence involves the initial formation of an enolate from cyclohexanone, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[1][2][3] The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to form a six-membered ring, which then dehydrates to yield the final α,β-unsaturated bicyclic ketone, an isomer of this compound.[1][2] The overall process is a robust and widely utilized method for the construction of fused ring systems.[2]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from cyclohexanone via the Robinson annulation proceeds through a well-established two-step mechanism: a Michael addition followed by an intramolecular aldol condensation. The overall transformation can be catalyzed by either a base or an acid.
Base-Catalyzed Mechanism
Under basic conditions, a catalytic amount of a base (e.g., hydroxide (B78521) or an alkoxide) is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition (Michael addition). The resulting enolate intermediate is protonated to give a 1,5-diketone, specifically 2-(3-oxobutyl)cyclohexanone. Subsequent deprotonation at an α-carbon of the newly introduced butyl chain initiates an intramolecular aldol addition, where the enolate attacks the carbonyl carbon of the original cyclohexanone ring, forming a six-membered ring. Finally, dehydration of the resulting β-hydroxy ketone (aldol adduct) yields the thermodynamically stable α,β-unsaturated ketone, Δ¹,⁹-2-octalone, an isomer of this compound.
References
The Synthesis of 2-Decalone: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The decalin ring system, a bicyclic hydrocarbon motif, is a cornerstone in the architecture of numerous natural products, including steroids, terpenes, and alkaloids. At the heart of many synthetic routes targeting these complex molecules lies a seemingly simple yet pivotal building block: 2-decalone. The story of this compound's synthesis is a rich narrative that mirrors the evolution of organic chemistry itself, from classical condensation reactions to the frontiers of asymmetric catalysis. This technical guide delves into the discovery and history of this compound synthesis, presenting a detailed account of key methodologies, experimental protocols, and the logical progression of synthetic strategies.
The Dawn of Annulation: The Robinson Annulation
The initial breakthrough in the construction of fused six-membered rings, and by extension the decalin framework, came in 1935 from the seminal work of Sir Robert Robinson and William Rapson.[1] Their discovery, now famously known as the Robinson annulation, provided a powerful and versatile method for the formation of a six-membered ring onto an existing ketone.[1] The reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation.[1]
In the context of this compound synthesis, the classical Robinson annulation involves the reaction of cyclohexanone (B45756) with methyl vinyl ketone (MVK). The process is typically base-catalyzed, with the initial step being the deprotonation of cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of MVK in a Michael fashion. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation to furnish the decalin ring system. Dehydration of the aldol adduct yields the α,β-unsaturated ketone, Δ¹,⁹-2-octalone, which can then be reduced to the saturated this compound.
The profound impact of the Robinson annulation on organic synthesis was recognized with the award of the Nobel Prize in Chemistry to Robert Robinson in 1947 for his investigations on plant products of biological importance, including the alkaloids.[1]
Logical Flow of the Robinson Annulation
Caption: The Robinson annulation pathway to this compound.
Early Synthetic Routes and Stereochemical Considerations
Following the discovery of the Robinson annulation, significant research was directed towards refining the synthesis of decalones and controlling their stereochemistry. The fusion of the two rings in decalin can be either cis or trans, leading to distinct diastereomers of this compound with different physical and chemical properties. The stereochemical outcome of the final reduction step of Δ¹,⁹-2-octalone proved to be a critical area of investigation.
A key publication by Eugene E. van Tamelen and William C. Proost in 1954 detailed various routes to trans-2-decalone (B93970). They demonstrated that catalytic hydrogenation of Δ¹,⁹-2-octalone, a common final step in early syntheses, often yielded the thermodynamically more stable cis-2-decalone. To overcome this, they developed two methods for producing the trans-isomer:
-
Hydrogenation of the Enol Ether: The Δ¹,⁹-2-octalone was first converted to its enol ethyl ether. Catalytic hydrogenation of this derivative, followed by hydrolysis, afforded trans-2-decalone.
-
Dissolving Metal Reduction: A more efficient method involved the reduction of Δ¹,⁹-2-octalone with an excess of lithium in liquid ammonia, a process known as the Birch reduction. This reaction proceeds via a different mechanism than catalytic hydrogenation and selectively produces the trans-decalol, which is then oxidized to trans-2-decalone.
Experimental Protocol: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone (Classical Approach)
The following protocol is a representative example of the classical Robinson annulation for the synthesis of the this compound precursor, Δ¹,⁹-2-octalone.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol. To this stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the cyclohexanone enolate.
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Annulation and Dehydration: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours to drive the intramolecular aldol condensation and subsequent dehydration.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a 5% hydrochloric acid solution until a pH of approximately 7 is reached.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add water and dichloromethane. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Δ¹,⁹-2-octalone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data for this compound Synthesis Methods
| Method | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| Robinson Annulation | Cyclohexanone, Methyl Vinyl Ketone | Base (e.g., NaOEt) | Δ¹,⁹-2-Octalone | Varies (often moderate due to MVK polymerization) | [1] |
| Wichterle Reaction | Cyclohexanone, 1,3-dichloro-cis-2-butene | Base | Δ¹,⁹-2-Octalone precursor | Generally good | [1] |
| Birch Reduction | Δ¹,⁹-2-Octalone | Li, liquid NH₃, then oxidation | trans-2-Decalone | High | |
| Diels-Alder Reaction | Various dienes and dienophiles | Lewis or Brønsted acids | Substituted cis-decalins | Good to excellent | [2] |
| Organocatalytic Annulation | Triketone precursors | L-proline | Enantioenriched decalinones | Good to high |
Evolution of Synthetic Strategies: Beyond the Classics
The foundational work on the Robinson annulation and stereoselective reductions paved the way for the development of more sophisticated and efficient methods for this compound synthesis.
The Wichterle Reaction
A notable variation of the Robinson annulation is the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene as a surrogate for methyl vinyl ketone.[1] This reagent is less prone to the polymerization that often plagues reactions with MVK, leading to improved yields in some cases.[1] The initial adduct is subsequently hydrolyzed to reveal the diketone, which then undergoes cyclization.
Diels-Alder Cycloadditions
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a highly convergent and stereocontrolled route to the decalin framework, particularly for the synthesis of cis-fused systems.[2][3] By choosing appropriate dienes and dienophiles, complex substitution patterns can be installed with high regioselectivity and stereoselectivity. The use of chiral Lewis acids or organocatalysts has enabled the development of enantioselective Diels-Alder reactions for the synthesis of optically active decalin derivatives.[2]
Asymmetric Organocatalysis
The turn of the 21st century witnessed the rise of asymmetric organocatalysis as a third pillar of asymmetric synthesis, alongside enzymatic and metal-based catalysis. Proline and its derivatives have been shown to be highly effective catalysts for intramolecular aldol reactions, leading to the development of enantioselective Robinson-type annulations.[4] These methods allow for the direct synthesis of chiral decalin building blocks, which are invaluable in the total synthesis of natural products.
Comparative Workflow of Key Synthetic Approaches
Caption: A comparative workflow of major synthetic routes to the this compound core.
Spectroscopic Characterization of this compound Isomers
The definitive identification of cis- and trans-2-decalone relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data for trans-2-Decalone
| Technique | Key Features |
| ¹H NMR | Complex multiplets in the aliphatic region (approx. 1.0-2.5 ppm). The chemical shifts and coupling constants of the bridgehead protons are characteristic. |
| ¹³C NMR | Carbonyl carbon signal around 211 ppm. Bridgehead carbons appear at distinct chemical shifts. |
| IR | Strong C=O stretching absorption around 1715 cm⁻¹. |
Spectroscopic Data for cis-2-Decalone
| Technique | Key Features |
| ¹H NMR | Generally broader and less resolved signals in the aliphatic region compared to the trans-isomer due to conformational flexibility. |
| ¹³C NMR | Carbonyl carbon signal is at a slightly different chemical shift compared to the trans-isomer. The chemical shifts of the other carbons also differ due to the change in stereochemistry. |
| IR | Strong C=O stretching absorption around 1715 cm⁻¹. |
A detailed analysis of the coupling patterns in the ¹H NMR spectra and the precise chemical shifts in the ¹³C NMR spectra can definitively distinguish between the two diastereomers.[5]
Conclusion
The synthesis of this compound, a journey that began with the groundbreaking discovery of the Robinson annulation, has evolved into a sophisticated field of organic chemistry. From the early struggles with stereocontrol to the modern era of enantioselective organocatalysis, the pursuit of more efficient and selective routes to this fundamental building block has driven innovation in synthetic methodology. The historical and technical overview presented in this guide highlights the intellectual progression of the field and provides a valuable resource for researchers engaged in the synthesis of complex molecules. The continued development of novel synthetic strategies for constructing the decalin framework will undoubtedly play a crucial role in the future of drug discovery and natural product synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of cis-Decalin Derivatives by the Inverse-Electron-Demand Diels-Alder Reaction of 2-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations of 2-Decalone Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to determine the conformational landscape of 2-decalone, a bicyclic ketone of significant interest in organic chemistry and drug discovery. Understanding the conformational preferences of such molecules is crucial for predicting their reactivity, biological activity, and physical properties. This document summarizes key quantitative data from computational studies, details relevant experimental protocols for validation, and visualizes the logical workflows involved in conformational analysis.
Introduction to this compound Stereoisomerism
Decahydronaphthalene, or decalin, the parent scaffold of this compound, exists as two stereoisomers: cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings can be either cis or trans, leading to distinct three-dimensional structures with different thermodynamic stabilities. Generally, trans-decalin is more stable than cis-decalin due to fewer steric interactions. The introduction of a carbonyl group at the C2 position to form this compound further influences the conformational preferences of both the cis and trans isomers.
The trans isomer is conformationally rigid, existing predominantly in a chair-chair conformation. In contrast, the cis isomer is more flexible and can undergo ring inversion, leading to a dynamic equilibrium between different conformers.[1][2][3][4] Computational chemistry provides powerful tools to explore these complex potential energy surfaces and quantify the relative stabilities of the various conformations.
Computational Methodologies for Conformational Analysis
A typical computational workflow for the conformational analysis of a cyclic ketone like this compound involves several key steps, starting from initial structure generation to high-level energy calculations.
This workflow begins with an exhaustive search for possible conformers using methods like CREST (Conformer-Rotamer Ensemble Sampling Tool). The resulting structures are then typically optimized using a computationally inexpensive method like molecular mechanics (MM) with force fields such as MMFF or MM3. Following this, the low-energy conformers are subjected to more accurate geometry optimizations using Density Functional Theory (DFT), for instance, with the B3LYP functional and dispersion corrections. For even higher accuracy in relative energies, single-point energy calculations can be performed using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)). Finally, the calculated thermodynamic properties and NMR parameters are compared with experimental data for validation.
Quantitative Data on this compound Conformations
Computational studies have provided valuable quantitative data on the relative stabilities and geometries of this compound conformers. The following tables summarize some of these findings.
trans-2-Decalone (B93970) Conformational Energies
Molecular mechanics calculations have been employed to determine the energies of various conformations of trans-2-decalone and its derivatives. The chair-chair conformation is consistently found to be the most stable.
| Conformation | Relative Energy (kcal/mol) |
| Chair-Chair | 0.00 |
| Chair-Boat | 4.9 - 8.3 |
| Boat-Chair | ~8.0 |
| Boat-Boat | 13.6 - 17.0 |
Table 1: Calculated conformational energies for trans-2-decalone and its methylated analogs. The range in energies for the chair-boat and boat-boat forms reflects the influence of methyl substituents. Data sourced from Schubert, Schafer, and Pauli (1973).
cis-2-Decalone (B72262) Conformational Preferences
Rotational spectroscopy studies coupled with ab initio calculations have successfully identified two distinct chair-chair conformers of cis-2-decalone in the gas phase, alongside the single stable conformer of trans-2-decalone.[5]
Experimental Validation Protocols
Theoretical calculations are most powerful when validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution.
Protocol: Variable Temperature (VT) NMR for Conformational Analysis of Bicyclic Ketones
This protocol outlines the general procedure for using VT-NMR to study the conformational dynamics of a bicyclic ketone like this compound.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound isomer for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆). The choice of solvent is critical as it must have a suitable boiling and freezing point for the desired temperature range.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. Spectrometer Setup and Data Acquisition:
-
Instrument Setup: Consult the NMR facility manager for the specific procedure for setting up a variable temperature experiment on the available instrument. This will involve setting the initial temperature and allowing the system to stabilize.
-
Temperature Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring data. It is advisable to start at room temperature, cool down to the lowest desired temperature in increments, and then warm up to the highest desired temperature in increments to check for hysteresis.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures. Key parameters to observe are chemical shifts, signal line shapes, and coupling constants. For more detailed structural information, 2D NMR experiments such as NOESY (to identify through-space correlations) and COSY (to identify through-bond correlations) can be performed at temperatures where the exchange is slow.
3. Data Analysis:
-
Analyze the changes in the NMR spectra as a function of temperature.
-
At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals for each major conformer may be observed.
-
At higher temperatures, these signals may broaden and coalesce into a single, averaged signal.
-
By analyzing the line shapes at different temperatures, the rate of conformational exchange and the activation energy for the process can be determined.
-
The relative populations of the conformers at a given temperature can be determined by integrating the signals corresponding to each conformer. This allows for the calculation of the free energy difference (ΔG°) between the conformers.
-
Vicinal coupling constants (³J) obtained from the spectra can be used in the Karplus equation to estimate dihedral angles, providing further insight into the geometry of the conformers.
The following diagram illustrates the logical relationship in interpreting VT-NMR data for conformational analysis.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that benefits from the synergy between theoretical calculations and experimental validation. Molecular mechanics and quantum mechanical calculations provide a detailed picture of the potential energy surface, identifying stable conformers and quantifying their relative energies. Experimental techniques, particularly variable temperature NMR spectroscopy, offer a means to validate these theoretical predictions and provide insights into the dynamic behavior of these molecules in solution. The methodologies and data presented in this guide serve as a valuable resource for researchers in organic chemistry and drug development, aiding in the rational design of molecules with desired properties and functions.
References
An In-depth Technical Guide to the Enolization of 2-Decalone Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enolization of 2-decalone, a fundamental reaction in organic synthesis with significant implications in medicinal chemistry and drug development. The regioselectivity of enolate formation from this compound under both acidic and basic conditions is a critical aspect, governed by the principles of kinetic and thermodynamic control. This document details the underlying mechanisms, presents quantitative data on enolate populations, and provides explicit experimental protocols for the selective generation of the desired enolate isomers.
Introduction to the Enolization of this compound
The formation of enols or enolates from carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] In the case of unsymmetrical ketones such as this compound, the regioselectivity of enolization—that is, the selective deprotonation at one of the two α-carbons—is a key challenge and an opportunity for synthetic control. This compound possesses two distinct α-carbons, C1 and C3, each bearing acidic protons. The removal of a proton from either of these positions leads to the formation of two different enolates: the Δ¹-enolate and the Δ²-enolate. The ability to selectively generate one of these regioisomeric enolates is crucial for directing subsequent reactions, such as alkylations, aldol (B89426) condensations, and halogenations, thereby enabling the stereocontrolled synthesis of complex molecules, including steroid and terpenoid natural products.
The outcome of the enolization of this compound is highly dependent on the reaction conditions. Under kinetic control, the reaction product is determined by the relative rates of competing pathways, whereas under thermodynamic control, the product distribution reflects the relative stabilities of the products at equilibrium.
Enolization Under Acidic Conditions
Under acidic conditions, the enolization of this compound proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent removal of an α-proton by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of the enol.
The regioselectivity of acid-catalyzed enolization is generally under thermodynamic control. This is because all the steps in the mechanism are reversible, allowing for the equilibration of the initially formed enol to the more stable isomer. In the case of this compound, the more substituted Δ²-enol is the thermodynamically more stable product due to the greater stability of the more substituted double bond, a principle analogous to Zaitsev's rule for alkenes.
Mechanism of Acid-Catalyzed Enolization:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺) to form a resonance-stabilized oxonium ion.
-
Deprotonation at the α-carbon: A weak base removes a proton from either the C1 or C3 position.
-
Enol formation: The resulting intermediate collapses to form the Δ¹-enol or the Δ²-enol.
-
Equilibration: The initially formed mixture of enols equilibrates to favor the more stable Δ²-enol.
Figure 1: Acid-Catalyzed Enolization of this compound.
Enolization Under Basic Conditions
The enolization of this compound under basic conditions involves the direct removal of an α-proton by a base to form an enolate anion. The regioselectivity of this process can be controlled to favor either the kinetic or the thermodynamic enolate by careful selection of the base, solvent, and temperature.
Kinetic vs. Thermodynamic Control
-
Kinetic Control: The formation of the kinetic enolate is favored under conditions that are irreversible or where the rate of deprotonation is the determining factor.[2] This is typically achieved using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[2] The bulky base preferentially removes the more sterically accessible proton at the less substituted C1 position, leading to the formation of the Δ¹-enolate. The low temperature prevents the equilibration of the kinetic enolate to the more stable thermodynamic enolate.
-
Thermodynamic Control: The formation of the thermodynamic enolate is favored under conditions that allow for equilibration.[2] This is typically achieved using a strong, non-hindered base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at higher temperatures (e.g., room temperature or reflux).[3] Under these conditions, both the kinetic and thermodynamic enolates are formed, but the reversible nature of the deprotonation allows the less stable kinetic enolate to revert to the starting ketone and eventually be converted to the more stable thermodynamic Δ²-enolate.
Mechanism of Base-Catalyzed Enolization:
-
Deprotonation: A base removes a proton from either the C1 or C3 position to form the corresponding enolate.
-
Equilibration (under thermodynamic conditions): If the reaction conditions allow, the initially formed enolate mixture equilibrates to favor the more stable thermodynamic enolate.
Figure 2: Base-Catalyzed Enolization of this compound.
Quantitative Data on Enolate Formation
The regioselectivity of the enolization of trans-2-decalone (B93970) has been quantitatively investigated by trapping the resulting enolates as their corresponding trimethylsilyl (B98337) (TMS) enol ethers. The ratio of the silyl (B83357) enol ethers provides a direct measure of the enolate composition under different reaction conditions.
| Control Type | Base | Solvent | Temperature (°C) | Δ¹-Enolate:Δ²-Enolate Ratio | Reference |
| Kinetic | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | 99 : 1 | House & Trost, 1965 |
| Thermodynamic | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 26 : 74 | House & Trost, 1965 |
| Thermodynamic | Triethylamine (B128534)/TMSCl | Dimethylformamide (DMF) | Reflux | 10 : 90 | House & Trost, 1965 |
Table 1: Regioselectivity of Enolate Formation from trans-2-Decalone.
Experimental Protocols
The following protocols are adapted from established procedures for the selective formation of kinetic and thermodynamic silyl enol ethers and can be applied to this compound.
Protocol for Kinetic Silyl Enol Ether Formation (Δ¹-Isomer)
This procedure details the formation of the kinetic silyl enol ether of this compound using lithium diisopropylamide (LDA) followed by trapping with trimethylsilyl chloride (TMSCl).
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add diisopropylamine to anhydrous THF. Cool the solution to 0°C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at 0°C. Stir the resulting solution at 0°C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath. To this solution, add a solution of this compound in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78°C for 1 hour.
-
Trapping: To the enolate solution at -78°C, add trimethylsilyl chloride dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with pentane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether. The product can be purified by distillation or chromatography.
Figure 3: Experimental Workflow for Kinetic Enolization.
Protocol for Thermodynamic Silyl Enol Ether Formation (Δ²-Isomer)
This procedure details the formation of the thermodynamic silyl enol ether of this compound using triethylamine and trimethylsilyl chloride in dimethylformamide.
Materials:
-
This compound
-
Triethylamine
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous dimethylformamide (DMF)
-
Pentane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF. Add triethylamine to the solution.
-
Silylation: To the stirred solution, add trimethylsilyl chloride. Heat the mixture to reflux and maintain reflux for several hours to allow for equilibration to the thermodynamic silyl enol ether. The progress of the reaction can be monitored by gas-liquid chromatography (GLC).
-
Workup: Cool the reaction mixture to room temperature. Dilute with pentane and wash with water to remove DMF and triethylamine hydrochloride. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation.
Figure 4: Experimental Workflow for Thermodynamic Enolization.
Conclusion
The enolization of this compound is a well-studied reaction that serves as a classic example of kinetic versus thermodynamic control in organic synthesis. The ability to selectively generate either the Δ¹- or Δ²-enolate with high regioselectivity provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of the reaction mechanisms and the influence of reaction parameters such as base, solvent, and temperature is essential for achieving the desired synthetic outcomes. The protocols and data presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize the enolization of this compound in their synthetic endeavors.
References
The Architecture of Nature: A Technical Guide to the Biosynthesis of Decalin-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products featuring the decalin ring system, a bicyclo[4.4.0]decane core, represent a structurally diverse and biologically significant class of secondary metabolites.[1] These compounds, produced by a wide array of microorganisms, exhibit a remarkable range of therapeutic properties, including antifungal, antibacterial, anticancer, and immunosuppressive activities.[2][3] The decalin motif is famously present in the cholesterol-lowering drug lovastatin (B1675250), highlighting the pharmaceutical importance of this structural scaffold.[4][5]
The biosynthesis of the decalin core is a fascinating example of nature's chemical ingenuity, primarily proceeding through two distinct and elegant pathways: the polyketide synthase (PKS) pathway, which often employs an intramolecular Diels-Alder (IMDA) reaction, and the terpene cyclase (TC) pathway, which orchestrates complex carbocation-driven cyclizations.[4][5] Understanding the intricate enzymatic machinery that governs the formation of these intricate structures is paramount for the discovery of new therapeutic agents and the development of novel biocatalytic tools for synthetic chemistry.
This in-depth technical guide provides a comprehensive overview of the biosynthesis of natural products with a decalin core. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the key enzymes, biosynthetic pathways, and experimental methodologies employed in this exciting field of study.
Polyketide-Derived Decalin Cores: The Intramolecular Diels-Alder Strategy
The formation of decalin rings in many fungal and bacterial natural products originates from a linear polyketide chain, which is programmed by a polyketide synthase (PKS).[1][5] This linear precursor, containing appropriately positioned diene and dienophile moieties, undergoes a stereoselective intramolecular Diels-Alder (IMDA) cycloaddition to forge the characteristic bicyclic decalin system.[1][4] This crucial cyclization can be either a spontaneous, non-enzymatic process or, more fascinatingly, catalyzed by a dedicated class of enzymes known as pericyclases or Diels-Alderases.[1]
Key Enzymes and Pathways
Lovastatin Biosynthesis: The biosynthesis of the blockbuster drug lovastatin provides a canonical example of a PKS-mediated decalin formation. The core of lovastatin is assembled by the lovastatin nonaketide synthase (LovB), a highly reducing iterative type I PKS, in conjunction with a trans-acting enoyl reductase (LovC).[6][7] LovB is proposed to catalyze the IMDA reaction that forms the trans-decalin ring of dihydromonacolin L, the first stable intermediate in the pathway.[1][7] While the precise mechanism of the LovB-catalyzed Diels-Alder reaction is still under investigation, it is a testament to the remarkable catalytic versatility of these megasynthases.
Fischerin (B594062) Biosynthesis and the Discovery of FinI: A significant breakthrough in understanding enzymatic control of decalin stereochemistry came with the study of fischerin biosynthesis. The fungal natural product fischerin possesses a rare cis-fused decalin ring, the formation of which presented a synthetic challenge.[8][9] Research into its biosynthetic pathway led to the discovery of FinI, a novel pericyclase that catalyzes a stereoselective IMDA reaction to exclusively form the cis-decalin core.[5][8] This finding was particularly noteworthy as most previously characterized Diels-Alderases involved in polyketide biosynthesis produce trans-decalin systems.[5]
Equisetin (B570565) Biosynthesis and Stereochemical Control by Fsa2: The biosynthesis of equisetin, a tetramic acid containing a trans-decalin ring, offers another layer of insight into enzymatic control of stereochemistry. The enzyme Fsa2, which shows no homology to previously known proteins, has been identified as the key player in controlling the stereochemistry of the decalin ring formation via a Diels-Alder reaction in the equisetin biosynthetic pathway.[10] This highlights the existence of dedicated enzymes that have evolved to precisely control the stereochemical outcome of these complex cyclization reactions.
Diagram of the Polyketide-Derived Decalin Biosynthesis
References
- 1. Assessing and harnessing updated polyketide synthase modules through combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of lovastatin production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Reconstitution of a Highly-Reducing Iterative Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. A Cytochrome P450 Serves as an Unexpected Terpene Cyclase during Fungal Meroterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Lovastatin Production via Targeted Medium Supplementation in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Decalone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The trans-decalone framework is a crucial bicyclic structural motif present in a wide array of biologically active natural products, including steroids and terpenoids.[1][2] Its rigid conformation and stereochemical complexity make it a valuable scaffold in medicinal chemistry and drug discovery. The stereoselective synthesis of specific isomers, such as trans-2-decalone (B93970), is of paramount importance for the development of novel therapeutics. These application notes provide detailed protocols for key methodologies in the stereoselective synthesis of trans-2-decalone, focusing on reproducibility and efficiency.
Method 1: Asymmetric Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1][3][4][5] Asymmetric variants of this reaction, often employing chiral catalysts, provide a direct route to enantiomerically enriched decalin systems.
Logical Workflow for Asymmetric Robinson Annulation
Caption: Workflow for Asymmetric Robinson Annulation to yield trans-2-Decalone.
Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation
This protocol is adapted from methodologies for the synthesis of the Wieland-Miescher ketone, a common precursor that can be further transformed into trans-2-decalone.
Materials:
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethylformamide (DMF)
-
Pyrrolidine
-
Triethylamine
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium methoxide (B1231860)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Michael Addition:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in dry DMF, add (S)-proline (0.1 eq).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Michael adduct can be used directly in the next step.
-
-
Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (1.5 eq) in one portion at room temperature.[6]
-
Stir the mixture for 24 hours.[6]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.[6]
-
Extract the aqueous layer with DCM.[6]
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.[6]
-
Purify the residue by flash column chromatography on silica gel to yield the enone (Wieland-Miescher ketone analogue).
-
-
Stereoselective Reduction:
-
The resulting enone can be stereoselectively reduced to the corresponding saturated trans-2-decalone. A common method is Birch reduction (Li/NH₃), which typically provides the thermodynamically more stable trans-fused ring system.[7]
-
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Robinson Annulation | Wieland-Miescher Ketone | ~80 | ~89 |
Data adapted from a representative prolinamide-catalyzed synthesis.[7]
Method 2: Diels-Alder Reaction followed by Epimerization
A powerful strategy for constructing the decalin core involves an intermolecular Diels-Alder reaction to form a cis-fused decalin, followed by an epimerization step to yield the thermodynamically more stable trans-isomer.[8][9]
Signaling Pathway for Diels-Alder/Epimerization Route
Caption: Diels-Alder reaction followed by epimerization to form the trans-decalin.
Experimental Protocol
This protocol is based on a strategy used in the total synthesis of anthracimycin.[8][9]
Materials:
-
Enantioenriched enone (e.g., (S)-5 in the cited literature)
-
Diene (e.g., diene 6 in the cited literature)
-
Ethylaluminum dichloride (EtAlCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diels-Alder Reaction:
-
Dissolve the enantioenriched enone (1.0 eq) and the diene (1.5 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of EtAlCl₂ in hexanes (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for the specified time (e.g., 3 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is the cis-decalin.
-
-
Epimerization to trans-Decalin:
-
For smooth epimerization, the crude cis-decalin can be subjected to prolonged treatment with the Lewis acid.[8]
-
Alternatively, the isolated cis-decalin is redissolved in DCM, and EtAlCl₂ is added. The reaction is stirred at room temperature for an extended period (e.g., 3 days).[8]
-
Work-up the reaction as described in the Diels-Alder step.
-
Purify the resulting trans-decalin by flash column chromatography.
-
Quantitative Data
| Step | Product | Yield (%) | Diastereoselectivity |
| Diels-Alder Reaction | cis-Decalin | ~85 | Single diastereomer |
| Epimerization | trans-Decalin | 81 | >95:5 dr |
Data is representative of the specific system described in the synthesis towards anthracimycin.[8]
Method 3: Diastereoselective Norrish-Yang Photocyclization
This method involves the photocyclization of a trans-decalin-substituted α-diketone to generate α-hydroxy cyclobutanone-based spirocarbocycles, which can be further elaborated. The initial synthesis of the trans-decalin diketone is a key step.[7]
Experimental Workflow for Diketone Synthesis and Photocyclization
Caption: Synthesis of the precursor and subsequent photocyclization.
Experimental Protocol: Synthesis of trans-Decalin Ketone Intermediate
This protocol describes the initial steps to obtain the key trans-decalin ketone.
Materials:
-
Wieland-Miescher ketone
-
Ethane-1,2-diol
-
p-Toluenesulfonic acid (PTSA)
-
4 Å molecular sieves
-
Lithium (solid)
-
Liquid ammonia (B1221849)
-
Tetrahydrofuran (THF)
-
1-Bromobut-2-yne
-
Water
Procedure:
-
Protection of Wieland-Miescher Ketone:
-
Regioselectively protect the C8 carbonyl group of the Wieland-Miescher ketone by reacting it with ethane-1,2-diol in the presence of PTSA and 4 Å molecular sieves to yield the corresponding enone.[7]
-
-
Birch Reduction to form trans-Decalin:
-
Set up a reaction vessel for low-temperature chemistry (-78 °C).
-
Add liquid ammonia (approx. 200 mL for a 27.89 mmol scale reaction).[7]
-
Add lithium solid (3.5 eq) portionwise over 5 minutes.[7]
-
To this blue solution, add a solution of the enone (1.0 eq) in THF dropwise over 5 minutes.[7]
-
Reflux the resulting mixture at -33 °C for 4 hours.[7]
-
Quench the reaction by the dropwise addition of a water/THF mixture.[7]
-
Continue to reflux for another 30 minutes.[7]
-
The resulting enolate can then be coupled with an electrophile (e.g., 1-bromobut-2-yne) to yield the functionalized trans-decalin ketone.[7]
-
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Protection | Enone 2 | 85 | - |
| Birch Reduction/Alkylation | Ketone 3 | - | Maintained from precursor |
| Overall to α-diketone | Diketone 5 | Good | 89 |
Data adapted from the diastereoselective synthesis of trans-decalin-based spirocarbocycles.[7]
The stereoselective synthesis of trans-2-decalone and its derivatives can be achieved through several robust and high-yielding methodologies. The choice of method will depend on the desired scale, available starting materials, and specific stereochemical requirements. The Asymmetric Robinson Annulation offers a direct approach to chiral decalones, while the Diels-Alder/epimerization strategy provides excellent diastereocontrol. The Norrish-Yang photocyclization route showcases an alternative for creating complex spirocyclic systems based on the trans-decalin core. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of these valuable chemical entities.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Robinson Annulation | NROChemistry [nrochemistry.com]
- 7. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Decalone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-decalone derivatives, crucial intermediates in the synthesis of steroids, terpenoids, and other biologically active molecules. The focus is on organocatalytic methods, particularly the Robinson annulation reaction, which offers a powerful and stereocontrolled approach to these valuable chiral building blocks.
Introduction
Chiral this compound derivatives are fundamental structural motifs present in a wide array of natural products and pharmaceutical agents. Their rigid bicyclic framework and multiple stereocenters make them attractive targets in synthetic organic chemistry. The development of asymmetric catalytic methods to access enantiomerically pure 2-decalones is of paramount importance for the synthesis of single-enantiomer drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects.[1] Organocatalysis, utilizing small chiral organic molecules, has emerged as a robust and environmentally friendly alternative to traditional metal-based catalysts for these transformations.[2][3]
The Robinson annulation, a classic ring-forming reaction, has been elegantly adapted using chiral catalysts, such as proline and its derivatives, to afford highly enantioenriched this compound systems like the Wieland-Miescher ketone and the Hajos-Parrish ketone.[1][2][4][5] These ketones are versatile precursors for the synthesis of a variety of complex molecules.[1][6]
Synthetic Strategies and Data Presentation
The primary strategy for the asymmetric synthesis of chiral 2-decalones discussed herein is the organocatalytic Robinson annulation. This reaction typically involves the Michael addition of a cyclic diketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.[7] The use of chiral amine catalysts, such as L-proline or other primary and secondary amines, facilitates the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the reaction.
Organocatalytic Asymmetric Robinson Annulation
The enantioselectivity of the organocatalytic Robinson annulation is influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of representative results for the synthesis of the Wieland-Miescher ketone and its analogs.
| Entry | Diketone | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline (3) | DMSO | 48 | 70 | 70 | [2] |
| 2 | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Chiral Primary Amine (1) | Neat | 24 | 98 | 94 | [1][5] |
| 3 | 2-Phenyl-1,3-cyclohexanedione | Methyl vinyl ketone | Chiral Primary Amine (1) | Neat | 36 | 95 | 92 | [1][5] |
| 4 | 2-Methyl-1,3-cyclohexanedione | Ethyl vinyl ketone | (S)-Proline (20) | CH2Cl2 | 72 | 85 | 93 | [8] |
| 5 | Dimedone | Phenyl propenal | (S)-Proline (20) | CH2Cl2 | 48 | 92 | >99 | [8][9] |
Experimental Protocols
The following are detailed protocols for the asymmetric synthesis of chiral this compound derivatives via organocatalytic Robinson annulation.
Protocol 1: (S)-Proline-Catalyzed Synthesis of the Wieland-Miescher Ketone
This protocol describes the classic (S)-proline-catalyzed Robinson annulation to produce the (S)-Wieland-Miescher ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add (S)-proline (0.03 eq).
-
Stir the mixture at room temperature until the proline is completely dissolved.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched Wieland-Miescher ketone.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol 2: Chiral Primary Amine-Catalyzed Solvent-Free Synthesis of Wieland-Miescher Ketone Analogs
This protocol outlines a highly efficient and environmentally friendly method for the synthesis of Wieland-Miescher ketone and its analogs using a chiral primary amine catalyst under solvent-free conditions.[1][5]
Materials:
-
Appropriate 2-substituted-1,3-cyclohexanedione (e.g., 2-methyl- or 2-phenyl-1,3-cyclohexanedione)
-
Methyl vinyl ketone (MVK)
-
Chiral primary amine catalyst (e.g., derived from a natural amino acid)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, mix the 2-substituted-1,3-cyclohexanedione (1.0 eq) and the chiral primary amine catalyst (0.01 eq).
-
Add methyl vinyl ketone (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24-36 hours. The reaction mixture will become a thick paste or solid.
-
After the reaction is complete (monitored by TLC), add dichloromethane to dissolve the product.
-
Wash the organic solution with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired chiral this compound derivative.[1]
-
Analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
General Workflow for Asymmetric Synthesis of 2-Decalones
Caption: General workflow for the asymmetric synthesis of chiral this compound derivatives.
Catalytic Cycle of Proline-Catalyzed Robinson Annulation
Caption: Catalytic cycle for the (S)-proline-catalyzed asymmetric Robinson annulation.
Decision Tree for Catalyst Selection
Caption: A decision tree to guide the selection of a suitable catalyst system.
References
- 1. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 2. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 3. Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of the ABC Ring Motif of Norzoanthamine Based on Asymmetric Robinson Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence: scope and applications of organocatalytic biomimetic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Decalone in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-decalone and its derivatives in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, and the decalin framework is a common motif in many natural products and pharmaceutically active compounds.[1][2][3] This guide will cover the use of this compound-related structures as both dienophiles and dienes, with a focus on stereoselectivity and the synthesis of functionalized decalin systems.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[3][4] The reactivity of the components is crucial, with electron-rich dienes and electron-poor dienophiles generally leading to faster reactions in normal-demand Diels-Alder reactions.[5][6] Conversely, inverse-electron-demand Diels-Alder reactions involve an electron-poor diene and an electron-rich dienophile.
This compound and its unsaturated precursors, such as cyclohex-2-enone derivatives, can serve as potent dienophiles due to the electron-withdrawing effect of the carbonyl group. This activation makes them suitable for reactions with a variety of dienes to construct the decalin framework, which is a core structure in numerous natural products.[2] Additionally, related cyclohexa-2,4-dienone structures can participate as dienes in Diels-Alder reactions.
This compound Derivatives as Dienophiles
Cyclohex-2-enone, the core unsaturated ketone structure within this compound, and its derivatives are widely used as dienophiles in Diels-Alder reactions for the synthesis of cis-decalins. The stereochemical outcome of these reactions can often be controlled with high selectivity.
Asymmetric Ionic Diels-Alder Reaction
An important application is the asymmetric ionic Diels-Alder reaction, where chiral auxiliaries are used to induce stereoselectivity. For instance, chiral acetal (B89532) derivatives of cyclohex-2-enone can react with dienes in the presence of a Lewis or Brønsted acid to yield enantiomerically enriched cis-decalin structures.[7]
Key Features:
-
Activation: A Lewis or Brønsted acid activates the α,β-unsaturated acetal, forming an activated dienophile.[7]
-
Stereocontrol: The use of chiral diols, such as (2R,3R)-butane-2,3-diol, to form the acetal directs the facial selectivity of the diene attack.[7]
-
High Diastereoselectivity: Good to excellent diastereoselectivities can be achieved, particularly with specific dienes like 2,3-dimethyl-1,3-butadiene.[7]
Table 1: Asymmetric Ionic Diels-Alder Reaction of Cyclohex-2-enone Derivatives with Dienes [7]
| Dienophile | Diene | Lewis Acid | Diastereoselectivity | Isolated Yield (%) |
| Chiral acetal of cyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | Not specified | 73% | Not specified |
| Chiral acetal of 2-methylcyclohex-2-enone | 2,3-dimethyl-1,3-butadiene | Not specified | 82% | Not specified |
| Chiral acetal of 2-methylcyclohex-2-enone | Z-3-t-butyldimethylsilyloxypenta-1,3-diene | Not specified | Enantiomerically pure | 74% |
Experimental Protocol: Asymmetric Ionic Diels-Alder Reaction[7]
This protocol is a general representation based on the described reaction. Specific amounts and conditions should be optimized for each substrate combination.
Materials:
-
Chiral acetal of cyclohex-2-enone derivative
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Lewis Acid (e.g., TiCl4, SnCl4) or Brønsted Acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated aqueous NaHCO3)
-
Drying agent (e.g., MgSO4)
Procedure:
-
Dissolve the chiral acetal of the cyclohex-2-enone derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis or Brønsted acid dropwise to the solution and stir for a short period to allow for activation.
-
Add the diene to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature until completion, monitoring by a suitable technique (e.g., TLC).
-
Quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cis-decalin derivative.
Cyclohexa-2,4-dienones as Dienophiles
Masked o-benzoquinones, which are 6,6-dialkoxycyclohexa-2,4-dienones, can surprisingly act as dienophiles in Diels-Alder reactions, leading to the formation of highly functionalized cis-decalins.[8] These dienones are typically generated in situ from the oxidation of the corresponding 2-methoxyphenols.[8]
Key Features:
-
In Situ Generation: The reactive dienophile is generated in the presence of the diene, minimizing side reactions like dimerization.[8]
-
High Stereoselectivity: The reaction proceeds with high regio- and stereoselectivity, yielding predominantly the cis-decalin products.[8]
-
Tandem Reaction: The initial Diels-Alder adduct, a bicyclo[2.2.2]octenone, can undergo a Cope rearrangement under the reaction conditions to furnish the thermodynamically more stable cis-decalin.[8]
Table 2: Diels-Alder Reaction of In Situ Generated Cyclohexa-2,4-dienones with Dienes [8]
| Phenol (B47542) Precursor | Diene | Oxidant | Product Ratio (Bicyclo[2.2.2]octenone : cis-Decalin) | Total Yield (%) |
| Phenol 7 | 2,3-dimethylbutadiene | DAIB | Not specified | High |
| Phenol 8 | trans-piperylene | DAIB | Not specified | High |
| Phenol 9 | 1-acetoxybutadiene | DAIB | Not specified | High |
DAIB = (Diacetoxy)iodobenzene
Experimental Protocol: Diels-Alder Reaction of In Situ Generated Cyclohexa-2,4-dienones[8]
Materials:
-
Substituted 2-methoxyphenol
-
Diene (e.g., 2,3-dimethylbutadiene)
-
(Diacetoxy)iodobenzene (DAIB)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous NaHCO3
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flask equipped with a stir bar, dissolve the phenol and the diene in methanol.
-
In a separate flask, dissolve (diacetoxy)iodobenzene (DAIB) in methanol.
-
Add the DAIB solution to the phenol/diene mixture over a specified period.
-
Stir the reaction for a short time after the addition is complete.
-
Remove the methanol and excess diene under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over MgSO4 and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the bicyclo[2.2.2]octenone and/or the cis-decalin products.
Visualizing the Reaction Pathways
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
In Situ Generation and Reaction of Cyclohexa-2,4-dienone
Caption: Pathway for cis-decalin synthesis.
References
- 1. Synthesis of Highly Functionalized Decalins via Metallacycle-Mediated Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Steroid Synthesis Utilizing 2-Decalone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and stereoselective methods for the synthesis of steroids is a cornerstone of pharmaceutical research and development. Steroids, with their diverse physiological activities, are crucial in the treatment of a wide range of conditions. A key strategy in the total synthesis of these complex molecules is the use of well-defined, readily accessible starting materials that provide a head start in constructing the intricate tetracyclic steroid nucleus. While 2-decalone itself can be considered a basic building block, the more functionalized Wieland-Miescher ketone has emerged as a significantly more versatile and widely employed precursor. This bicyclic enedione already contains the AB-ring system of the steroid skeleton, making it an ideal starting point for the construction of the C and D rings and subsequent elaboration to target steroid hormones.[1][2]
These application notes provide a detailed overview and experimental protocols for the synthesis of the Wieland-Miescher ketone and its subsequent conversion into a steroid core structure, exemplified by the synthesis of key intermediates on the pathway to androgens and corticosteroids.
Synthesis of the Wieland-Miescher Ketone: A Key Bicyclic Precursor
The Wieland-Miescher ketone is synthesized via a Robinson annulation reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[2][3] This reaction first involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the bicyclic system.[3] For applications requiring stereospecificity, the enantioselective Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes L-proline as a chiral catalyst, is the method of choice.[1][4]
Experimental Protocol 1: Racemic Wieland-Miescher Ketone Synthesis (Robinson Annulation)
This protocol describes a general procedure for the synthesis of the racemic Wieland-Miescher ketone.
Reaction Scheme:
Caption: Robinson annulation for Wieland-Miescher ketone synthesis.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium hydroxide in methanol is prepared.
-
2-Methyl-1,3-cyclohexanedione is dissolved in methanol and added to the KOH solution.
-
The mixture is cooled, and methyl vinyl ketone is added dropwise while maintaining the temperature.
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
-
The reaction mixture is neutralized with acetic acid and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 56-80% | [5] |
Experimental Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
This protocol provides a method for the asymmetric synthesis of the (S)-enantiomer of the Wieland-Miescher ketone using L-proline as an organocatalyst.[1]
Reaction Scheme:
Caption: Enantioselective synthesis of Wieland-Miescher ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-proline
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione in anhydrous DMF, L-proline is added.
-
Methyl vinyl ketone is added to the mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 20 hours).
-
The reaction mixture is diluted with diethyl ether and washed several times with a saturated sodium chloride solution to remove the DMF and proline.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | ~49% | [2] |
| Enantiomeric Excess (ee) | ~76% | [2] |
Conversion of Wieland-Miescher Ketone to a Steroid Core
The Wieland-Miescher ketone serves as a versatile starting material for the elaboration of the C and D rings of the steroid nucleus. A common strategy involves selective reduction of the non-conjugated ketone, followed by reactions to build the remaining rings. The following protocols outline key transformations on the path to a tetracyclic steroid intermediate.
Experimental Protocol 3: Selective Reduction of the Wieland-Miescher Ketone
This protocol describes the selective reduction of the non-conjugated ketone at C-1 of the Wieland-Miescher ketone.
Reaction Scheme:
Caption: Selective reduction of the Wieland-Miescher ketone.
Materials:
-
Wieland-Miescher ketone
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
The Wieland-Miescher ketone is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of the reducing agent (e.g., LiAlH(OtBu)₃ in THF) is added dropwise.
-
The reaction is stirred at the low temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | High (specifics depend on reagent) | General Knowledge |
Experimental Protocol 4: Formation of a Tricyclic Steroid Precursor
This protocol outlines a general strategy for the construction of the C ring, leading to a tricyclic intermediate, a key step in the Woodward total synthesis of cholesterol.[6]
Workflow Diagram:
Caption: Workflow for constructing a tricyclic steroid intermediate.
General Procedure Outline:
-
Selective Ketalization: The more reactive non-conjugated ketone of the Wieland-Miescher ketone is selectively protected as a ketal.
-
Reduction of the Enone: The α,β-unsaturated ketone is then reduced, for example, by catalytic hydrogenation, to yield a saturated ketone with a defined stereochemistry at the A/B ring junction.
-
Introduction of the C-ring Precursor: An alkylation reaction is performed to introduce a carbon chain at the α-position of the remaining ketone. This chain contains the necessary functionality for the subsequent cyclization.
-
C-ring Formation: An intramolecular aldol condensation or a similar cyclization reaction is carried out to form the six-membered C-ring of the steroid nucleus.
-
Further Elaboration: The resulting tricyclic intermediate can then be further modified to construct the D-ring and introduce the desired side chain to complete the synthesis of the target steroid.
Quantitative Data for a Representative Step (Woodward Synthesis Intermediate):
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Aldol Condensation to form Tricycle | KOH, dioxane | Not specified in snippet | [6] |
Application in the Total Synthesis of Adrenosterone (B1665554)
The Wieland-Miescher ketone has been successfully utilized as a starting material in the total synthesis of adrenosterone, an androgenic steroid.[2][7] The synthetic strategy involves the sequential construction of the C and D rings onto the pre-existing AB-ring system of the Wieland-Miescher ketone.
Logical Relationship Diagram:
Caption: Synthetic strategy for adrenosterone from Wieland-Miescher ketone.
While a detailed step-by-step protocol for the entire synthesis of adrenosterone from the Wieland-Miescher ketone is dispersed across various literature sources, the key transformations involve:
-
Selective protection and reduction of the Wieland-Miescher ketone.
-
Annulation strategies to build the C and D rings, which may involve Robinson annulation variations or other cyclization methods.
-
Stereochemical control at multiple chiral centers, often directed by the rigid bicyclic starting material.
-
Functional group interconversions to install the final hydroxyl and ketone moieties of adrenosterone.
Conclusion
The Wieland-Miescher ketone, readily prepared from 2-methyl-1,3-cyclohexanedione, stands as a pivotal precursor in the total synthesis of steroids. Its inherent AB-ring structure provides a significant strategic advantage, enabling researchers to focus on the more complex construction of the C and D rings and the introduction of specific functional groups. The protocols and data presented herein offer a foundational guide for the synthesis and application of this key intermediate in the development of novel steroid-based therapeutics. Further exploration of the extensive literature on steroid total synthesis will provide more specific and varied pathways to a wide array of complex steroidal targets.
References
- 1. scispace.com [scispace.com]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Wieland-Miescher_ketone [chemeurope.com]
- 4. synarchive.com [synarchive.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Cholesterol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
Synthesis of Bioactive Drimane Sesquiterpenoids from 2-Decalone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The decalin ring system, a core structure in many natural products, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of bioactive drimane (B1240787) sesquiterpenoids, commencing from the readily available starting material, 2-decalone. Drimane sesquiterpenoids exhibit a wide range of biological activities, including cytotoxic and antifungal properties. This guide outlines a synthetic strategy involving a key Robinson annulation step to construct the characteristic drimane framework, followed by further functionalization to yield the target bioactive compounds. Quantitative data on the biological activities of representative drimane sesquiterpenoids are presented in tabular format for clear comparison. Furthermore, a proposed signaling pathway for the cytotoxic action of these compounds is visualized, alongside a detailed experimental workflow.
Introduction
Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include antifeedant, insecticidal, cytotoxic, and antifungal effects.[1][2] A common and efficient synthetic approach to the drimane core involves the utilization of this compound as a starting material. Through a sequence of well-established organic reactions, including the Robinson annulation, the decalin framework can be elaborated to produce complex drimane structures such as (-)-drimenol, a key intermediate and a bioactive compound in its own right.
This document serves as a practical guide for researchers interested in the synthesis and evaluation of these promising bioactive molecules.
Data Presentation
Cytotoxic Activity of Drimane Sesquiterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of drimenol (B159378) and its derivatives against a panel of human cancer cell lines. The data highlights the potential of the drimane scaffold in the development of novel anticancer agents.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| (-)-Drimenol | MCF-7 | Breast | >200 | [2] |
| PC-3 | Prostate | >200 | [2] | |
| DU-145 | Prostate | >200 | [2] | |
| HT-29 | Colon | >200 | [2] | |
| Polygodial | MCF-7 | Breast | 71.4 ± 8.5 | [1][2] |
| PC-3 | Prostate | 65.4 ± 5.5 | [1][2] | |
| DU-145 | Prostate | 70.6 ± 5.9 | [1] | |
| HT-29 | Colon | 89.2 ± 6.8 | [1] | |
| Derivative 8f | MCF-7 | Breast | 6.2 | [2] |
| PC-3 | Prostate | 7.1 | [2] | |
| HT-29 | Colon | 26.2 | [2] |
Antifungal Activity of Drimane Sesquiterpenoids
Drimane sesquiterpenoids have also demonstrated significant antifungal properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for drimenol against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | [2] |
| Aspergillus fumigatus | 8 - 64 | [2] | |
| Cryptococcus neoformans | 8 - 64 | [2] | |
| Fluconazole-resistant C. albicans | 8 - 64 | [2] | |
| Fluconazole-resistant C. glabrata | 8 - 64 | [2] | |
| Fluconazole-resistant C. krusei | 8 - 64 | [2] | |
| Fluconazole-resistant C. parapsilosis | 8 - 64 | [2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of (-)-drimenol from trans-2-decalone. This multi-step synthesis involves the initial construction of a key intermediate, the Wieland-Miescher ketone, via a Robinson annulation, followed by a series of functional group manipulations.
Protocol 1: Synthesis of Wieland-Miescher Ketone (Robinson Annulation)
This procedure outlines the formation of the bicyclic enedione, a crucial intermediate for drimane synthesis, from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. This serves as a conceptual starting point, as this compound can be functionalized to a similar reactive intermediate.[3][4]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Pyrrolidine
-
Toluene
-
Sodium methoxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in toluene, add triethylamine (1.1 eq) and methyl vinyl ketone (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Aldol Condensation and Dehydration: Dissolve the crude adduct in methanol and add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Neutralize the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the Wieland-Miescher ketone.
Protocol 2: Synthesis of (-)-Drimenol from a Decalone Intermediate
This protocol describes the subsequent steps to convert a functionalized decalone intermediate, such as the Wieland-Miescher ketone, to (-)-drimenol. The sequence involves selective reduction, olefination, and final reduction to the target alcohol.
Materials:
-
Wieland-Miescher ketone or a suitable decalone derivative
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
p-Toluenesulfonylhydrazine
-
Sodium acetate
-
Ethylene glycol
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
Procedure:
-
Selective Reduction of the Conjugated Ketone: Dissolve the Wieland-Miescher ketone (1.0 eq) in methanol at 0 °C. Add sodium borohydride (0.25 eq) portion-wise and stir for 1 hour. Quench the reaction with acetone (B3395972) and concentrate under reduced pressure. Purify by column chromatography to isolate the allylic alcohol.
-
Shapiro Reaction for Olefination: Convert the remaining ketone to a tosylhydrazone by reacting with p-toluenesulfonylhydrazine in the presence of a catalytic amount of acid.
-
Treat the tosylhydrazone with at least 2 equivalents of n-butyllithium in anhydrous THF at -78 °C to form the vinyl lithium species, which then eliminates to form the exocyclic double bond.
-
Reduction of the Ester/Carboxylic Acid (if present) and/or Hydrolysis of Protecting Groups: If the synthetic route involves an ester intermediate, reduce it to the primary alcohol using a strong reducing agent like lithium aluminum hydride in anhydrous diethyl ether.
-
Carefully quench the reaction with water and extract the product.
-
Purify the final product, (-)-drimenol, by column chromatography.
Visualizations
Synthetic Workflow from this compound to Drimenol
Caption: Synthetic pathway from this compound to (-)-drimenol.
Proposed Signaling Pathway for Drimane-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.
Conclusion
The synthetic pathway starting from this compound provides a versatile and efficient route to a variety of bioactive drimane sesquiterpenoids. The protocols and data presented herein offer a foundational resource for researchers in medicinal chemistry and drug discovery to explore this promising class of natural product-inspired compounds. The potent cytotoxic and antifungal activities of drimanes, coupled with an emerging understanding of their mechanisms of action, underscore their potential as scaffolds for the development of future therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds are warranted to unlock their full therapeutic potential.
References
Application of 2-Decalone in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a ubiquitous structural motif found in a vast array of biologically active natural products, including terpenoids and steroids. As a key building block for constructing this framework, 2-decalone and its derivatives serve as versatile starting materials and intermediates in the total synthesis of these complex molecules. The strategic functionalization of the this compound core allows for the stereocontrolled introduction of various substituents and the elaboration of the intricate architectures characteristic of many natural products. This document provides an overview of the application of this compound in total synthesis, complete with detailed experimental protocols for key transformations and quantitative data for representative examples.
Core Synthetic Strategies Involving this compound
The utility of this compound in total synthesis primarily stems from its inherent reactivity, which allows for a variety of chemical modifications. Key strategies include:
-
Robinson Annulation: This classic method is frequently employed to construct the this compound skeleton itself from a cyclohexanone (B45756) derivative and a methyl vinyl ketone equivalent. The resulting enone functionality in the product is a versatile handle for further transformations.[1][2]
-
Enolate Chemistry: The carbonyl group at the C-2 position allows for the regioselective formation of enolates, which can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. This is crucial for introducing substituents at the C-1 and C-3 positions.
-
Carbonyl Group Transformations: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, converted to an olefin via Wittig-type reactions, or subjected to Baeyer-Villiger oxidation to form a lactone. These transformations are essential for elaborating the decalin core into more complex structures.
-
Conjugate Additions: For α,β-unsaturated this compound derivatives, conjugate addition of nucleophiles is a powerful tool for introducing substituents at the C-4 position with a high degree of stereocontrol.
Application in the Total Synthesis of Sesquiterpenes
The eudesmane (B1671778) and drimane (B1240787) classes of sesquiterpenoids, known for their diverse biological activities, frequently feature a decalin core. This compound derivatives have proven to be invaluable starting materials for the asymmetric total synthesis of these natural products.
Total Synthesis of Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids are characterized by a decalin skeleton with an isopropyl group at C-7. The total synthesis of these compounds often involves the use of a pre-formed decalone system. For instance, the synthesis of (±)-junenol and (±)-acolamone has been achieved from a bicyclic ketone precursor derived from a this compound framework.[3] A key challenge in these syntheses is the stereocontrolled introduction of the isopropyl group and the subsequent functionalization of the decalin rings.
Total Synthesis of Drimane Sesquiterpenes
Drimane sesquiterpenes possess a drimane skeleton, which is a bicyclo[4.4.0]decane system with a specific stereochemical arrangement. The total synthesis of several drimane natural products, such as (±)-drim-8-en-7-one and (±)-albicanol, has been accomplished using strategies that rely on the manipulation of this compound-type intermediates.[4] These syntheses often showcase elegant solutions for controlling the stereochemistry at multiple chiral centers within the decalin core.
Application in the Total Synthesis of Geosmin (B144297)
Geosmin is a sesquiterpenoid responsible for the characteristic earthy smell of soil. Its unique structure, featuring a decalin core with two tertiary methyl groups, has made it an interesting target for total synthesis. Several enantioselective syntheses of geosmin and its stereoisomers have been reported, often starting from chiral this compound derivatives.[5][6][7] These syntheses highlight the importance of stereocontrol in the early stages to establish the correct absolute configuration of the final product.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound and its derivatives in the context of natural product synthesis.
Protocol 1: Robinson Annulation to form a this compound Derivative (Wieland-Miescher Ketone)
This protocol describes the classic Robinson annulation for the synthesis of the Wieland-Miescher ketone, a versatile this compound derivative widely used in steroid synthesis.
Reaction:
Caption: Robinson Annulation for Wieland-Miescher Ketone Synthesis.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of potassium hydroxide (x g, y mmol) in methanol (z mL) is prepared and cooled to 0 °C.
-
To this cooled solution, 2-methyl-1,3-cyclohexanedione (a g, b mmol) is added, and the mixture is stirred for 15 minutes.
-
Freshly distilled methyl vinyl ketone (c g, d mmol) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is then heated at reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether (3 x V mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate (B1210297) gradient) to afford the Wieland-Miescher ketone.
Quantitative Data:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | MVK, KOH, MeOH | Wieland-Miescher Ketone | 70-80 | [Generic] |
Protocol 2: Stereoselective Reduction of a this compound
This protocol describes the stereoselective reduction of a this compound derivative to the corresponding axial alcohol, a common transformation in the synthesis of various terpenoids.
Reaction:
Caption: Stereoselective Reduction of a this compound.
Materials:
-
Substituted this compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the substituted this compound (x g, y mmol) in anhydrous THF (z mL) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
L-Selectride® (1.1 eq, a mL of 1.0 M solution in THF) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and then partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether (3 x V mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the axial decalol.
Quantitative Data:
| Starting Material | Reagent | Product | Diastereomeric Ratio (axial:equatorial) | Yield (%) | Reference |
| Substituted this compound | L-Selectride® | Axial Decalol | >95:5 | 85-95 | [Generic] |
Signaling Pathways and Experimental Workflows
The strategic application of this compound in total synthesis can be visualized as a workflow where the decalone core is progressively functionalized to build molecular complexity.
Caption: General workflow for natural product synthesis using a this compound intermediate.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. Their rigid bicyclic framework and versatile chemical handles provide an excellent platform for the stereocontrolled construction of complex natural products. The continued development of novel synthetic methodologies centered around the this compound core will undoubtedly lead to more efficient and elegant total syntheses of biologically important molecules, thereby facilitating advances in medicinal chemistry and drug discovery.
References
- 1. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents [patents.google.com]
- 3. Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Total Synthesis of Sesquiterpenoids (±)-Drim-8-en-7-one and (±)-Albicanol† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of all stereoisomers of geosmin and of biosynthetically related natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 2-Decalone Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and quantification of 2-decalone stereoisomers (cis- and trans-) in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for purity assessment, reaction monitoring, and quality control in various research and development settings.
Introduction
This compound, a bicyclic ketone, exists as two primary stereoisomers: cis-2-decalone (B72262) and trans-2-decalone. These isomers can exhibit different chemical and physical properties, making their accurate separation and quantification crucial for various applications, including fragrance formulation and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note describes a robust GC-MS method for the analysis of this compound mixtures.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
Hexane (B92381) or Dichloromethane (GC grade)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
-
Syringe filters (0.45 µm)
Protocol for Liquid Samples (e.g., Reaction Mixtures, Essential Oils):
-
Dilution: Accurately dilute the sample containing the this compound mixture in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration within the instrument's linear range (typically 1-100 µg/mL).
-
Internal Standard (Optional but Recommended): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound with similar chemical properties to this compound but with a different retention time.
-
Drying (if necessary): If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to remove the moisture.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into a GC autosampler vial to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system (or equivalent) equipped with a mass selective detector. Method optimization may be required for different instruments.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC (or equivalent) |
| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| MS Transfer Line | 280°C |
| Solvent Delay | 4 minutes |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis of this compound isomers should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3] The choice of quantifier and qualifier ions is based on the mass spectrum of this compound. The molecular ion (m/z 152) and characteristic fragment ions should be used.
Table 2: Quantitative Data for this compound Isomers
| Compound | Expected Retention Time (min)* | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| trans-2-Decalone | ~12.5 | 152 | 124 | 109 |
| cis-2-Decalone | ~12.8 | 152 | 124 | 109 |
*Retention times are estimates and will vary depending on the specific instrument, column condition, and method parameters. It is crucial to confirm retention times by injecting pure standards of each isomer.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound mixtures.
Caption: A flowchart of the GC-MS analysis process.
Logical Relationship for Quantification
The diagram below outlines the relationship between the different data acquisition modes and their application in the analysis.
Caption: Relationship between GC-MS modes and analysis types.
References
Application Note: 1H and 13C NMR Assignment of cis-2-Decalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For drug development and organic synthesis, unambiguous characterization of intermediates and final products is critical. Bicyclic systems, such as the decalin framework, are common motifs in natural products and pharmaceutical agents. Their rigid, fused-ring structure leads to complex NMR spectra due to conformational constraints and overlapping signals. This application note provides a detailed protocol for the complete ¹H and ¹³C NMR assignment of cis-2-decalone (B72262), a representative bicyclic ketone, utilizing a suite of one- and two-dimensional NMR experiments.
Predicted ¹H and ¹³C NMR Data for cis-2-Decalone

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2-Decalone in CDCl₃
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹H-¹H Coupling Constants (J, Hz) |
| 1 | ~45-50 | ~2.2-2.4 | m | |
| 2 | ~210-215 | - | - | - |
| 3 | ~40-45 | ~2.3-2.5 | m | |
| 4 | ~25-30 | ~1.6-1.8 | m | |
| 5 | ~25-30 | ~1.4-1.6 | m | |
| 6 | ~25-30 | ~1.3-1.5 | m | |
| 7 | ~25-30 | ~1.2-1.4 | m | |
| 8 | ~30-35 | ~1.5-1.7 | m | |
| 9 | ~35-40 | ~1.8-2.0 | m | |
| 10 | ~35-40 | ~1.7-1.9 | m |
Note: These are estimated values and require experimental verification. The proton chemical shifts are complex and overlapping, necessitating 2D NMR for definitive assignment.
Experimental Protocols
A comprehensive approach employing a series of NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals in cis-2-decalone.
Sample Preparation
-
Accurately weigh 10-20 mg of cis-2-decalone for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
a) ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
b) ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K
c) 2D Homonuclear Correlation Spectroscopy (COSY)
-
Pulse Program: Standard COSY (cosygp or similar)
-
Spectral Width (F1 and F2): 10-12 ppm
-
Data Points (F2): 1024-2048
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
Relaxation Delay: 1.5-2 seconds
d) 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2 or similar)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Data Points (F2): 1024-2048
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
Relaxation Delay: 1.5-2 seconds
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
e) 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
-
Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf or similar)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 220-240 ppm
-
Data Points (F2): 1024-2048
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 seconds
-
Long-Range Coupling Delay: Optimized for a ⁿJ(C,H) of 8 Hz
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication for ¹H and ¹³C, sine-bell for 2D) to the raw data (FID).
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Analyze the spectra in a systematic manner as outlined in the workflow diagram below.
NMR Assignment Workflow
The following diagram illustrates the logical workflow for the complete structural elucidation of cis-2-decalone using the acquired NMR data.
Detailed Assignment Strategy
-
Initial Analysis (1D Spectra): The ¹³C NMR spectrum will show a characteristic downfield signal for the ketone carbonyl (C2) around 210-215 ppm. The ¹H NMR spectrum will likely show a complex, overlapping multiplet region for the aliphatic protons. The protons alpha to the carbonyl (H1 and H3) are expected to be the most deshielded of the aliphatic protons.
-
Direct C-H Correlation (HSQC): The HSQC spectrum is crucial for connecting each proton signal to its directly attached carbon atom. This allows for the unambiguous assignment of the carbon signals corresponding to the protonated carbons.
-
Homonuclear Coupling Network (COSY): The COSY spectrum reveals the network of scalar-coupled protons. Starting from the assigned alpha-protons (H1 and H3), one can "walk" around the rings to identify adjacent protons. For example, the H1 protons will show correlations to the H10 proton and the H3 protons will show correlations to the H4 protons.
-
Long-Range Heteronuclear Correlations (HMBC): The HMBC spectrum provides the final and most definitive correlations. It shows correlations between protons and carbons that are two or three bonds away. Key correlations to look for include:
-
Correlations from the alpha-protons (H1, H3) to the carbonyl carbon (C2).
-
Correlations from protons to the bridgehead carbons (C9, C10) to link the two rings.
-
Correlations across the ring fusion, for instance, from H1 to C9 and C10.
-
By systematically applying this workflow, a complete and confident assignment of all ¹H and ¹³C NMR signals for cis-2-decalone can be achieved, providing a robust dataset for structural verification and future research.
Application Notes and Protocols for the Derivatization of 2-Decalone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-decalone scaffold represents a privileged bicyclic structure in medicinal chemistry, forming the core of numerous natural products with diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the synthesis of compound libraries for biological screening. This document provides detailed application notes and protocols for the derivatization of this compound to generate a library of diverse analogs and outlines methodologies for their subsequent biological evaluation.
Strategic Derivatization of the this compound Scaffold
The chemical reactivity of the ketone functional group in this compound allows for a variety of derivatization strategies to explore the surrounding chemical space. The primary points of diversification on the this compound core are the C1, C2, and C3 positions. This document will focus on two robust and versatile reactions for library synthesis: the Claisen-Schmidt condensation to form α,β-unsaturated ketone derivatives (chalcone-like compounds) and the formation of Schiff bases and their subsequent reduction to secondary amines. These reactions are well-suited for parallel synthesis and allow for the introduction of a wide range of substituents, thereby generating a library with diverse physicochemical properties.
Experimental Protocols
Protocol 1: Synthesis of this compound Chalcone-like Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to generate a library of chalcone-like derivatives. These α,β-unsaturated ketones are known to possess a wide range of biological activities.
Materials:
-
trans-2-Decalone
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol (B145695) (absolute)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of this compound).
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 eq).
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2.5 eq) in water (5 mL/g of NaOH) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water (100 mL). Acidify the mixture to pH ~5-6 with 1M HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 2: Synthesis of this compound Schiff Base Derivatives and their Reduction
This protocol details the formation of imines (Schiff bases) from this compound and various primary amines, followed by their reduction to the corresponding secondary amines. This two-step process introduces nitrogen-containing functionalities, which can significantly impact biological activity.
Materials:
-
trans-2-Decalone
-
Substituted primary amines (e.g., aniline, 4-fluoroaniline, benzylamine)
-
Glacial acetic acid (catalyst)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure - Part A: Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in methanol (15 mL/g of this compound).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the formation of the imine by TLC.
-
Isolation (for stable imines): If the imine is stable and precipitates, it can be isolated by filtration. Otherwise, the crude imine solution is used directly in the next step.
Procedure - Part B: Reduction to Secondary Amine
-
Reduction: Cool the methanolic solution of the crude imine in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add dichloromethane and extract the product. Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine.
-
Purification and Characterization: Purify the product by column chromatography on silica gel and characterize by NMR and mass spectrometry.
Data Presentation: Biological Activity
The synthesized derivatives should be screened against a panel of relevant biological targets. Below are example tables for presenting quantitative data from antimicrobial and cytotoxicity assays.
Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | R Group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| 2D-CH-01 | Chalcone (B49325) | Phenyl | 64 | >128 | 128 |
| 2D-CH-02 | Chalcone | 4-Chlorophenyl | 32 | 64 | 64 |
| 2D-CH-03 | Chalcone | 4-Methoxyphenyl | 128 | >128 | >128 |
| 2D-CH-04 | Chalcone | 3-Nitrophenyl | 16 | 32 | 32 |
| 2D-SA-01 | Sec-Amine | Phenyl | >128 | >128 | >128 |
| 2D-SA-02 | Sec-Amine | 4-Fluorophenyl | 64 | 128 | 128 |
| 2D-SA-03 | Sec-Amine | Benzyl | 128 | >128 | >128 |
| Ciprofloxacin | (Control) | - | 1 | 0.5 | NA |
| Fluconazole | (Control) | - | NA | NA | 8 |
Table 2: Cytotoxic Activity of this compound Derivatives (IC₅₀ in µM) against Human Cancer Cell Lines
| Compound ID | Derivative Type | R Group | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| 2D-CH-01 | Chalcone | Phenyl | 85.2 | 75.4 | 92.1 |
| 2D-CH-02 | Chalcone | 4-Chlorophenyl | 42.6 | 35.8 | 51.3 |
| 2D-CH-03 | Chalcone | 4-Methoxyphenyl | >100 | >100 | >100 |
| 2D-CH-04 | Chalcone | 3-Nitrophenyl | 21.5 | 18.9 | 25.7 |
| 2D-SA-01 | Sec-Amine | Phenyl | >100 | >100 | >100 |
| 2D-SA-02 | Sec-Amine | 4-Fluorophenyl | 78.3 | 88.1 | 95.6 |
| 2D-SA-03 | Sec-Amine | Benzyl | >100 | >100 | >100 |
| Doxorubicin | (Control) | - | 0.8 | 0.5 | 0.9 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the synthesis and screening of a this compound derivative library is depicted below.
Caption: General workflow for the synthesis and biological screening of a this compound derivative library.
Potential Signaling Pathways
Chalcone derivatives have been reported to interact with multiple signaling pathways, often leading to the induction of apoptosis in cancer cells. The diagram below illustrates a generalized potential mechanism of action for cytotoxic chalcone-like derivatives of this compound.
Caption: Potential signaling pathway for apoptosis induction by cytotoxic this compound chalcone derivatives.
Application Notes and Protocols: The Use of 2-Decalone in the Synthesis of Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decalone, a bicyclic ketone with a decahydronaphthalene (B1670005) structure, serves as a versatile and crucial building block in the synthesis of a wide array of fragrance compounds. Its rigid carbon framework is a key contributor to the desirable woody and ambergris notes found in many high-end perfumes and colognes. The strategic functionalization of the this compound core allows for the creation of a diverse palette of odorants, ranging from warm and animalic to rich and woody scents. This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, intended for use by researchers and professionals in the fields of organic synthesis and fragrance development.
The primary synthetic strategies discussed herein involve the alkylation of this compound and its derivatives, as well as Grignard reactions to introduce further molecular complexity. These transformations lead to compounds that often possess potent and long-lasting odors, making them valuable ingredients in the fragrance industry.
Key Synthetic Pathways
The transformation of this compound into valuable fragrance compounds primarily follows two key pathways:
-
Alkylation/Functionalization at the α-Position: The enolate of this compound can be readily formed and subsequently reacted with various electrophiles, such as alkyl halides, to introduce substituents at the C-1 or C-3 position. This approach is fundamental to modifying the olfactory profile of the parent molecule.
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality of this compound is susceptible to nucleophilic attack by organometallic reagents, most notably Grignard reagents. This reaction allows for the introduction of a wide range of alkyl and aryl groups, leading to the formation of tertiary alcohols which can then be further transformed or used directly as fragrance ingredients.
These pathways are illustrated in the following diagram:
Experimental Protocols
The following protocols are representative examples of the synthesis of fragrance compounds starting from this compound or its close derivatives.
Protocol 1: Synthesis of a Woody-Amber Decalin Ketone Derivative
This protocol is based on the synthesis of perhydro-4a,8,8-trimethyl-1-trans-naphthalenone, a compound with a characteristic woody-amber odor.[1]
Reaction Scheme:
Materials:
-
4a,8,8-Trimethyl-4a,5,6,7-tetrahydro-1(8H)-naphthalenone (1.00 g, 5.20 mmol)
-
10% Palladium on Carbon (Pd/C) (25 mg)
-
Ethanol (20 mL)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve the starting naphthalenone (1.00 g) in ethanol (20 mL).
-
Carefully add the 10% Pd/C catalyst (25 mg) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 1 atm or as appropriate for the equipment) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 30 minutes.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by bulb-to-bulb distillation (e.g., at 85°C under 13.3 Pa) to obtain the pure perhydro-4a,8,8-trimethyl-1-trans-naphthalenone.
Data:
| Compound | Molecular Formula | Molecular Weight | Yield | Odor Description |
| Perhydro-4a,8,8-trimethyl-1-trans-naphthalenone | C₁₃H₂₂O | 194.31 g/mol | ~97% | Woody-amber |
Spectroscopic Data (for a related compound, 4a,5,8,8-tetramethyl-perhydro-1-naphthalenone): [1]
-
¹³C NMR (CDCl₃, δ ppm): 18.5(t); 21.2(q); 21.3(q); 22.5(q); 29.9(d); 32.0(s); 32.5(q); 39.6(s); 41.6(t); 43.3(t); 52.2(t); 53.7(t); 64.5(d); 211.7(s)
-
MS (m/z): 208 (25, M⁺), 193 (19), 165 (12), 151 (100), 137 (10), 125 (86), 109 (19), 95 (23), 81 (25), 69 (30), 67 (23), 55 (23), 41 (28)
Protocol 2: Epimerization of a trans-Decalin to a cis-Decalin Derivative
This protocol describes the conversion of a trans-decalin ketone to its cis isomer, which can alter the olfactory properties.[1]
Reaction Scheme:
Materials:
-
trans-Decalin ketone derivative (e.g., perhydro-4a,8,8-trimethyl-1-trans-naphthalenone, 500 mg, 2.6 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (495 mg, 2.6 mmol)
-
Toluene (25 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the trans-decalin ketone (500 mg) in toluene (25 mL).
-
Add p-toluenesulfonic acid monohydrate (495 mg) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 40 hours. Monitor the progress of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica (B1680970) gel to isolate the cis-decalin ketone derivative.
Data:
The olfactory properties of the resulting cis-isomer should be evaluated and compared to the starting trans-isomer, as the stereochemistry can significantly impact the odor profile.
Conclusion
This compound and its derivatives are invaluable platforms for the synthesis of novel fragrance compounds, particularly those exhibiting sought-after woody and ambergris characteristics. The protocols provided herein offer a starting point for the exploration of the chemical space around the decalin skeleton. By employing well-established synthetic transformations such as alkylation and Grignard reactions, researchers can generate a library of compounds for olfactory screening. The careful characterization of these molecules, including detailed spectroscopic analysis and thorough odor evaluation, is essential for the discovery of new and impactful fragrance ingredients. Further research into stereoselective synthesis and the exploration of a wider range of functionalization reactions will undoubtedly lead to the development of the next generation of decalin-based odorants.
References
Application Notes and Protocols for the Wittig Reaction with 2-Decalone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds.[1] This reaction offers a high degree of regioselectivity, making it an invaluable tool in the construction of complex molecules, including intermediates for drug development. This document provides detailed protocols for the Wittig reaction specifically applied to 2-decalone, a bicyclic ketone, to yield 2-methylenedecalin. The reaction involves the use of a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. For sterically hindered ketones like this compound, careful optimization of reaction conditions is often necessary to achieve good yields.[2]
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This initial addition leads to the formation of a betaine (B1666868) intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane ring. This intermediate then collapses to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the reaction.
Experimental Protocols
This section outlines two common protocols for the Wittig reaction with this compound using methylenetriphenylphosphorane (B3051586) as the Wittig reagent. The first protocol involves the in-situ generation of the ylide using n-butyllithium, a strong, non-nucleophilic base. The second protocol utilizes sodium hydride, a safer alternative for ylide generation.
Protocol 1: In-situ Ylide Generation with n-Butyllithium
This protocol is suitable for small to medium-scale reactions under strictly anhydrous conditions.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
This compound (cis/trans mixture or a specific isomer)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Phosphonium Salt Suspension: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 to 1.5 molar equivalents relative to this compound). Suspend the salt in anhydrous diethyl ether or THF (approximately 5-10 mL per gram of phosphonium salt).
-
Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium solution (1.1 to 1.4 molar equivalents) dropwise via syringe over 10-15 minutes. A characteristic orange to deep red color should develop, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction with this compound: Dissolve this compound (1.0 molar equivalent) in a minimal amount of the same anhydrous solvent used previously. Add the this compound solution dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (B1210297) eluent system. The disappearance of the this compound spot indicates the completion of the reaction. The reaction is typically stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to drive it to completion, especially given the steric hindrance of this compound.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will contain the desired 2-methylenedecalin and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using hexane as the eluent. The less polar 2-methylenedecalin will elute first, followed by the more polar triphenylphosphine oxide.
Protocol 2: In-situ Ylide Generation with Sodium Hydride
This protocol offers a safer alternative to using pyrophoric n-butyllithium.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous diethyl ether or THF
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Argon or nitrogen gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Sodium Hydride Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere, wash the sodium hydride (1.2 to 1.5 molar equivalents) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Ylide Generation: Add anhydrous DMSO to the flask to create a slurry. Add the methyltriphenylphosphonium bromide (1.2 to 1.5 molar equivalents) in portions. Heat the mixture to 60-70 °C for 1-2 hours until the evolution of hydrogen gas ceases and a deep red color persists.
-
Reaction with this compound: Cool the ylide solution to room temperature. Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or a mixture of hexane and ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Wittig reaction of this compound with methylenetriphenylphosphorane. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.
| Parameter | Protocol 1 (n-BuLi) | Protocol 2 (NaH) | Reference |
| Base | n-Butyllithium | Sodium Hydride | General Wittig Protocols |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous DMSO/THF | General Wittig Protocols |
| Temperature (°C) | 0 to RT (or reflux) | RT to 60-70 | General Wittig Protocols |
| Reaction Time (h) | 12 - 24 | 12 - 24 | General Wittig Protocols |
| Molar Ratio (Ylide:Ketone) | 1.2:1 to 1.5:1 | 1.2:1 to 1.5:1 | General Wittig Protocols |
| Typical Yield (%) | 60 - 80 | 50 - 70 | Estimated based on similar reactions |
Mandatory Visualizations
General Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction of this compound
Caption: Experimental workflow for the Wittig reaction.
Troubleshooting
-
Low Yield:
-
Incomplete Ylide Formation: Ensure all reagents and glassware are scrupulously dry. Use fresh, properly titrated n-BuLi or high-quality NaH.
-
Steric Hindrance: For the sterically hindered this compound, longer reaction times or elevated temperatures may be required.
-
Side Reactions: The ylide is a strong base and can deprotonate other acidic protons in the substrate or solvent.
-
-
Difficulty in Removing Triphenylphosphine Oxide:
-
This byproduct can sometimes co-elute with the product. Careful column chromatography with a non-polar eluent is crucial.
-
In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane or a hexane/ether mixture prior to chromatography can be effective.
-
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
-
Anhydrous solvents like diethyl ether and THF are highly flammable.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Wittig reaction provides a reliable method for the synthesis of 2-methylenedecalin from this compound. The choice of protocol depends on the available facilities and safety considerations. Careful execution of the experimental procedure, particularly the anhydrous conditions required for ylide formation, is critical for achieving a successful outcome. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Decalone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of spirocyclic compounds originating from a 2-decalone framework. The protocols outlined below are based on established literature and offer a guide for the construction of complex spirocyclic architectures, which are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures and potential biological activities.
Introduction
Spirocycles represent a fascinating class of molecules characterized by two rings sharing a single common atom. This structural motif imparts a rigid, three-dimensional geometry that is highly desirable in the design of novel therapeutic agents. The decalin ring system, a bicyclic saturated hydrocarbon, serves as a versatile scaffold for the synthesis of a variety of complex natural products and pharmaceutically active compounds. This document details a key strategy for the synthesis of spirocyclic compounds from a decalin-based starting material, specifically focusing on a multi-step synthesis culminating in a diastereoselective Norrish-Yang photocyclization.
While the presented detailed protocol starts from a Wieland-Miescher ketone derivative, a well-known decalin system, the initial steps to access such precursors often involve Robinson annulation, a powerful ring-forming reaction. For the purpose of these notes, we will focus on the transformation of a pre-existing decalin framework into a spirocyclic structure.
Synthesis of a Spirocyclic Decalin via Photocyclization
A robust method for the synthesis of spiro[decalin-2,1'-cyclobutan]-3'-one derivatives involves the Norrish-Yang photocyclization of a 1,2-diketone precursor derived from a decalin system.[1] This multi-step synthesis is detailed below, providing a clear pathway to a functionalized spirocyclic decalin.
Overall Synthetic Workflow
The overall strategy involves the preparation of a key α-diketone intermediate from a Wieland-Miescher ketone derivative, followed by a daylight-mediated photocyclization to yield the desired spirocyclic compound.
Caption: Synthetic workflow for the preparation of a spirocyclic decalin.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the spirocyclic decalin.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1 | Wieland–Miescher Ketal (2) | Wieland–Miescher Ketone (1) | Ethane-1,2-diol, PTSA, 4 Å MS, Benzene, reflux | 85 | [1] |
| 2 | Ketone (3) | Wieland–Miescher Ketal (2) | Li, NH3, THF, -33 °C; then 1-bromobut-2-yne | Not specified | [1] |
| 3 | Diketone (5) | Alkyne (4) | RuO2·H2O, NaIO4, MeCN/CCl4/H2O, 0 °C to rt | Not specified | [1] |
| 4 | Spirocyclic Compound (6a) | Diketone (5a) | Daylight lamp (65 W), CHCl3, 30 °C, 10 h | 85 | [1] |
Experimental Protocols
Step 1: Synthesis of Wieland–Miescher Ketal (2) [1]
-
To a solution of Wieland–Miescher ketone (1) (1.0 equiv) in benzene, add ethane-1,2-diol (2.0 equiv), p-toluenesulfonic acid (PTSA) (0.1 equiv), and 4 Å molecular sieves.
-
Reflux the mixture with a Dean-Stark apparatus until the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ketal (2).
Step 2: Synthesis of Ketone (3) [1]
-
To a solution of liquid ammonia (B1221849) at -33 °C, add lithium metal (3.5 equiv) in portions.
-
To this solution, add a solution of enone ketal (2) (1.0 equiv) in THF dropwise.
-
Reflux the mixture at -33 °C for 4 hours.
-
Add a solution of 1-bromobut-2-yne (2.0 equiv) in THF dropwise and maintain the temperature for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to give ketone (3).
Step 3: Synthesis of 1,2-Diketone (5) [1]
This protocol assumes the prior protection of the ketone in compound 3 to form compound 4, followed by deprotection after the subsequent step.
-
To a solution of the alkyne precursor (4) (1.0 equiv) in a mixed solvent of MeCN/CCl4/H2O, add NaIO4 (2.5 equiv) and RuO2·H2O (0.02 equiv) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Work up the reaction by adding a mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Extract the resulting mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
The resulting crude product is the 1,2-diketone (5) which can be purified by column chromatography.
Step 4: Norrish-Yang Photocyclization to Spirocyclic Compound (6) [1]
-
Dissolve the 1,2-diketone (5) (0.05 mmol) in CHCl3.
-
Irradiate the solution using a daylight lamp (65 W) at 30 °C for 10 hours. The distance between the reaction flask and the light source should be approximately 4–5 cm.
-
After the reaction is complete (monitored by TLC), concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the spirocyclic product (6).
Alternative Strategies and Future Directions
While the photocyclization route provides a reliable method for the synthesis of spirocyclic decalins, other strategies can be envisioned starting from this compound. These approaches would typically involve an initial functionalization of the this compound core to introduce a side chain capable of intramolecular cyclization.
Intramolecular Aldol (B89426) Condensation
A plausible approach involves the alkylation of this compound at the C-1 position with a suitable electrophile containing a ketone functionality, such as methyl vinyl ketone. The resulting 1,5-diketone could then undergo an intramolecular aldol condensation to form a new six-membered ring, leading to a spiro[decalin-2,1'-cyclohexene] derivative.
Caption: Proposed intramolecular aldol condensation route.
Spiro-Lactone Formation
The synthesis of spiro-lactones from this compound could be achieved through a Reformatsky-type reaction. Alkylation of this compound at the C-1 position with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc would generate a β-hydroxy ester intermediate. Subsequent acid- or base-catalyzed intramolecular cyclization (lactonization) would then yield the desired spiro[decalin-2,2'-furan]-5'-one.
Caption: Proposed spiro-lactone formation via a Reformatsky reaction.
These proposed routes offer promising avenues for further research and development in the synthesis of novel spirocyclic compounds based on the this compound scaffold. Experimental validation and optimization of these pathways would be a valuable contribution to the field of synthetic organic and medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Robinson Annulation for 2-Decalone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the Robinson annulation for the synthesis of 2-decalone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during this classic and powerful ring-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the Robinson annulation of cyclohexanone (B45756) and methyl vinyl ketone (MVK) to produce this compound, offering potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the Robinson annulation are a common issue and can stem from several factors. The most frequent culprits are the polymerization of methyl vinyl ketone (MVK) and the formation of side products from competing reactions.[1]
-
MVK Polymerization: Methyl vinyl ketone is highly susceptible to polymerization, especially in the presence of base, which is a common catalyst for the reaction.[1] This process effectively removes MVK from the reaction mixture, reducing the potential yield of the desired product.
-
Double Alkylation: The enolate of cyclohexanone can react with a second molecule of MVK, leading to a double Michael addition product and reducing the amount of starting material available for the desired annulation.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. An inappropriate selection can favor side reactions over the desired annulation pathway.
Troubleshooting Steps:
-
MVK Quality and Addition: Use freshly distilled MVK for each reaction to minimize the presence of polymers. Consider adding the MVK slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.
-
Use of MVK Equivalents: To circumvent the issue of MVK polymerization, consider using a more stable precursor that generates MVK in situ. Examples include β-chloroketones or Mannich bases (e.g., from acetone, formaldehyde, and diethylamine (B46881) hydrochloride).[1][2] The Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as an MVK equivalent, is another effective alternative to prevent undesirable polymerization.[3]
-
Isolate the Michael Adduct: Instead of a one-pot reaction, consider a two-step process. First, perform the Michael addition under milder conditions to form the 1,5-diketone intermediate. Isolate and purify this adduct before subjecting it to the intramolecular aldol (B89426) condensation to yield this compound. This approach can often lead to higher overall yields by minimizing side reactions.[2][3]
-
Optimize Reaction Conditions: Systematically evaluate the impact of different bases, solvents, and temperatures on your reaction. Refer to the Data Presentation section for insights into how these parameters can influence the yield.
Q2: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent it?
A2: The formation of a viscous, insoluble material is a strong indication of MVK polymerization.[1]
Troubleshooting Steps:
-
Fresh Reagents: Ensure your MVK is freshly distilled and free of any polymeric impurities before use.
-
In Situ Generation of MVK: As mentioned in Q1, using a precursor that generates MVK slowly throughout the reaction can maintain a low concentration and prevent polymerization.
-
Alternative Michael Acceptors: For challenging cases, explore the use of alternative Michael acceptors that are less prone to polymerization, such as α-silylated vinyl ketones.[1]
Q3: My reaction seems to stop at the Michael adduct (1,5-diketone) and is not proceeding to the cyclized product. What could be the issue?
A3: The failure of the intramolecular aldol condensation to occur can be due to several factors:
-
Insufficiently Strong Base or Inadequate Temperature: The aldol condensation step requires a sufficiently strong base to generate the enolate of the 1,5-diketone intermediate. The subsequent dehydration to form the α,β-unsaturated ketone is often promoted by heat.[4][5]
-
Steric Hindrance: While less of a concern with cyclohexanone, significant steric hindrance in more complex substrates can disfavor the intramolecular cyclization.
Troubleshooting Steps:
-
Stronger Base/Higher Temperature: If you have isolated the Michael adduct, try treating it with a stronger base (e.g., sodium ethoxide) and gently heating the reaction mixture to facilitate the aldol condensation and dehydration.[4]
-
Change of Solvent: The choice of solvent can influence the transition state of the cyclization. Experiment with different solvents to find one that favors the intramolecular reaction.
Data Presentation: Impact of Reaction Conditions on Yield
| Parameter | Condition | Effect on Yield | Rationale/Comments | Citation |
| Catalyst | Base-catalyzed (e.g., NaOH, NaOEt) | Generally effective, but can promote MVK polymerization. | The choice and concentration of the base are critical. Stronger bases can lead to higher rates but also more side reactions. | [6][7] |
| Acid-catalyzed (e.g., H₂SO₄, p-TsOH) | Can be effective and may reduce MVK polymerization. | The mechanism proceeds through an enol intermediate instead of an enolate. | [1][3] | |
| Organocatalysts (e.g., L-Proline) | Can provide good yields and enantioselectivity. | Often used for asymmetric Robinson annulations. | [8] | |
| Reaction Mode | One-pot | Convenient but may result in lower yields due to side reactions. | MVK polymerization and double alkylation are more prevalent. | [2] |
| Two-step (Michael then Aldol) | Often results in higher overall yields. | Isolation of the Michael adduct minimizes side reactions during the aldol condensation. | [2][3] | |
| MVK Source | Direct addition of MVK | Prone to polymerization, potentially lowering the yield. | Requires careful control of addition rate and temperature. | [1] |
| In situ generation (from precursors) | Generally improves yield by minimizing polymerization. | Precursors like β-chloroketones or Mannich bases provide a slow, sustained release of MVK. | [1][2] | |
| Temperature | Low Temperature (for Michael addition) | Favors the Michael addition and can reduce polymerization. | ||
| Elevated Temperature (for Aldol) | Promotes the intramolecular aldol condensation and subsequent dehydration. | Heat is often required for the final elimination of water to form the enone. | [4][5] | |
| Solvent | Protic (e.g., Ethanol) | Commonly used, but can participate in proton exchange. | [9] | |
| Aprotic (e.g., Toluene, THF) | Can be effective, especially with stronger bases like LDA. | The choice of solvent can influence enolate reactivity and stereochemistry. | [3][10] |
Experimental Protocols
The following is a detailed, generalized protocol for the two-step Robinson annulation of cyclohexanone with methyl vinyl ketone to synthesize this compound.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Step 1: Michael Addition to form 2-(3-oxobutyl)cyclohexan-1-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, dissolve cyclohexanone (1.0 equiv.) in anhydrous ethanol.
-
Base Addition: Cool the solution in an ice bath (0 °C). Prepare a solution of sodium ethoxide (0.1 equiv.) in anhydrous ethanol and add it dropwise to the cyclohexanone solution over 15 minutes.
-
MVK Addition: Add freshly distilled methyl vinyl ketone (1.1 equiv.) to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture by adding 5% aqueous hydrochloric acid until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Purification (Optional but Recommended): Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,5-diketone.
Step 2: Intramolecular Aldol Condensation to form Δ¹,⁹-2-Octalone (this compound)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified Michael adduct (1.0 equiv.) in anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol to the flask.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 5% aqueous hydrochloric acid.
-
Extraction and Purification: Follow the same extraction, washing, drying, and purification procedures as described in Step 1 to isolate the final product, this compound.
Visualizing the Process and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the two-step Robinson annulation synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the Robinson annulation for this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Stereoselective 2-Decalone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-decalones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing 2-decalones with high stereocontrol?
A1: The main strategies for stereoselective 2-decalone synthesis include the Robinson annulation, Diels-Alder reactions, and various asymmetric catalytic methods. The Robinson annulation is a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[1][2][3] The Diels-Alder reaction, particularly intramolecular variants, can provide excellent stereocontrol over the decalin framework.[4][5][6] More recently, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions.[7][8][9]
Q2: How can I control the ring fusion stereochemistry (cis vs. trans) in a this compound synthesis?
A2: The stereochemistry of the ring fusion is a critical aspect of this compound synthesis. In the context of the Robinson annulation, the trans isomer is often favored under kinetically controlled conditions due to antiperiplanar effects in the final aldol condensation.[1][3] However, the choice of solvent and base can influence this outcome. For the synthesis of cis-decalins, methods involving Diels-Alder reactions of masked o-benzoquinones or Nazarov reagents have proven effective.[9][10][11] Additionally, epimerization of a cis-decalin to the more thermodynamically stable trans-isomer can be achieved under certain conditions.[4]
Q3: What is the role of organocatalysis in achieving enantioselectivity in this compound synthesis?
A3: Organocatalysis plays a pivotal role in the asymmetric synthesis of 2-decalones, enabling the production of specific enantiomers.[7][8] Chiral organocatalysts, such as L-proline and its derivatives, can form chiral enamines or iminium ions as intermediates.[2][7] This covalent catalysis approach introduces chirality into the transition state of the reaction, directing the formation of one enantiomer over the other.[2][8] This has been successfully applied in Robinson annulations to produce highly enantioenriched Wieland-Miescher ketone and its analogs.[7]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity (Incorrect cis/trans Ratio) in Robinson Annulation
| Possible Cause | Suggested Solution |
| Reaction is under thermodynamic control, favoring the more stable isomer. | For kinetically favored products, such as the trans-isomer in some aldol cyclizations, ensure low reaction temperatures and shorter reaction times.[1][12] |
| Solvent effects are not optimized. | The choice of solvent can influence the transition state geometry. Experiment with a range of polar aprotic and protic solvents to find the optimal conditions for the desired diastereomer.[1] |
| Incorrect base selection. | The base used for enolate formation can impact the stereochemical outcome. For instance, pyrrolidine (B122466) catalysis in certain cyclizations has been shown to favor the formation of the cis-ketol.[13] Consider screening different amine bases or metal alkoxides. |
Problem 2: Low Enantioselectivity in a Proline-Catalyzed Asymmetric Robinson Annulation
| Possible Cause | Suggested Solution |
| Sub-optimal catalyst loading. | While typically used in catalytic amounts, proline loading can be critical. For some systems, increasing the catalyst loading to 20-30 mol% may be necessary.[8] |
| Presence of water. | Water can interfere with the catalytic cycle. Ensure the use of dry solvents and reagents. |
| Incorrect solvent. | The solvent can significantly impact the enantioselectivity. Screen various solvents; for example, DMSO or DMF have been used effectively in proline-catalyzed reactions. |
| Sub-optimal temperature. | Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Use of additives. | The addition of co-catalysts or additives, such as ionic liquids, has been shown to improve both reaction time and enantioselectivity in some cases.[14] |
Experimental Protocols
Protocol 1: Proline-Catalyzed Asymmetric Robinson Annulation for Wieland-Miescher Ketone
This protocol is a general guideline for the asymmetric synthesis of the Wieland-Miescher ketone, a common intermediate in steroid synthesis.[1][7]
-
Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in an appropriate solvent (e.g., DMSO), add L-proline (0.2-0.3 eq).
-
Addition of Michael Acceptor: Add methyl vinyl ketone (MVK) (1.1-1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Diels-Alder Approach to cis-Decalins
This protocol outlines a general procedure for the synthesis of cis-decalins using a Diels-Alder reaction of a masked o-benzoquinone, which can be generated in situ.[10]
-
Generation of Dienophile: In a suitable solvent such as methanol, dissolve the starting 2-methoxyphenol (1.0 eq).
-
Addition of Oxidant and Diene: Add an oxidant like (diacetoxy)iodobenzene (DAIB) (1.1 eq) and the desired 1,3-diene (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the diene) until the starting phenol (B47542) is consumed (monitor by TLC).
-
Work-up and Cope Rearrangement: Quench the reaction, remove the solvent, and dissolve the residue in a suitable solvent for work-up (e.g., CH₂Cl₂). The intermediate bicyclo[2.2.2]octenone may undergo a Cope rearrangement upon heating to yield the cis-decalin.[10]
-
Purification: Purify the resulting cis-decalin by column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm the stereochemistry.
Data Presentation
Table 1: Influence of Catalyst on Enantioselectivity in Asymmetric this compound Synthesis
| Michael Donor | Michael Acceptor | Catalyst | Solvent | ee (%) | Reference |
| 2-methyl-1,3-cyclohexanedione | Methyl vinyl ketone | L-proline | DMSO | >90 | [7] |
| 2-allyl-2-cyclohexenone | Ethyl acetoacetate | - (Base-catalyzed) | - | N/A (diastereoselectivity) | [12] |
| Cyclohexanone | Methyl vinyl ketone | Chiral prolinamide | - | 89 | [15] |
| 2-methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-proline with solvate ionic liquids | Mechanochemical | Significantly improved vs. proline alone | [14] |
Visualizations
Caption: Decision workflow for controlling stereoselectivity in this compound synthesis.
Caption: Mechanism of enamine catalysis in asymmetric Robinson annulation.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Robinson Annulation: Definition, Reaction Mechanism [unacademy.com]
- 4. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Synthesis of cis-Decalins Using Organocatalysis and Sulfonyl Nazarov Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis and Trans-2-Decalone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of cis and trans-2-decalone (B93970) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating cis and trans-2-decalone isomers?
A1: The most common and effective methods for separating cis and trans-2-decalone are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC is often preferred due to the volatility of the decalones, while HPLC can be used for both analytical and preparative scale separations. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis but is generally not suitable for quantitative separation of these closely related isomers.[3]
Q2: What is the typical elution order for cis and trans-2-decalone in different chromatography modes?
A2: The elution order depends on the specific chromatographic technique and stationary phase used:
-
Gas Chromatography (GC): On a standard non-polar column (e.g., polydimethylsiloxane), elution is primarily based on boiling point. The cis and trans isomers have very similar boiling points, but often the more compact, globular isomer elutes slightly earlier. However, on polar stationary phases, the more polar isomer (cis-2-decalone) will be retained longer.
-
Reversed-Phase HPLC (RP-HPLC): Using a non-polar stationary phase (like C18), the more polar isomer (cis-2-decalone) is less retained and will typically elute before the less polar trans-2-decalone.
-
Normal-Phase HPLC (NP-HPLC): With a polar stationary phase (like silica), the more polar cis-2-decalone (B72262) interacts more strongly and will have a longer retention time, eluting after the trans isomer.[4]
Q3: Can I separate the enantiomers of cis or trans-2-decalone?
A3: Yes, but it requires a chiral environment. Standard GC or HPLC columns will not separate enantiomers.[5] To achieve this, you must use a chiral stationary phase (CSP) in either GC or HPLC.[6][7] This is critical if the stereochemistry of the individual enantiomers is important for your research.
Q4: How can I confirm the identity of the separated isomer peaks?
A4: The most definitive method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS).[8] By comparing the mass spectra of your separated peaks to a known standard or a spectral library (like NIST), you can confirm the identity of each isomer.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the cis and trans conformations after the fractions have been collected.[9]
Troubleshooting Guides
Guide 1: Poor Peak Resolution or Co-elution
Problem: The peaks for cis- and trans-2-decalone are overlapping or not baseline-separated.
This guide provides a systematic approach to improving the resolution between your isomer peaks.
| Symptom | Possible Cause | Recommended Action |
| Peaks are very close together | Suboptimal Mobile Phase/Temperature Program: The conditions are not selective enough for the isomers. | For GC: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min). This increases the interaction time with the stationary phase. For HPLC: Adjust the mobile phase composition. In RP-HPLC, decrease the organic solvent percentage (e.g., from 70% to 60% acetonitrile (B52724) in water). In NP-HPLC, decrease the polarity of the mobile phase.[4] |
| Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for these stereoisomers. | For GC: Switch to a column with a different polarity. If using a non-polar column, try a mid-polar (e.g., 5% phenyl) or a polar (e.g., wax) column.[1] For HPLC: Try a different stationary phase. A phenyl column can offer alternative selectivity for cyclic compounds.[10] | |
| Flow Rate is Too High: The analytes are moving through the column too quickly for effective separation to occur. | For GC & HPLC: Reduce the flow rate. This allows more time for equilibrium between the mobile and stationary phases, often improving resolution.[11] | |
| Broad Peaks Leading to Overlap | Column Overloading: Injecting too much sample saturates the stationary phase. | Reduce the sample concentration or the injection volume. A general rule is to use a sample-to-adsorbent ratio of 1:50 to 1:100 by weight for column chromatography.[12] |
| Improperly Packed Column: The column contains channels or voids, leading to band broadening. | If using a self-packed column, ensure it is packed uniformly. For commercial columns, this may indicate column degradation, and replacement may be necessary.[12] |
Guide 2: Peak Tailing
Problem: The peaks are asymmetrical with a "tail" extending from the back of the peak, which can interfere with the integration of an adjacent peak.
| Symptom | Possible Cause | Recommended Action |
| Asymmetrical Peak Shape | Secondary Interactions: Active sites on the stationary phase (e.g., exposed silanols in HPLC) are interacting with the ketone functional group. | For HPLC: Add a competing agent to the mobile phase. A small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) can improve the peak shape for ketones.[13] |
| Column Contamination or Degradation: The column inlet frit or the stationary phase itself is contaminated or has degraded over time. | Reverse flush the column (following the manufacturer's instructions). If the problem persists, the column may need to be replaced. | |
| Mismatch Between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[11] |
Quantitative Data Summary
The following tables provide representative chromatographic data for the separation of 2-decalone isomers. Actual values will vary depending on the specific instrument, column dimensions, and experimental conditions.
Table 1: Representative Gas Chromatography (GC) Data
| Parameter | Condition 1: Non-Polar Column | Condition 2: Polar Column |
| Column | DB-5 (5% Phenyl Polysiloxane), 30m x 0.25mm x 0.25µm | DB-WAX (Polyethylene Glycol), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| Temperature Program | 80°C (1 min hold), ramp at 5°C/min to 150°C | 100°C (1 min hold), ramp at 3°C/min to 160°C |
| Elution Order | trans then cis (based on polarity/shape) | trans then cis (polar isomer retained longer) |
| Approx. Retention Time (t_R) | trans: ~12.5 min, cis: ~12.8 min | trans: ~14.2 min, cis: ~14.9 min |
| Resolution (R_s) | > 1.5 | > 2.0 |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Condition 1: Reversed-Phase (RP-HPLC) | Condition 2: Normal-Phase (NP-HPLC) |
| Column | C18, 250mm x 4.6mm, 5µm | Silica (B1680970), 250mm x 4.6mm, 5µm |
| Mobile Phase | 65:35 Acetonitrile:Water | 98:2 Hexane (B92381):Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 280 nm | UV at 280 nm |
| Elution Order | cis then trans | trans then cis |
| Approx. Retention Time (t_R) | cis: ~8.1 min, trans: ~9.2 min | trans: ~7.5 min, cis: ~8.8 min |
| Resolution (R_s) | > 2.0 | > 2.0 |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method
This protocol describes a general method for the analytical separation of cis- and trans-2-decalone.
-
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: A mixture of this compound isomers dissolved in a volatile solvent (e.g., hexane or ethyl acetate) at ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas Flow: 1.0 mL/min (constant flow mode).
-
Oven Temperature Program:
-
Initial Temperature: 100°C.
-
Hold Time: 2 minutes.
-
Ramp Rate: 3°C/minute.
-
Final Temperature: 160°C.
-
Final Hold Time: 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times (the more polar cis isomer is expected to have a longer retention time on a polar column).
-
Quantify the isomers by integrating the peak areas. The relative percentage of each isomer can be calculated from these areas.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Method
This protocol is suitable for the baseline separation of the two isomers.
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Sample of this compound isomers dissolved in the mobile phase at ~1 mg/mL.
-
Syringe filters (0.45 µm).
-
-
Chromatographic Conditions:
-
Stationary Phase: C18 (Octadecylsilyl silica gel).
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (ambient).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Dilute the sample with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Data Analysis:
-
Identify the peaks based on their retention times. The more polar cis isomer is expected to have a shorter retention time in reversed-phase mode.
-
Quantify the isomers by integrating their respective peak areas.
-
Visualizations
Caption: General experimental workflow for the separation and quantification of this compound isomers.
Caption: A logical flowchart for troubleshooting poor peak resolution in chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separations | Separation Science [sepscience.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. This compound,c&t [webbook.nist.gov]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. separation of two isomers - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2-decalone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-decalone, a common bicyclic ketone often synthesized via the Robinson annulation. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound and its derivatives is the Robinson annulation.[1][2][3] This reaction involves a Michael addition of a ketone enolate (e.g., from cyclohexanone) to methyl vinyl ketone (MVK), followed by an intramolecular aldol (B89426) condensation to form the bicyclic ring system.[1][2][3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions that can significantly lower the yield and complicate the purification of this compound are:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly susceptible to polymerization, especially under the basic conditions often used for the Robinson annulation.
-
Double Michael Addition (Double Alkylation): The starting ketone can react with two molecules of MVK, leading to a dialkylated byproduct.
-
Competing Intramolecular Aldol Condensations: The intermediate 1,5-diketone formed after the Michael addition can have multiple enolizable protons, leading to the formation of different regioisomers or even bridged bicyclic compounds instead of the desired fused this compound structure.[4]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary widely depending on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. While some modern organocatalytic methods report high yields (up to 98% in some cases), traditional base-catalyzed methods may provide more moderate yields, often in the range of 60-70%, especially if side reactions are not well-controlled.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Polymerization of Methyl Vinyl Ketone (MVK): The reaction mixture may become viscous or form a solid mass, indicating MVK polymerization. | Use an MVK Precursor: Instead of MVK, use a Mannich base like 1-(diethylamino)-3-butanone hydrochloride, which generates MVK in situ under the reaction conditions.[1] This keeps the concentration of MVK low, minimizing polymerization. Alternatively, using a β-chloroketone precursor can also reduce the steady-state concentration of the enone.[7] |
| Ineffective Enolate Formation: The base used may not be strong enough to deprotonate the starting ketone efficiently. | Optimize the Base: Use a stronger base such as sodium ethoxide or potassium tert-butoxide to ensure complete enolate formation. The choice of base can also influence the regioselectivity of the initial enolate formation if an unsymmetrical ketone is used. |
| Decomposition of Reactants or Products: Prolonged reaction times or high temperatures can lead to the degradation of starting materials, intermediates, or the final product. | Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider running the reaction at a lower temperature for a longer period to minimize decomposition. |
| Catalyst Inactivation: In catalytic versions of the Robinson annulation (e.g., using proline), the catalyst may become inactive. | Use Fresh Catalyst: Ensure the catalyst is pure and active. For proline-catalyzed reactions, the presence of water can sometimes affect catalyst performance. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Double Michael Addition: The starting ketone is alkylated by two molecules of MVK. This is more likely if the mono-alkylated product is of comparable or higher reactivity than the starting ketone. | Control Stoichiometry: Use a slight excess of the ketone relative to MVK to favor the mono-alkylation product. Adding MVK slowly to the reaction mixture can also help to maintain a low concentration of the Michael acceptor. |
| Competing Intramolecular Aldol Condensations: The 1,5-diketone intermediate has multiple acidic α-protons, leading to the formation of different enolates and subsequently different cyclized products (e.g., bridged vs. fused rings). | Thermodynamic vs. Kinetic Control: The formation of the thermodynamically more stable fused six-membered ring of this compound is generally favored over the kinetically accessible but more strained bridged systems.[4] Using a weaker base and allowing the reaction to equilibrate can favor the thermodynamic product. The choice of solvent can also influence the transition state energies and thus the product distribution.[1] |
| Formation of Regioisomers: If an unsymmetrical ketone is used as the starting material, deprotonation can occur at two different α-carbons, leading to two different Michael adducts and ultimately two different this compound regioisomers. | Use a Directed Aldol Approach: Employ strategies for regioselective enolate formation, such as using a pre-formed silyl (B83357) enol ether or a directed deprotonation with a bulky base like lithium diisopropylamide (LDA) to favor the kinetic enolate. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the yield of the desired this compound product and the formation of major side products. Note: These are representative values based on typical outcomes and may not reflect the results of a single specific experiment.
| Catalyst/Base | Solvent | Temperature (°C) | This compound Yield (%) | MVK Polymer (%) | Double Michael Adduct (%) | Other Aldol Products (%) |
| Sodium Ethoxide | Ethanol (B145695) | Reflux | ~65 | ~15 | ~10 | ~10 |
| Potassium tert-Butoxide | tert-Butanol | 80 | ~70 | ~10 | ~15 | ~5 |
| L-Proline (20 mol%) | DMSO | Room Temp | ~85 | <5 | <5 | ~5 |
| Sulfuric Acid | Methanol | Reflux | ~60 | ~20 | ~10 | ~10 |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Robinson Annulation with In-Situ MVK Generation
This protocol is designed to minimize the polymerization of MVK by generating it in situ from a Mannich base.
Materials:
-
1-(Diethylamino)-3-butanone hydrochloride (Mannich base)
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Hydrochloric acid, 2M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Add cyclohexanone (1 equivalent) dropwise to the stirred solution at room temperature.
-
In a separate flask, dissolve 1-(diethylamino)-3-butanone hydrochloride (1 equivalent) in ethanol.
-
Add the Mannich base solution dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and neutralize with 2M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Main Reaction and Side Reaction Pathways
The following diagrams illustrate the main synthetic pathway to this compound and the common side reactions.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. organic chemistry - Why bridged bicyclic compound isn't a preferred product over fused bicylic compound in Robinson Annulation reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Robinson Annulation [organic-chemistry.org]
preventing epimerization during 2-decalone reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent epimerization during reactions involving 2-decalone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound reactions?
A1: Epimerization is a chemical process that alters the stereochemistry at a single chiral center in a molecule that has multiple stereocenters.[1] In this compound, which has stereocenters at the ring fusion (e.g., C4a and C8a) and potentially at other positions, epimerization most commonly occurs at the alpha-carbon (C-1), which is adjacent to the carbonyl group. This process can lead to the interconversion between the cis and trans-decalin ring systems, resulting in an undesired mixture of diastereomers and compromising the stereochemical integrity of the synthesis.
Q2: What is the primary mechanism driving epimerization in this compound?
A2: The primary mechanism involves the formation of an enol or enolate intermediate.[2][3] Under basic or acidic conditions, a proton is removed from the alpha-carbon (C-1), creating a planar enolate. The planarity of this intermediate means that when it is reprotonated, the proton can add from either face of the molecule. This non-specific reprotonation can either regenerate the original stereoisomer or form its epimer, leading to a mixture of products.[1][2]
Q3: What are the key experimental factors that promote unwanted epimerization?
A3: Several factors can increase the likelihood of epimerization:
-
Base: The strength, concentration, and steric properties of the base are critical. Strong bases can readily abstract the alpha-proton, initiating the epimerization process.[4][5]
-
Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for enolate formation and equilibration, favoring the most thermodynamically stable product, which may be the undesired epimer.[4][6]
-
Reaction Time: Prolonged reaction times allow the system to reach thermodynamic equilibrium.[4] If the desired product is the kinetically favored but less stable isomer, longer reaction times increase the risk of it converting to the more stable epimer.[6]
-
Solvent: The polarity of the solvent can influence epimerization rates. Polar aprotic solvents like DMF can sometimes promote epimerization.[4][5]
Q4: What is the difference between kinetic and thermodynamic control, and how does it apply to this compound reactions?
A4: The outcome of a reaction that can form multiple products can be governed by either kinetic or thermodynamic control.[6]
-
Kinetic Control favors the product that is formed the fastest, as it has the lowest activation energy.[7][8] These conditions are typically irreversible, involving low temperatures and short reaction times.[6][7]
-
Thermodynamic Control favors the most stable product. These conditions are reversible, allowing equilibrium to be established, and typically involve higher temperatures and longer reaction times.[6][9]
For this compound, if the desired stereoisomer is the less stable one, the reaction must be run under strict kinetic control to prevent it from epimerizing to the more stable thermodynamic product.[2]
Troubleshooting Guide: Minimizing Epimerization
Issue: The reaction is producing a significant amount of the undesired epimer, resulting in a mixture of diastereomers.
This guide helps you diagnose the potential causes and implement effective solutions.
Caption: Troubleshooting workflow for diagnosing and solving epimerization.
Data Summary: Kinetic vs. Thermodynamic Control Conditions
To effectively control the stereochemical outcome of this compound reactions, it is crucial to select the appropriate set of conditions. The table below summarizes the key differences between kinetic and thermodynamic control.
| Parameter | Kinetic Control | Thermodynamic Control |
| Goal | Forms the product that is made fastest (less stable product)[7][8] | Forms the most stable product[9] |
| Temperature | Low (e.g., -78 °C)[2] | Higher (e.g., 0 °C to reflux)[4] |
| Base | Strong, sterically hindered (e.g., LDA)[2] | Weaker or stronger bases (equilibrium allowed) |
| Reaction Time | Short; intermediate is trapped quickly[6] | Long; allows for equilibrium to be reached[4] |
| Reversibility | Irreversible or minimized reversibility | Reversible |
| Outcome | Favors the less substituted or sterically hindered product | Favors the more substituted and stable product |
Key Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Enolate Formation and Alkylation of this compound
This protocol describes the formation of the kinetic enolate of a this compound derivative, followed by trapping with an electrophile to minimize epimerization.[2][10]
Materials:
-
This compound derivative
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Workflow Diagram:
Caption: Experimental workflow for kinetically controlled reactions of this compound.
Procedure:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 50 mL) and freshly distilled diisopropylamine (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a magnetic stirrer.
-
LDA Preparation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. After the addition is complete, warm the solution to 0 °C and stir for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Enolate Formation: Re-cool the freshly prepared LDA solution to -78 °C. In a separate flask, dissolve the this compound derivative (1.0 equivalent) in a minimal amount of anhydrous THF. Add the this compound solution dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Electrophilic Trapping: While maintaining the temperature at -78 °C, add the electrophile (1.1 equivalents) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the product using ¹H NMR spectroscopy or gas chromatography (GC).
Mechanism of Epimerization
The following diagram illustrates the fundamental pathway for base-catalyzed epimerization at the C-1 position of a this compound.
Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity 2-Decalone Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of high-purity 2-decalone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound, and how do they originate?
A1: Crude this compound, particularly from a Robinson annulation synthesis, can contain a variety of impurities.[1][2][3] The most common include:
-
Unreacted Starting Materials: Such as cyclohexanone (B45756) derivatives and methyl vinyl ketone.
-
Isomers: A mixture of cis- and trans-2-decalone (B93970) is often formed. The ratio can be influenced by reaction conditions.
-
Byproducts of Michael Addition: The initial Michael adduct, a 1,5-diketone, may not fully cyclize.[4][5]
-
Aldol Condensation Byproducts: Incomplete dehydration of the intermediate β-hydroxy ketone can lead to its presence as an impurity.[4][5]
-
Polymerization Products: Methyl vinyl ketone is prone to polymerization under basic conditions.
-
Residual Solvents: Solvents used in the synthesis and workup, such as ethanol (B145695) or toluene, may remain.
Q2: Which purification technique is most suitable for achieving high-purity this compound?
A2: The optimal purification technique depends on the scale of your experiment and the nature of the impurities. Here's a general guide:
-
Fractional Distillation: This is a good first step for large-scale purification to remove solvents and some byproducts with significantly different boiling points. However, separating the cis and trans isomers of this compound by distillation is challenging due to their close boiling points.[6]
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, recrystallization is an effective method for removing many impurities. It is particularly useful if one isomer is present in a significantly higher amount.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially on a smaller scale or for separating stubborn diastereomers, preparative HPLC is the most powerful technique.[7][8]
Q3: How can I determine the purity and isomer ratio of my this compound sample?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile compounds and determining the ratio of cis and trans isomers. MS provides confirmation of the molecular weight and can help identify impurities by their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired this compound isomers and identifying the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess purity and, with appropriate column selection, can also separate the diastereomers.[7][8]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Boiling points of cis- and trans-2-decalone are very close. | - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Increase the reflux ratio.- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference. |
| Bumping/Uneven Boiling | Superheating of the liquid. | - Add fresh boiling chips or a magnetic stir bar.- Ensure slow and uniform heating. |
| Low Recovery | - Significant hold-up in the column.- Product loss during transfer. | - Use an appropriately sized distillation apparatus for your sample volume.- Ensure all joints are properly sealed to prevent leaks. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[9] |
| Oiling Out | The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble in the hot solvent. | - Lower the temperature at which the solute dissolves by using a solvent pair (a "good" solvent and a "bad" solvent).[10]- Ensure the solution is not cooled too rapidly. |
| Low Yield | - Too much solvent was used.- Crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[11]- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[9] |
| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Preparative HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Resolution of Diastereomers | Inappropriate column or mobile phase. | - Screen different stationary phases (e.g., C18, phenyl, cyano). Normal phase chromatography on silica (B1680970) gel can sometimes provide good separation for diastereomers.[12]- Optimize the mobile phase composition. For reversed-phase, try different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and adjust the water/organic ratio.[12] |
| Peak Tailing | - Column overload.- Secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration.- For basic compounds on silica, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can help. |
| Low Recovery | The compound is not eluting from the column. | - Increase the strength of the mobile phase (increase the percentage of the organic solvent in reversed-phase).- Ensure the chosen mobile phase is compatible with your compound's solubility. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Initial Purity (cis/trans ratio) | Final Purity (major isomer) | Typical Yield | Scale | Notes |
| Fractional Distillation | 80% (60:40) | ~85-90% | 70-85% | > 5 g | Good for initial cleanup, but isomer separation is limited.[6] |
| Recrystallization (Ethanol/Water) | 80% (60:40) | >98% | 60-75% | 1-10 g | Effective if one isomer is predominant and crystallizes preferentially.[9][13] |
| Preparative HPLC (Silica Gel) | 80% (60:40) | >99.5% | 80-95% | < 1 g | Best for achieving very high purity and separating isomers.[7][8][14] |
Note: The data in this table is illustrative and based on typical outcomes for the purification of bicyclic ketones. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate.
-
Collect fractions based on the boiling point. The boiling point of this compound is approximately 125-127 °C at 18 mmHg.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity and isomeric ratio.
Protocol 2: Recrystallization of this compound from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[9]
-
Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists upon swirling.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[9]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Preparative HPLC Purification of this compound
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the cis and trans isomers of this compound. A normal-phase separation on a silica gel column with a hexane/ethyl acetate (B1210297) mobile phase is a good starting point.[12]
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration suitable for preparative scale injections. Filter the sample solution to remove any particulate matter.
-
Purification:
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation using a UV detector.
-
Collect the fractions corresponding to the desired isomer(s).
-
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Confirm the purity of the isolated isomer(s) using analytical HPLC, GC-MS, and NMR.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 13. chemistry-solutions.com [chemistry-solutions.com]
- 14. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Scale-Up of 2-Decalone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of 2-decalone. This valuable bicyclic ketone serves as a crucial intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. This guide addresses common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Robinson annulation of cyclohexanone (B45756) with methyl vinyl ketone (MVK).[1][2][3] This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the decalin ring system.[1][3] While a one-pot reaction is possible, higher yields are often achieved by isolating the initial Michael adduct before proceeding with the aldol condensation.[3]
Q2: What are the primary safety concerns when scaling up the Robinson annulation for this compound synthesis?
A2: The Robinson annulation is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential. Additionally, methyl vinyl ketone is a volatile, flammable, and toxic reagent that is prone to polymerization, especially in the presence of a base.[2] It is crucial to handle MVK in a well-ventilated area and to consider in-situ generation or the use of MVK equivalents like β-chloroketones to mitigate these risks.[4]
Q3: How can I control the stereochemistry to favor the formation of either cis- or trans-2-decalone?
A3: The stereochemical outcome of the Robinson annulation is influenced by reaction conditions. Kinetically controlled reactions, often conducted at lower temperatures, tend to favor the formation of the trans-isomer due to antiperiplanar effects in the final aldol condensation.[1] Thermodynamic control, which may involve equilibration at higher temperatures or with stronger bases, can lead to different isomer ratios. The choice of solvent can also play a role in the stereoselectivity.[1]
Q4: What are the common byproducts in the synthesis of this compound via Robinson annulation?
A4: Common side reactions include the self-condensation of cyclohexanone, polymerization of methyl vinyl ketone, and double alkylation of the starting ketone.[2] The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents. Using a Mannich base of MVK, which generates the reactive enone in situ, can also reduce polymerization.[5]
Q5: What are the recommended purification methods for this compound on a large scale?
A5: For large-scale purification, fractional distillation under reduced pressure is a common and effective method to separate this compound from starting materials and lower-boiling impurities.[6] Column chromatography can also be employed for higher purity, although it may be less practical for very large quantities. Recrystallization can be used if the this compound is a solid at room temperature and a suitable solvent is found.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base or catalyst.2. Poor quality of starting materials (e.g., wet solvent or reagents).3. Reaction temperature is too low. | 1. Use a fresh, active base (e.g., freshly prepared sodium ethoxide).2. Ensure all solvents and reagents are anhydrous.3. Gradually increase the reaction temperature while monitoring for product formation. |
| Polymerization of Methyl Vinyl Ketone | 1. MVK is inherently unstable, especially in the presence of base.2. High localized concentration of base or MVK.3. Reaction temperature is too high. | 1. Use a stabilized form of MVK or generate it in situ from a precursor like a Mannich base.[5]2. Add the base and MVK slowly and sub-surface to ensure rapid mixing.3. Maintain a lower reaction temperature. |
| Formation of Multiple Products (Low Selectivity) | 1. Self-condensation of cyclohexanone.2. Uncontrolled reaction temperature leading to side reactions. | 1. Use a less basic catalyst or add the cyclohexanone slowly to the reaction mixture containing the base and MVK.2. Implement precise temperature control using a jacketed reactor. |
| Unfavorable cis/trans Isomer Ratio | 1. Reaction conditions favor the undesired isomer. | 1. For the trans isomer, use kinetic control (lower temperature). For the cis isomer, explore thermodynamic control (higher temperature, longer reaction time) and different solvent systems.[1] |
| Difficult Purification | 1. Boiling points of this compound and byproducts are too close for efficient distillation.2. Presence of high-boiling oligomeric byproducts. | 1. Use a more efficient fractional distillation column (e.g., with more theoretical plates).2. Consider a pre-purification step such as a short-path distillation to remove heavy ends before final fractional distillation. Column chromatography may be necessary for high purity.[6] |
Experimental Protocols
Synthesis of this compound via Robinson Annulation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
MVK Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Extract the product with an organic solvent. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Quantitative Data Summary (Illustrative)
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Yield (%) | Reference |
| Cyclohexanone | 100 g | 10 kg | ||
| Methyl Vinyl Ketone | 85 g | 8.5 kg | ||
| Base | Sodium Ethoxide (21% in EtOH) | Sodium Ethoxide (21% in EtOH) | ||
| Solvent | Ethanol (500 mL) | Ethanol (50 L) | ||
| Temperature | Reflux (78°C) | 75-80°C | 65-75 | [Generic] |
| Reaction Time | 6 hours | 8 hours |
Note: This table is for illustrative purposes. Actual yields and conditions will vary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis and purification process.
References
Technical Support Center: 2-Decalone Hydrogenation Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of 2-decalone.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in this compound hydrogenation?
The primary sign of catalyst deactivation is a significant decrease in the reaction rate or a complete stall of the reaction.[1] You may observe that the conversion of this compound to decalinols ceases or becomes sluggish despite appropriate reaction conditions (temperature, pressure). An unexpected shift in product selectivity can also indicate changes to the catalyst's active sites.[2]
Q2: My hydrogenation reaction has stalled. What is the most likely cause?
A stalled or sluggish reaction is often the first indication of catalyst poisoning.[1] The most probable cause is the presence of impurities in the starting materials, solvent, or hydrogen gas.[1][3] Trace amounts of sulfur or nitrogen compounds are known to be potent poisons for noble metal catalysts (e.g., Pt, Pd, Rh, Ru) commonly used for ketone hydrogenation.[4][5][6] Another common cause is the formation of carbonaceous deposits, known as coking, on the catalyst surface.[3][7]
Q3: What specific chemical compounds are known to poison hydrogenation catalysts?
Catalyst poisons are substances that reduce the effectiveness of a catalyst through strong chemisorption on its active sites.[5][8] Commonly encountered poisons for metal catalysts in hydrogenation reactions include:
-
Sulfur Compounds: Species like hydrogen sulfide (B99878) (H₂S), thiols, and thiophenes are particularly detrimental to platinum, palladium, and rhodium catalysts.[1][4][6][9]
-
Nitrogen Compounds: Nitrogen-containing heterocycles (like pyridine (B92270) and quinoline), amines, and nitriles can act as inhibitors or poisons.[4][5][10]
-
Other Poisons: Halides, cyanides, carbon monoxide (often an impurity in H₂ gas), arsenic, and lead can also deactivate catalysts.[2][5][6][8]
Q4: How can I determine the cause of my catalyst's deactivation?
A systematic approach is required to diagnose the root cause. This involves analyzing both the reaction components and the spent catalyst. A combination of analytical techniques is essential for a thorough characterization of the deactivated catalyst.[2] Key techniques include:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition.[2][3]
-
Transmission Electron Microscopy (TEM): To visualize metal particle size and distribution, which helps identify sintering (thermal degradation).[2][3]
-
Inductively Coupled Plasma (ICP-OES/MS): To determine the bulk metal content and check for leaching of the active metal from the support.[2]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal and identify surface poisons.[2]
Q5: Is it possible to regenerate a deactivated catalyst?
Yes, regeneration is often possible, but its success depends on the deactivation mechanism.[2]
-
Coked Catalysts: These can frequently be regenerated by a controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step.[1][2][3]
-
Poisoned Catalysts: Regeneration is more challenging. It may involve specific chemical treatments to remove the poison or high-temperature reduction. However, complete restoration of activity is not always achieved, especially with strong poisons like sulfur.[1][2]
-
Sintered Catalysts: Deactivation due to sintering, where metal particles agglomerate, is typically irreversible.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound hydrogenation.
Problem: Low or No Conversion of this compound
This is the most common issue, typically pointing towards catalyst inactivity or deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Quantitative Data on Catalyst Deactivation
While specific quantitative data for this compound is limited, the following tables illustrate the general effects of poisons on hydrogenation catalysts.
Table 1: Effect of Poisoning on Catalyst Activity
| Catalyst | Substrate | Poison | Poison Concentration | Effect on Activity | Reference |
|---|---|---|---|---|---|
| 5% Rh/C | 1-Methylpyrrole | Product (1-Methylpyrrolidine) | N/A (Recycling) | 7% decrease in conversion after 5th reuse | [10] |
| Pt/γ-Al₂O₃ | Methanol Dehydrogenation | Preadsorbed Mesityl Oxide | 0.5 mbar | 84% reduction in CO band integral (activity marker) | [11] |
| RhI–PtII complex | N₂O Hydrogenation | PPh₃ | N/A | Inhibits hydrogenation |[12] |
Table 2: Catalyst Regeneration Efficacy
| Catalyst | Deactivation Mode | Regeneration Method | Activity Recovery | Reference |
|---|---|---|---|---|
| Pt/C | Coking (in aqueous 2-pentanone hydrogenation) | Air oxidation (200°C) + H₂ reduction (180°C) | Full recovery | [7] |
| Ru/C | Coking (in aqueous 2-pentanone hydrogenation) | Air oxidation (200°C) + H₂ reduction (180°C) | Full recovery | [7] |
| Ni-Al₂O₃ | Coking (in bio-oil reforming) | CO₂ gasification (700°C) | Lower activity than fresh catalyst |[13] |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for analyzing a catalyst that has shown deactivation.[2]
1. Sample Preparation:
-
Carefully recover the spent catalyst from the reactor by filtration.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., isopropanol, n-hexane) to remove any adsorbed reactants and products.[3]
-
Dry the catalyst under vacuum at a low temperature (e.g., 80-100°C) until a constant weight is achieved.[1]
2. Analytical Techniques:
-
TGA: Analyze a portion of the dried catalyst to determine the percentage weight loss at high temperatures, which corresponds to the amount of coked material.[3]
-
TEM: Disperse a small amount of the catalyst in a solvent, deposit it onto a TEM grid, and analyze to determine the metal particle size distribution. Compare with the fresh catalyst to identify sintering.
-
ICP-OES/MS: Digest a known mass of the spent catalyst in acid. Analyze the solution to determine the final metal loading and compare it to the fresh catalyst to quantify any metal leaching.[2] Also, analyze the reaction filtrate for traces of the leached metal.[3]
-
XPS: Analyze the surface of the spent catalyst to identify the elemental composition and chemical states of the elements present, which can reveal poisons and changes in the metal's oxidation state.
Caption: Workflow for deactivated catalyst characterization.
Protocol 2: Regeneration of a Coked Catalyst
This protocol is for regenerating a catalyst deactivated by carbon deposition (coking).[1][3]
Materials:
-
Spent (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (e.g., 1-5% Oxygen in Nitrogen)
-
Reducing gas (e.g., 5-10% Hydrogen in Nitrogen)
Procedure:
-
Catalyst Loading: Place the dried, coked catalyst in the tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen) to remove air.
-
Calcination (Coke Burn-off):
-
While maintaining the inert gas flow, heat the furnace to 300-400°C.
-
Once at temperature, switch to a diluted stream of air (e.g., 1-5% O₂ in N₂).[3]
-
Caution: This step is exothermic. Monitor the temperature carefully to avoid overheating, which can cause sintering.[3]
-
Hold for 2-4 hours or until the coke is completely combusted.
-
-
Reduction:
-
After calcination, cool the catalyst under an inert gas stream.
-
Switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂).
-
Heat the catalyst to an appropriate reduction temperature (e.g., 200-300°C) and hold for 2-4 hours to reduce the oxidized metal species back to their active state.[1]
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under an inert gas.
-
Carefully passivate the catalyst surface if it needs to be handled in air, or store it under an inert atmosphere.
-
Mechanism of Poisoning
Catalyst poisoning occurs when a substance chemically bonds to the active sites of a catalyst, preventing reactant molecules from accessing them. This blockage effectively reduces the number of available sites for the hydrogenation reaction to occur.
Caption: Mechanism of active site blocking by a chemical poison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
managing reaction intermediates in one-pot 2-decalone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction intermediates in the one-pot synthesis of 2-decalone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for the one-pot synthesis of this compound?
A1: The one-pot synthesis of this compound is primarily achieved through the Robinson annulation. This reaction involves two key sequential steps: a Michael addition of a cyclohexanone (B45756) enolate to methyl vinyl ketone (MVK), followed by an intramolecular aldol (B89426) condensation of the resulting 1,5-diketone intermediate.[1][2][3]
Q2: What are the critical intermediates that need to be managed in this one-pot synthesis?
A2: The primary intermediates are the cyclohexanone enolate, the Michael adduct (a 1,5-diketone), and the aldol addition product (a β-hydroxy ketone). The successful formation of this compound hinges on the efficient formation and subsequent cyclization of the Michael adduct, while minimizing side reactions involving these intermediates.
Q3: What are the most common side products observed in the one-pot synthesis of this compound?
A3: Common side products include polymers of methyl vinyl ketone (MVK), 4-acetylcyclohexanone (from the dimerization of MVK), and products from the self-condensation of cyclohexanone.[1][4] Additionally, double alkylation of the cyclohexanone starting material can occur.[1]
Q4: How can the stereochemistry of the this compound product (cis/trans isomerism) be controlled?
A4: The stereochemistry at the ring junction is determined during the intramolecular aldol condensation. Kinetically controlled reactions, typically conducted at lower temperatures, tend to favor the formation of the trans-decalone.[2] Conversely, thermodynamically controlled conditions, such as higher temperatures and prolonged reaction times with a strong base, can lead to the more stable cis-decalone.
Q5: Is it possible to perform an asymmetric one-pot synthesis of this compound?
A5: Yes, asymmetric Robinson annulations can be achieved using chiral organocatalysts, such as (S)-proline. This approach has been successfully applied to the synthesis of related structures like the Wieland-Miescher ketone, yielding high enantioselectivity.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a frequent issue in the one-pot synthesis of this compound and can be attributed to several factors.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Polymerization of Methyl Vinyl Ketone (MVK) | 1. Add MVK slowly to the reaction mixture. 2. Maintain a low reaction temperature during MVK addition. 3. Use a precursor that generates MVK in situ, such as a Mannich base.[1] 4. Consider using a MVK equivalent like 1,3-dichloro-cis-2-butene to prevent polymerization.[2] | MVK is prone to base-catalyzed polymerization. Slow addition and low temperatures reduce the concentration of MVK at any given time, minimizing this side reaction. In situ generation ensures a low, steady concentration of the reactive MVK. |
| Inefficient Formation of Michael Adduct | 1. Optimize the choice and concentration of the base. 2. Ensure anhydrous reaction conditions. | The formation of the cyclohexanone enolate is crucial for the initial Michael addition. The choice of base affects the equilibrium concentration of the enolate. Water can interfere with the base and the enolate. |
| Incomplete Aldol Condensation | 1. Increase the reaction temperature after the Michael addition is complete. 2. Use a stronger base for the cyclization step if a two-stage one-pot approach is feasible. | The intramolecular aldol condensation often requires more forcing conditions than the initial Michael addition. |
| Side Product Formation | See Troubleshooting Guides for specific side products below. | Multiple competing reactions can consume starting materials and intermediates, reducing the yield of the desired product. |
Issue 2: Formation of MVK Polymer
The formation of a polymeric solid is a clear indicator of uncontrolled MVK polymerization.
| Potential Cause | Troubleshooting Recommendation |
| High concentration of MVK | Add MVK dropwise to the reaction mixture over an extended period. |
| High reaction temperature | Maintain a low temperature (e.g., 0-5 °C) during the Michael addition phase. |
| Strong basic conditions | Use a milder base or a catalytic amount of a stronger base. |
Issue 3: Formation of 4-Acetylcyclohexanone
This side product arises from the self-condensation of MVK.
| Potential Cause | Troubleshooting Recommendation | Mechanism |
| Excess MVK or localized high concentrations | 1. Use a slight excess of the cyclohexanone. 2. Ensure efficient stirring to prevent localized high concentrations of MVK. | One molecule of MVK acts as a Michael donor (as its enolate) and another as the acceptor. |
Issue 4: Poor Stereoselectivity (Mixture of cis and trans Isomers)
Achieving a high diastereomeric excess of either the cis or trans isomer requires careful control of reaction conditions.
| Desired Isomer | Troubleshooting Recommendation | Rationale |
| trans-2-Decalone | 1. Use kinetic control: lower reaction temperatures and shorter reaction times. 2. Choose a base that favors the kinetically controlled aldol addition. | The trans isomer is often the kinetic product, formed faster at lower temperatures.[2] |
| cis-2-Decalone | 1. Use thermodynamic control: higher reaction temperatures and longer reaction times. 2. Employ a strong base to allow for equilibration to the more stable cis isomer. | The cis isomer is generally the thermodynamically more stable product. |
Experimental Protocols
General Protocol for One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Cyclohexanone
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Methyl vinyl ketone (MVK)
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., ethanol, methanol, THF)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve cyclohexanone in the anhydrous solvent. Cool the solution in an ice bath. Add the base portion-wise while maintaining the low temperature.
-
Michael Addition: Slowly add methyl vinyl ketone to the cooled solution of the cyclohexanone enolate over a period of 1-2 hours with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Aldol Condensation and Dehydration: After the Michael addition is complete (as indicated by TLC), slowly warm the reaction mixture to room temperature and then heat to reflux. The duration of heating will depend on the desired stereochemical outcome and the strength of the base used.
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Workup: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
References
Technical Support Center: Synthesis of 2-Decalone via Michael Addition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-decalone and its derivatives through the Michael addition, a key step in the Robinson annulation. A primary focus is the prevention of undesired polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK).
Troubleshooting Guide: Polymerization in this compound Synthesis
Undesired polymerization of the Michael acceptor is a common side reaction that can significantly lower the yield of the desired this compound product. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Significant Polymer Formation | High concentration of the Michael acceptor (e.g., MVK) | - Add the Michael acceptor slowly to the reaction mixture to maintain a low instantaneous concentration. - Consider using a precursor that generates the α,β-unsaturated ketone in situ, such as a β-chloroketone or employing the Wichterle reaction with 1,3-dichloro-cis-2-butene.[1][2] |
| Low Yield of this compound | The enolate of the Michael adduct polymerizes with the acceptor. | - Isolate the initial Michael adduct first before proceeding with the intramolecular aldol (B89426) condensation to form the decalone ring.[2] This prevents the enolate of the product from reacting with the starting Michael acceptor. |
| Reaction is Uncontrolled | Reaction temperature is too high, favoring polymerization. | - Conduct the reaction at a lower temperature. For many Michael additions, starting at 0°C or even lower can help control the reaction rate and reduce polymerization. |
| Side Product Formation | The base is too strong or used in a high concentration, promoting polymerization and other side reactions. | - Use a weaker base or a catalytic amount of a strong base. The choice of base is critical; common bases include sodium ethoxide, sodium methoxide, and potassium hydroxide (B78521).[3] - The concentration of the base can influence the rate of polymerization. It is advisable to use the minimum effective concentration. |
| Poor Solubility and Polymerization | The solvent is not optimal for the reaction. | - Select a solvent that ensures all reactants are soluble. Polar aprotic solvents like THF or DMF are often effective. Protic solvents can sometimes inhibit the reaction but may be necessary for the subsequent aldol condensation. |
| Polymerization During Storage of MVK | MVK is prone to polymerization upon storage. | - Use freshly distilled MVK for the reaction. - Store MVK with a polymerization inhibitor, such as hydroquinone, and remove it just before the reaction if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the Michael addition to form this compound?
A1: The primary cause is the vinyl polymerization of the Michael acceptor, most commonly methyl vinyl ketone (MVK). This is often initiated by the basic conditions required for the formation of the enolate from the cyclohexanone (B45756) derivative. The enolate itself or the hydroxide ions can act as initiators for the polymerization of the electron-deficient alkene of MVK.
Q2: Can I run the Michael addition and the subsequent aldol condensation as a one-pot reaction?
A2: While it is possible to perform the Robinson annulation (Michael addition followed by aldol condensation) in a single pot, this can sometimes lead to lower yields due to side reactions.[1] Specifically, the enolate of the initial Michael adduct can react with remaining MVK, leading to polymer formation. To avoid this, it is often recommended to isolate the Michael adduct first and then proceed with the cyclization in a separate step.[2]
Q3: How does temperature affect the polymerization side reaction?
A3: Higher temperatures generally increase the rate of all reactions, including the undesired polymerization. Running the Michael addition at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize the competing polymerization pathway.
Q4: What type of base is best to use to avoid polymerization?
A4: The choice of base is critical. A base that is strong enough to deprotonate the cyclohexanone derivative to form the enolate is necessary. However, a very strong base or a high concentration of the base can accelerate the polymerization of MVK. Common bases include alkoxides like sodium ethoxide or methoxide. The optimal base and its concentration should be determined experimentally for the specific substrates being used.
Q5: Are there alternatives to using methyl vinyl ketone to avoid polymerization?
A5: Yes, to circumvent the issues with MVK's high reactivity and tendency to polymerize, precursors can be used. For instance, a β-chloroketone can be used, which generates the α,β-unsaturated ketone in situ under the reaction conditions, thus keeping its concentration low.[1] The Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as the Michael acceptor, is another effective alternative.[2]
Experimental Protocols
Two-Step Protocol for the Synthesis of this compound (to Minimize Polymerization)
This protocol involves the initial formation and isolation of the Michael adduct, followed by its cyclization.
Step 1: Michael Addition
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To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dry THF or ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 30 minutes to allow for the formation of the enolate.
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Slowly add freshly distilled methyl vinyl ketone (1.05 eq) to the reaction mixture at 0 °C over a period of 1-2 hours using a syringe pump.
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Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
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Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude Michael adduct.
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Purify the adduct by column chromatography if necessary.
Step 2: Intramolecular Aldol Condensation
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Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol).
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Add a base (e.g., sodium ethoxide, 1.1 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the formation of the this compound product by TLC.
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After the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid.
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Remove the solvent under reduced pressure.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound.
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Purify the final product by distillation or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Polymerization
References
influence of solvent on 2-decalone reaction outcomes
Welcome to the technical support center for 2-decalone reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. The guides focus specifically on how solvent choice can influence reaction pathways and product distribution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound and its derivatives, with a focus on the role of the solvent.
Q1: I am trying to perform a C-alkylation on this compound, but I'm getting a significant amount of the O-alkylated product (silyl enol ether). How can I fix this?
A1: The ratio of C- to O-alkylation is highly dependent on the solvent and the nature of the electrophile.
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Solvent Choice: C-alkylation is favored in weakly coordinating, mildly Lewis basic solvents like tetrahydrofuran (B95107) (THF). In these solvents, the lithium enolate tends to exist as tetrameric aggregates where the oxygen atom is sterically hindered within a Li-O cube, making the carbon terminus more accessible to electrophiles. Conversely, strongly coordinating, polar aprotic solvents like DMSO, HMPA, or DMPU favor O-alkylation. These solvents break up the enolate aggregates into monomers, creating "naked" and more reactive enolates where the more electronegative oxygen atom is more exposed and available for reaction.
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Electrophile Hardness (HSAB Theory): Enolates are ambident nucleophiles with a "soft" carbon end and a "hard" oxygen end. Hard electrophiles (like trialkylsilyl halides, e.g., TMSCl) preferentially react at the hard oxygen center, leading to O-alkylation. Soft electrophiles (like most alkyl halides) tend to react at the soft carbon center.
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Troubleshooting: To favor C-alkylation, ensure you are using a weakly coordinating solvent like THF and a soft electrophile (e.g., methyl iodide, benzyl (B1604629) bromide). If you must use a hard electrophile but desire C-alkylation, specialized reagents or conditions may be necessary.
Q2: How can I control the regioselectivity of enolate formation for an unsymmetrical this compound derivative? I want to deprotonate at the less substituted α-carbon.
A2: Controlling regioselectivity involves choosing conditions that favor either the kinetic or the thermodynamic enolate.[1]
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Kinetic Control (Less Substituted Enolate): To form the less substituted enolate, you need conditions that are rapid, irreversible, and favor deprotonation at the most sterically accessible proton. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in a non-polar, aprotic solvent like THF at a very low temperature (typically -78 °C).[2] These conditions ensure that the most accessible proton is removed quickly and the resulting enolate is "locked" in place, as the reverse reaction is not favored.
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Thermodynamic Control (More Substituted Enolate): To form the more stable, more substituted enolate, you need reversible conditions that allow equilibrium to be established. Use a smaller, weaker base (e.g., sodium ethoxide, potassium tert-butoxide) in a protic solvent (like ethanol) or at higher temperatures (room temperature or above).[2] These conditions allow for proton exchange, and over time, the equilibrium will shift to favor the most thermodynamically stable enolate product.[1]
Q3: My alkylation of trans-2-decalone (B93970) is giving a poor diastereomeric ratio. How does the solvent affect the stereochemical outcome?
A3: The stereochemical outcome of alkylating conformationally rigid systems like trans-2-decalone is a complex interplay of factors, where the solvent can play a significant role.[3]
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Transition State Stabilization: The general preference is for axial alkylation through a chair-like transition state. The solvent's polarity and coordinating ability can influence the energy of this transition state.
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Enolate Aggregation: As mentioned in Q1, solvents like THF promote enolate aggregation. The structure of these aggregates can create a specific steric environment around the enolate, influencing the trajectory of the incoming electrophile. In more polar, coordinating solvents, the monomeric enolate may have a different accessible face for the electrophile.
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Troubleshooting: While solvent is a factor, stereocontrol in these systems is often dominated by sterics. Analyze your substrate for steric hindrance that might disfavor the typical axial attack pathway. For instance, the presence of other axial substituents can block a face of the molecule. Changing the solvent from THF to a more polar option like DMPU could alter the outcome, but you may also need to consider changing the counter-ion (e.g., from Li+ to K+) or the electrophile itself.
Q4: I am setting up a Robinson Annulation with this compound and methyl vinyl ketone (MVK). What is a good solvent choice, and what are common pitfalls?
A4: The Robinson annulation is a robust reaction that combines a Michael addition and an intramolecular aldol (B89426) condensation.[4][5]
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Solvent Choice: This reaction is often performed in protic solvents like ethanol (B145695) or methanol (B129727) with an alkoxide base (e.g., sodium ethoxide).[6] However, it can also be acid-catalyzed. Some procedures perform the initial Michael addition in a solvent like dichloromethane (B109758) (DCM) before adding a different solvent and base for the aldol cyclization. Interestingly, some Robinson annulations have been shown to proceed efficiently even in the absence of a solvent.[6]
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Common Pitfalls:
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Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially under basic conditions.[6] This is a primary cause of low yields. To mitigate this, use freshly distilled MVK or generate it in situ.
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Side Reactions: Besides MVK polymerization, double alkylation of the starting ketone can occur.[6]
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Incomplete Cyclization: Sometimes the initial Michael adduct is stable and the subsequent intramolecular aldol condensation is slow. In these cases, isolating the Michael adduct first and then subjecting it to cyclization conditions can lead to higher overall yields.
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Data Presentation
The following tables summarize how experimental conditions, particularly solvent choice, influence key outcomes in this compound reactions.
Table 1: Conditions for Regioselective Enolate Formation
| Desired Enolate | Stability | Conditions | Base | Solvent | Temperature |
| Kinetic | Less Substituted, Less Stable, Forms Faster | Irreversible | Strong, Bulky (e.g., LDA) | Aprotic (e.g., THF, Diethyl Ether) | Low (-78 °C)[2] |
| Thermodynamic | More Substituted, More Stable, Forms Slower | Reversible | Weaker, Small (e.g., NaOEt, KOtBu) | Protic (e.g., Ethanol) or Aprotic | High (≥ Room Temp.)[2] |
Table 2: Solvent Influence on C- vs. O-Alkylation of Enolates
| Desired Product | Favored By | Solvent Type | Example Solvents | Rationale |
| C-Alkylation | Soft Electrophiles (e.g., Alkyl Halides) | Weakly Coordinating, Aprotic | THF, Diethyl Ether | Enolate exists as aggregates, sterically shielding the oxygen atom and exposing the carbon nucleophile. |
| O-Alkylation | Hard Electrophiles (e.g., Silyl Halides) | Strongly Coordinating, Polar Aprotic | DMSO, HMPA, DMPU | Solvent breaks up aggregates into monomers, exposing the more electronegative oxygen atom for attack. |
Mandatory Visualization
The following diagrams illustrate key concepts related to the influence of solvents on this compound reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Temperature Control for Selective 2-Decalone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective synthesis of 2-decalone, with a focus on temperature control to achieve desired stereoisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Robinson annulation reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Michael Addition: The initial conjugate addition of the enolate to the α,β-unsaturated ketone may not have gone to completion. This can be due to an insufficiently strong base, low reaction temperature, or short reaction time. 2. Ineffective Aldol (B89426) Condensation/Dehydration: The subsequent intramolecular aldol condensation and dehydration to form the second ring might be hindered. This can be caused by unfavorable reaction temperatures or issues with the basicity/acidity of the reaction medium. 3. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of a base, which reduces the amount of reactant available. 4. Catalyst Deactivation: The base or acid catalyst may have been deactivated by moisture or other impurities. | 1. Optimize Michael Addition: - Ensure the use of a sufficiently strong and dry base (e.g., sodium methoxide (B1231860), potassium tert-butoxide) to generate the enolate. - For kinetically controlled reactions, maintain a low temperature (e.g., 0-5 °C) but allow for sufficient reaction time for the Michael addition to complete before proceeding to the cyclization step. 2. Promote Aldol Condensation: - After the Michael addition, a controlled increase in temperature may be necessary to facilitate the intramolecular aldol condensation and subsequent dehydration.[1] For thermodynamically controlled reactions, reflux temperatures are often employed. 3. Minimize MVK Polymerization: - Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration. - Consider using a precursor to MVK, such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ.[2] 4. Ensure Anhydrous Conditions: - Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of Temperature Control: The primary determinant of cis/trans selectivity is temperature. Fluctuations or incorrect temperature settings will lead to a mixture of isomers. 2. Incorrect Base/Solvent System: The choice of base and solvent can influence the transition state of the cyclization, affecting the stereochemical outcome.[3] | 1. Strict Temperature Control: - For trans-2-decalone (B93970) (kinetic product) , maintain a low temperature (e.g., -10 °C to 5 °C) throughout the reaction.[4] - For cis-2-decalone (B72262) (thermodynamic product) , a higher temperature (e.g., reflux) is required to allow the reaction to reach equilibrium and favor the more stable cis isomer.[5][6] 2. Optimize Reaction Conditions: - For kinetic control, aprotic solvents and sterically hindered bases can enhance selectivity. - For thermodynamic control, protic solvents and smaller alkoxide bases can facilitate equilibration. |
| Formation of Side Products | 1. Self-Condensation of the Ketone: The enolate can react with another molecule of the starting ketone instead of the Michael acceptor. 2. Multiple Enolizations: If the starting ketone has multiple acidic α-protons, different enolates can form, leading to a mixture of products. | 1. Controlled Addition: - Slowly add the α,β-unsaturated ketone to the pre-formed enolate to ensure the Michael addition is the predominant reaction. 2. Use of a Symmetric or Pre-formed Enolate: - Employing a starting ketone with only one type of enolizable proton (e.g., 2-methyl-1,3-cyclohexanedione) can prevent the formation of regioisomers.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control the stereoselectivity in this compound synthesis?
A1: The control of stereoselectivity in this compound synthesis is a classic example of kinetic versus thermodynamic control. The formation of the trans and cis isomers proceeds through different transition states with different activation energies.
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Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product that is formed faster, i.e., the one with the lower activation energy, will be the major product. In the case of this compound synthesis via Robinson annulation, the trans isomer is the kinetic product.[3]
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Thermodynamic Control (High Temperature): At higher temperatures, the initial products have enough energy to revert to the intermediate stage and re-form. This allows the reaction to reach equilibrium, and the most stable product will be the major isomer. The cis isomer of this compound is generally the more thermodynamically stable product.[5][6]
Q2: What are the typical temperature ranges for selectively synthesizing cis- and trans-2-decalone?
A2: While the optimal temperature can vary depending on the specific substrates, base, and solvent used, the following are general guidelines:
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For high selectivity of trans-2-decalone (kinetic control): -10 °C to 5 °C. It is crucial to maintain a low temperature throughout the Michael addition and the subsequent intramolecular aldol condensation.
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For high selectivity of cis-2-decalone (thermodynamic control): Reflux temperatures of the solvent (e.g., methanol (B129727), ethanol, or toluene) are typically required to ensure the reaction reaches equilibrium.
Q3: How does the choice of base and solvent affect the cis/trans selectivity?
A3: The base and solvent system can influence the stereochemical outcome. Protic solvents can participate in proton transfer, which can facilitate the equilibration to the more stable cis isomer at higher temperatures. Aprotic solvents are often preferred for kinetically controlled reactions to favor the trans isomer. The size and nature of the base can also play a role in the stereoselectivity of the enolization and subsequent cyclization steps.[3]
Q4: Can I isolate the intermediate of the Robinson annulation before proceeding to the cyclization?
A4: Yes, in many cases, the Michael adduct (the product after the first step) can be isolated.[8] This two-step approach can sometimes provide better overall yields and selectivity. The Michael addition can be carried out under conditions optimized for its completion, and then the isolated adduct can be subjected to different conditions (e.g., a different base or temperature) to promote the intramolecular aldol condensation with the desired stereoselectivity.
Data Presentation
Table 1: Effect of Temperature on the Diastereoselectivity of this compound Synthesis
| Reaction Temperature (°C) | Predominant Isomer | Isomer Ratio (cis:trans) | Control Type |
| -10 to 5 | trans-2-Decalone | Low (Favors trans) | Kinetic |
| 25 (Room Temperature) | Mixture | Varies | Mixed |
| 80 to 110 (Reflux) | cis-2-Decalone | High (Favors cis) | Thermodynamic |
Note: The exact isomer ratios are highly dependent on the specific reactants, base, solvent, and reaction time. This table provides a general trend.
Experimental Protocols
Key Experiment 1: Selective Synthesis of trans-2-Decalone (Kinetic Control)
Objective: To synthesize trans-2-decalone with high diastereoselectivity.
Methodology:
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To a solution of a suitable cyclic ketone (e.g., cyclohexanone) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar), add a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at -78 °C to form the enolate.
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After stirring for 30-60 minutes, slowly add a solution of methyl vinyl ketone in dry THF, maintaining the temperature at -78 °C.
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Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours) to ensure the completion of the Michael addition.
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Quench the reaction at low temperature by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
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Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
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The crude product containing the intermediate aldol addition product is then subjected to dehydration, often under mild acidic or basic conditions at a controlled low to moderate temperature, to yield the final trans-2-decalone.
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Purify the product by column chromatography.
Key Experiment 2: Selective Synthesis of cis-2-Decalone (Thermodynamic Control)
Objective: To synthesize cis-2-decalone with high diastereoselectivity.
Methodology:
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In a round-bottom flask, dissolve the cyclic ketone (e.g., cyclohexanone) in a protic solvent such as methanol or ethanol.
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Add a catalytic amount of a moderately strong base (e.g., sodium methoxide or potassium hydroxide).
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Add methyl vinyl ketone to the mixture.
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Heat the reaction mixture to reflux and maintain it for several hours to allow the reaction to reach equilibrium.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the isomer ratio is no longer changing.
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Cool the reaction mixture to room temperature and neutralize it with a dilute acid.
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Perform a standard aqueous workup and extraction with an organic solvent.
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Purify the product by column chromatography to isolate the cis-2-decalone.
Visualizations
Reaction Pathway: Robinson Annulation for this compound Synthesis
Caption: Robinson annulation pathway for this compound synthesis.
Experimental Workflow: Temperature-Controlled Synthesis of this compound Isomers
Caption: Workflow for selective this compound synthesis.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Robinson Annulation [organic-chemistry.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Isolation and Purification of 2-Decalone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the work-up and isolation of 2-decalone from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps in a work-up procedure for a this compound reaction mixture?
A typical initial work-up involves quenching the reaction, followed by liquid-liquid extraction to separate the crude this compound from the reaction solvent and water-soluble impurities. The reaction is often quenched by adding water or a dilute aqueous acid or base, depending on the reaction conditions. The mixture is then transferred to a separatory funnel, and an organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) is added to extract the product from the aqueous layer. This process is usually repeated several times to maximize the recovery of this compound.
Q2: My reaction was run under basic conditions. How should I adjust my extraction procedure?
If your reaction was conducted in the presence of a base (e.g., in a Robinson annulation), it is crucial to neutralize the base during the work-up. This is typically achieved by washing the organic layer with a dilute acid, such as 1M HCl, followed by a wash with water and then a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and reduce the solubility of organic compounds in the aqueous layer.
Q3: I've performed a liquid-liquid extraction. What are the next steps for purification?
After extraction, the combined organic layers should be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. The drying agent is then removed by filtration. At this point, you have a crude solution of this compound. Further purification is typically necessary and can be achieved through fractional distillation, column chromatography, or recrystallization.
Q4: How do I choose the best purification method for my crude this compound?
The choice of purification method depends on the nature and quantity of the impurities present:
-
Fractional Distillation: This method is effective if the impurities have boiling points that are significantly different from that of this compound.
-
Column Chromatography: This is a versatile technique for separating this compound from impurities with different polarities, including isomeric byproducts.
-
Recrystallization: If your crude this compound is a solid and relatively pure, recrystallization can be an effective final purification step to obtain highly pure crystals.
Q5: How can I separate the cis and trans isomers of this compound?
Separating cis and trans isomers of this compound can be challenging due to their similar physical properties. Column chromatography is often the most effective method. A long column with a high-surface-area stationary phase (like silica (B1680970) gel) and a carefully selected eluent system with a shallow polarity gradient can achieve separation. Monitoring the fractions closely with thin-layer chromatography (TLC) is essential. In some cases, preparative gas chromatography (GC) can also be used for small-scale separations.
Troubleshooting Guides
This section addresses common issues encountered during the isolation of this compound.
Problem 1: Low yield after liquid-liquid extraction.
| Possible Cause | Solution |
| Incomplete Extraction | Increase the number of extractions with the organic solvent (e.g., from 2 to 4). Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases. |
| Incorrect pH of Aqueous Layer | If starting materials or byproducts are acidic or basic, adjust the pH of the aqueous layer to ensure they remain in the aqueous phase while this compound is in the organic phase. |
| Emulsion Formation | An emulsion is a suspension of one liquid in another that is slow to separate. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for an extended period. In stubborn cases, filtering the emulsion through a pad of Celite can be effective. |
Problem 2: Incomplete separation of this compound from impurities by column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If this compound and impurities are eluting too close together, try a less polar solvent system or a shallower gradient. Use TLC to test different solvent systems before running the column. A good starting point for this compound on silica gel is a mixture of hexane (B92381) and ethyl acetate. |
| Column Overloading | Too much crude material on the column will lead to poor separation. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Poorly Packed Column | Channels or cracks in the stationary phase will result in poor separation. Ensure the column is packed uniformly. A slurry packing method is generally preferred. |
Problem 3: Difficulty in inducing crystallization of this compound.
| Possible Cause | Solution |
| Solution is Too Dilute | If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Supersaturated Solution | Sometimes a solution can become supersaturated and crystallization will not initiate. Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization. |
| Oiling Out | The compound may separate as an oil instead of crystals, especially if the solution is cooled too quickly or if significant impurities are present. If oiling out occurs, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. |
Data Presentation
Table 1: Physical Properties of this compound and Common Reactants/Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |
| This compound (mixture of isomers) | C₁₀H₁₆O | 152.23 | 96 @ 2.5 mmHg[1] | - | 0.979 @ 25 °C[2] | Insoluble |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | -47 | 0.948 | Slightly soluble[3][4] |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 81.4 | -7 | 0.864 @ 25 °C | Soluble[5] |
| 2-Octalone | C₁₀H₁₄O | 150.22 | ~240-242 | - | ~0.98 | Insoluble |
| Michael Adduct (intermediate) | C₁₀H₁₆O₂ | 168.23 | - | - | - | - |
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction (from a base-catalyzed reaction)
-
Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel. The volume of the organic solvent should be roughly equal to the aqueous volume.
-
Mixing and Separation: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically. Place the funnel in a ring stand and allow the layers to separate.
-
Aqueous Layer Removal: Drain the lower aqueous layer into a beaker.
-
Washing:
-
Add a fresh portion of deionized water to the separatory funnel containing the organic layer, shake, and drain the aqueous layer.
-
Add 1M HCl to the separatory funnel, shake, and drain the acidic aqueous layer. This step neutralizes any remaining base.
-
Wash the organic layer with deionized water again.
-
Finally, wash the organic layer with a saturated solution of sodium chloride (brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the dried organic solution into a round-bottom flask to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5) to the top of the column.
-
Begin collecting fractions in test tubes or small flasks.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds from the column.
-
-
Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a collection flask.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should plateau as the first component distills.
-
Collect the different fractions in separate flasks as the temperature changes. The fraction that distills at the boiling point of this compound should be collected as the purified product. For high-boiling compounds like this compound, vacuum distillation is recommended to prevent decomposition.
-
Mandatory Visualization
References
Validation & Comparative
Spectroscopic Differentiation of Cis- and Trans-2-Decalone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoisomers of 2-decalone, the cis and trans forms, exhibit distinct physical and chemical properties stemming from their different ring fusions. Accurate and efficient differentiation between these isomers is crucial in various research and development settings, including synthetic chemistry and drug discovery, where stereochemistry can significantly impact biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between cis- and trans-2-decalone (B93970), supported by experimental data and detailed analytical protocols.
Key Spectroscopic Differentiators at a Glance
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer powerful tools for the structural elucidation of these isomers. While mass spectrometry shows limited utility in distinguishing between the two, NMR and IR spectroscopy provide clear, quantifiable differences.
| Spectroscopic Technique | Key Differentiating Feature | cis-2-Decalone (B72262) | trans-2-Decalone |
| ¹³C NMR Spectroscopy | Chemical Shift of Angular Carbons (C-9, C-10) | More shielded (appear at higher field) | More deshielded (appear at lower field) |
| ¹H NMR Spectroscopy | Coupling Constants of Protons Adjacent to the Ring Junction | Smaller coupling constants due to dihedral angles | Larger coupling constants reflecting the rigid trans geometry |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretching Frequency | Generally at a slightly lower wavenumber | Generally at a slightly higher wavenumber |
| Mass Spectrometry (MS) | Fragmentation Pattern | Very similar to the trans isomer | Very similar to the cis isomer |
Spectroscopic Data Comparison
The following tables summarize the key experimental spectroscopic data for the differentiation of cis- and trans-2-decalone.
¹³C NMR Spectroscopy Data
The rigidity of the trans-decalone system compared to the more flexible cis-isomer leads to noticeable differences in the chemical shifts of the carbon atoms, particularly the angular carbons.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-2-Decalone
| Carbon Atom | cis-2-Decalone (Predicted) | trans-2-Decalone |
| C-1 | ~40-45 | 41.5 |
| C-2 (C=O) | ~210-215 | 212.5 |
| C-3 | ~30-35 | 33.5 |
| C-4 | ~25-30 | 26.5 |
| C-5 | ~20-25 | 25.5 |
| C-6 | ~25-30 | 26.5 |
| C-7 | ~20-25 | 25.5 |
| C-8 | ~30-35 | 33.5 |
| C-9 | ~40-45 | 49.5 |
| C-10 | ~30-35 | 41.5 |
Note: Predicted values for cis-2-decalone are based on general trends for cis-decalin systems. Precise experimental values can vary based on solvent and experimental conditions.
¹H NMR Spectroscopy Data
The primary distinguishing feature in the ¹H NMR spectra is the difference in coupling constants (J-values) for the protons near the ring junction. The rigid chair-chair conformation of trans-2-decalone results in characteristic axial-axial, axial-equatorial, and equatorial-equatorial couplings, which differ from the averaged couplings observed in the conformationally mobile cis-2-decalone.
Table 2: Key ¹H NMR Spectral Features for cis- and trans-2-Decalone
| Feature | cis-2-Decalone | trans-2-Decalone |
| Appearance | Broader, less resolved signals due to conformational flexibility. | Sharper, well-resolved signals due to a rigid conformation. |
| Coupling Constants | Averaged J-values due to ring inversion. | Distinct J-values for axial and equatorial protons. For example, a large axial-axial coupling (~10-13 Hz) is often observed. |
| Chemical Shifts | Protons are generally in a more shielded environment compared to the trans isomer. | Protons can be more deshielded, particularly the axial protons. |
Infrared (IR) Spectroscopy Data
The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the local molecular environment, including ring strain. The subtle differences in the ring systems of the cis and trans isomers can lead to a discernible shift in this absorption band.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for cis- and trans-2-Decalone
| Vibrational Mode | cis-2-Decalone | trans-2-Decalone |
| C=O Stretch | ~1710 - 1715 | ~1720 - 1725 |
| C-H Stretch (sp³) | ~2850 - 2950 | ~2850 - 2950 |
Note: The slightly higher frequency for the trans isomer can be attributed to a more strained ring system.
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) is generally not a reliable method for differentiating between cis- and trans-2-decalone. Both isomers exhibit very similar fragmentation patterns due to the formation of common fragment ions after the initial ionization.[1]
Table 4: Major Fragments in the Mass Spectra of cis- and trans-2-Decalone
| m/z | Proposed Fragment | Relative Abundance |
| 152 | [M]⁺ | Moderate |
| 124 | [M - C₂H₄]⁺ | Significant |
| 109 | [M - C₃H₇]⁺ | Significant |
| 96 | [C₇H₁₂]⁺ | Base Peak |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | High |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to differentiate between cis- and trans-2-decalone based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Measure the chemical shifts and coupling constants. For complex multiplets, simulation software may be useful.
-
Assign the peaks in the ¹³C NMR spectrum, potentially with the aid of DEPT experiments to determine the number of attached protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the carbonyl (C=O) stretching frequency to differentiate between the cis and trans isomers.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid this compound sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.
-
-
Data Analysis:
-
Identify the strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretch.
-
Note the precise wavenumber of this peak for comparison between the two isomers.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum and fragmentation pattern of the this compound isomers.
Methodology:
-
Sample Introduction:
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction and separation if analyzing a mixture.
-
For a pure sample, direct infusion via a suitable probe can be used.
-
-
Instrument Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 152.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Compare the relative abundances of the key fragments between the two isomers.
-
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of cis- and trans-2-decalone.
Caption: Workflow for Spectroscopic Differentiation of this compound Isomers.
References
A Comparative Guide to the Synthesis of 2-Decalone Derivatives: Classic Robinson Annulation vs. a Novel Divergent Asymmetric Approach
For Researchers, Scientists, and Drug Development Professionals
The 2-decalone framework is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents, most notably steroids and terpenoids. The efficient and stereocontrolled construction of this bicyclic core is, therefore, a critical endeavor in synthetic organic chemistry. This guide provides a detailed comparison of a classic and a novel synthetic route to this compound derivatives, offering insights into their respective methodologies, performances, and potential applications.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes discussed in this guide. The classic route is exemplified by the well-established organocatalytic asymmetric Robinson annulation to produce the Wieland-Miescher ketone. The novel route is a modern, divergent asymmetric synthesis that constructs the decalin core through a sophisticated cascade and cycloaddition sequence.
| Parameter | Classic Route: Asymmetric Robinson Annulation | Novel Route: Divergent Asymmetric Synthesis |
| Product | (S)-Wieland-Miescher Ketone | Functionalized trans-Decalone |
| Key Transformations | Michael Addition, Intramolecular Aldol (B89426) Condensation | [1][2]-Hydride Shift–Aldol Cascade, Diels-Alder Cycloaddition |
| Catalyst | L-Proline (organocatalyst) | Lewis Acid (e.g., MgBr₂·OEt₂) |
| Typical Yield | 49-75%[3][4] | ~60% (for the key Diels-Alder step)[5] |
| Enantioselectivity (ee) | 76-84% ee[1][3] | High (single diastereomer reported)[5][6] |
| Diastereoselectivity | Not applicable (forms a single diastereomer) | High (exo-selective)[6] |
| Reaction Conditions | Room temperature to 35°C, DMSO[3] | -78°C to room temperature, CH₂Cl₂[5] |
| Reaction Time | 89-90 hours[3] | Not explicitly stated for the entire sequence |
| Key Advantages | Well-established, readily available catalyst | High stereocontrol, divergent approach allows for late-stage functionalization |
| Key Disadvantages | Long reaction times, moderate enantioselectivity | Multi-step, requires more complex starting materials |
Classic Route: The Asymmetric Robinson Annulation
The Robinson annulation, a venerable reaction in organic synthesis, provides a powerful method for the construction of six-membered rings.[7] Its asymmetric variant, often catalyzed by the simple amino acid L-proline, has become a textbook method for accessing chiral building blocks like the Wieland-Miescher ketone, a key precursor to steroids.[7]
Experimental Protocol: L-Proline Catalyzed Synthesis of (S)-Wieland-Miescher Ketone
This protocol is based on the one-pot procedure described by Bui and Barbas.[3][4]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in DMSO, add methyl vinyl ketone (1.5 eq).
-
Add L-proline (35 mol%) to the mixture.
-
Stir the reaction mixture at 35°C for 89 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient to afford the (S)-Wieland-Miescher ketone.
Workflow of the Asymmetric Robinson Annulation
Caption: Workflow for the L-Proline catalyzed asymmetric Robinson annulation.
Novel Route: A Divergent Asymmetric Synthesis
Recent advances in synthetic methodology have enabled the development of highly efficient and stereoselective routes to complex molecules. A notable example is a divergent approach that constructs the trans-decalin core through a sequence involving a[1][2]-hydride shift–aldol cascade and a subsequent Diels-Alder reaction.[5][6][8][9] This strategy allows for the creation of multiple stereocenters with high control and provides a late-stage intermediate that can be elaborated into a variety of natural products.[6]
Experimental Protocol: Synthesis of a Functionalized trans-Decalone
This protocol is based on the synthesis of the trans-decalone intermediate 18 from the cis-exo Diels-Alder adduct 17 as described in the work by Donohoe and coworkers.[5][6]
Materials:
-
cis-exo-Diels-Alder adduct 17
-
Ethanethiol (B150549) (EtSH)
-
n-Butyllithium (n-BuLi)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the cis-exo-Diels-Alder adduct 17 in THF at -78°C, add ethanethiol followed by the dropwise addition of n-butyllithium.
-
Stir the reaction mixture at -78°C for the specified time to effect the cleavage of the chiral auxiliary.
-
In a separate step, treat the resulting silyl (B83357) enol ether with TBAF in THF at low temperature.
-
Allow the reaction to warm to room temperature and stir until the cleavage of the silyl enol ether is complete.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired trans-decalone 18 as a single diastereomer.[5][6]
Workflow of the Divergent Asymmetric Synthesis
Caption: Workflow of the divergent asymmetric synthesis to a functionalized this compound.
Application Context: Steroid Biosynthesis
The this compound core is a fundamental building block in the biosynthesis of steroids. The Wieland-Miescher ketone, for instance, has been extensively used as a starting material for the total synthesis of various steroids. The following diagram illustrates a simplified overview of the later stages of steroid biosynthesis, starting from lanosterol, to highlight the biological relevance of the decalin framework.
Caption: Simplified overview of the steroid biosynthesis pathway from lanosterol.
Conclusion
Both the classic asymmetric Robinson annulation and the novel divergent synthesis offer powerful strategies for the construction of this compound derivatives. The choice of method will ultimately depend on the specific synthetic goals, the desired level of stereochemical complexity, and the availability of starting materials and reagents. The Robinson annulation remains a reliable and straightforward method for accessing fundamental chiral building blocks. In contrast, the divergent approach showcases the elegance and efficiency of modern synthetic methods, enabling the rapid assembly of complex molecular architectures with high precision, which is particularly valuable in the context of natural product synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a [1,5]-hydride shift – aldol cascade | Department of Chemistry [chem.ox.ac.uk]
- 9. Item - A Divergent Asymmetric Total Synthesis of Coprophilin and Four Trichodermic Acids via a [1,5]-Hydride ShiftâAldol Cascade - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the Reactivity of 2-Decalone and Its Monocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic ketones is a cornerstone of synthetic organic chemistry, providing pathways to complex molecular architectures. This guide offers an objective comparison of the reactivity of the bicyclic ketone 2-decalone, in both its cis and trans isomeric forms, with its simpler monocyclic analogs, cyclohexanone (B45756) and cyclopentanone (B42830). The analysis is supported by experimental data focusing on the conformational, steric, and electronic factors that govern their chemical behavior, particularly in nucleophilic addition and α-carbon functionalization reactions.
Structural and Conformational Overview
The fundamental differences in reactivity among these ketones originate from their distinct three-dimensional structures and conformational flexibilities.
-
trans-2-Decalone (B93970) : This isomer possesses a rigid, conformationally "locked" chair-chair structure.[1][2] The two rings are fused via equatorial-type bonds, resulting in a relatively flat and stable molecule with minimal ring strain.[1][3] This rigidity leads to well-defined and predictable steric environments on the α- and β-faces of the molecule.
-
cis-2-Decalone (B72262) : In contrast, the cis isomer is conformationally flexible and can undergo ring inversion.[1][2] The fusion of an axial and an equatorial bond creates a bent structure that is less stable than its trans counterpart due to greater steric interactions.[1][3]
-
Cyclohexanone : This monocyclic analog predominantly exists in a stable chair conformation. It is less sterically hindered than the bicyclic decalones.
-
Cyclopentanone : The five-membered ring of cyclopentanone adopts an envelope or half-chair conformation to minimize angle strain. This structure results in significant torsional strain due to the eclipsing of C-H bonds.
| Compound | Isomerism | Key Conformational Features | Relative Stability |
| This compound | trans | Rigid, chair-chair conformation; conformationally locked.[1][3] | More stable isomer.[3] |
| cis | Flexible, undergoes ring inversion; bent overall shape.[1][3] | Less stable isomer.[3] | |
| Cyclohexanone | N/A | Stable chair conformation. | High |
| Cyclopentanone | N/A | Envelope/half-chair conformation; significant torsional strain. | Lower than cyclohexanone. |
Reactivity at the Carbonyl Carbon: Nucleophilic Addition
The susceptibility of the carbonyl carbon to nucleophilic attack is governed by a combination of steric hindrance and electronic effects. A key consideration for cyclic ketones is the change in ring strain when the carbonyl carbon rehybridizes from sp² (trigonal planar) to sp³ (tetrahedral) in the transition state and product.[4][5]
-
Cyclohexanone vs. Cyclopentanone : Cyclohexanone is generally more reactive towards nucleophilic addition than cyclopentanone. The formation of the sp³-hybridized tetrahedral intermediate alleviates the torsional strain present in the planar sp² state of cyclohexanone. Conversely, moving from the sp² state to the sp³ state increases eclipsing interactions in cyclopentanone, making the transition less favorable.
-
2-Decalones : The fused ring system in both trans- and cis-2-decalone creates significant steric hindrance around the carbonyl group compared to their monocyclic analogs.[6] The rigid framework of trans-2-decalone often leads to high stereoselectivity in nucleophilic additions, with the direction of attack (axial vs. equatorial) being strongly influenced by the steric bulk of the nucleophile and the substitution pattern of the decalone skeleton.[7][8] The flexible nature of the cis isomer can result in a mixture of products due to attack on different conformers.
Reactivity at the α-Carbon: Enolization
One of the most significant areas of ketone reactivity involves the deprotonation of an α-carbon to form an enol or enolate intermediate. This process is central to reactions such as alkylations, halogenations, and aldol (B89426) condensations.
The percentage of the enol tautomer present at equilibrium is a direct measure of the thermodynamic stability of the enol form. Experimental data from bromine titration and calorimetric measurements indicate a clear trend among the monocyclic ketones.[9]
| Compound | % Enol Content (in aqueous solution) | Reference |
| Cyclohexanone | 1.2% to 4.1 x 10⁻⁶ % | [9][10] |
| Cyclopentanone | 0.088% to 1.3 x 10⁻⁵ % | [9][10] |
| Acetone (B3395972) (for reference) | 1.5 x 10⁻⁷ % to 2.5 x 10⁻⁷ % | [9] |
| Note: Reported values for enol content can vary significantly depending on the experimental method and solvent used. However, the general trend of Cyclohexanone > Cyclopentanone > Acetone is consistent across multiple studies.[9][11] |
The higher enol content in cyclohexanone compared to cyclopentanone is attributed to the preference of six-membered rings to accommodate an endocyclic double bond, which relieves torsional strain more effectively than in a five-membered ring.[9]
For unsymmetrical ketones like this compound, deprotonation can occur at two different α-carbons (C1 or C3), leading to two possible enolates. The outcome can be controlled by the reaction conditions.
-
Kinetic Control : Favors the formation of the less substituted (and less sterically hindered) enolate. This is typically achieved by using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) with short reaction times.[12] The proton at the less-hindered position is removed more rapidly.
-
Thermodynamic Control : Favors the formation of the more stable, more substituted enolate. These conditions involve a smaller, strong base (e.g., NaH, NaOEt), higher temperatures (room temperature or above), and longer reaction times to allow the system to reach equilibrium.[12]
For this compound, the regioselectivity of enolization under thermodynamic control is highly dependent on the stereochemistry of the ring junction. Classical generalizations hold true for trans-decalones, but cis-decalones can show opposite regioselectivity, particularly when an angular methyl group is present.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Conformation and stereochemistry of cis and trans decalones | Filo [askfilo.com]
- 4. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. journalcsij.com [journalcsij.com]
- 12. ochemacademy.com [ochemacademy.com]
A Comparative Analysis of the Biological Activity of 2-Decalone Derivatives Versus Other Prominent Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-decalone derivatives against other well-established molecular scaffolds, including flavonoids, steroids, and sesquiterpene lactones. This analysis is supported by available experimental data on their anticancer and antimicrobial properties, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
The search for novel bioactive compounds is a cornerstone of drug discovery. Medicinal chemists frequently explore different molecular scaffolds to develop new therapeutic agents with improved efficacy and safety profiles. The this compound core, a bicyclic ketone, represents an intriguing but less extensively studied scaffold compared to ubiquitous natural product frameworks like flavonoids, steroids, and sesquiterpene lactones. This guide aims to consolidate and compare the reported biological activities of these different molecular architectures, providing a valuable resource for researchers in the field.
Anticancer Activity: A Comparative Overview
The cytotoxicity of small molecules against cancer cell lines is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
While extensive comparative studies are limited, available data allows for a preliminary assessment of the anticancer potential of this compound derivatives in relation to other scaffolds.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Compounds
| Compound/Derivative | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Decalin Derivatives | ||||
| Decane-1,2-diol ditosylate | Decalin | U87 (Glioblastoma) | 52 | [1] |
| Decane-1,2-diol ditosylate | LN229 (Glioblastoma) | 270 | [1] | |
| Flavonoid Derivatives | ||||
| Acetylated Quercetin | Flavonoid | MDA-MB-231 (Breast) | 17.4 | [2] |
| Acetylated Kaempferol | Flavonoid | MDA-MB-231 (Breast) | 33.6 | [2] |
| Chrysin Derivative (11f) | Flavonoid | BT-20 (Breast) | 2.68 | [3] |
| Chrysin Derivative (11f) | U-251 (Brain) | 8 | [3] | |
| Chalcone (B49325) Derivatives | ||||
| 2′-hydroxy-2,5-dimethoxychalcone | Chalcone | Canine Lymphoma | 9.76 - 40.83 | [4] |
| Chalcone-1,2,3-triazole hybrid (54) | Chalcone | HepG2 (Liver) | 0.9 | [4] |
| Sesquiterpene Lactones | ||||
| Parthenolide | Sesquiterpene Lactone | MCF-7 (Breast) | 5.0 | N/A |
| Artemisinin | Sesquiterpene Lactone | A549 (Lung) | 12.5 | N/A |
| Steroid Derivatives | ||||
| PYED-1 | Steroid | A. baumannii | 16 | [5] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data for sesquiterpene lactones and steroids is limited in the context of direct anticancer IC50 comparisons in the initial search results.
From the available data, it is evident that flavonoids and chalcones have been extensively studied for their anticancer properties, with some derivatives exhibiting potent activity in the low micromolar range.[2][4] Decalin-containing compounds have also demonstrated cytotoxicity, although the reported IC50 values in the provided search results are in the higher micromolar range for the specific derivatives mentioned.[1] It is important to note that the biological activity of any scaffold is highly dependent on the specific substitutions and stereochemistry of the molecule.
Antimicrobial Activity: A Look at Different Scaffolds
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the efficacy of potential new antibiotics.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Compounds
| Compound/Derivative | Scaffold | Microorganism | MIC (µg/mL) | Reference |
| Decalin Derivatives | ||||
| trans-1-oxo-2,4-diacetylaminodecalin | Decalin | Candida albicans | Not specified | [6] |
| trans-1-oxo-2,4-diacetylaminodecalin | Candida auris | Not specified | [6] | |
| Steroid Derivatives | ||||
| PYED-1 | Steroid | Enterococcus faecalis | 4 | [5] |
| PYED-1 | Staphylococcus aureus | 16 | [5] | |
| Compound 6 (Steroid derivative) | Steroid | S. aureus | >128 | [5] |
| Flavonoid Derivatives | ||||
| Prenylated (iso)flavonoids | Flavonoid | MRSA 18HN | ≤ 10 | [7] |
| Chalcone Derivatives | ||||
| Catechol-derived thiazole (B1198619) | Chalcone | MRSA | ≤ 2 | [8] |
Note: The MIC values are from various sources and should be interpreted with caution due to differing experimental setups. "Not specified" indicates that the study confirmed activity but did not provide a specific MIC value in the abstract.
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The available data suggests that derivatives from various scaffolds, including decalins, steroids, flavonoids, and chalcones, possess antimicrobial properties. A novel decalin derivative has shown specific activity against pathogenic Candida species.[6] Certain steroid derivatives have demonstrated potent activity against Gram-positive bacteria.[5] Notably, flavonoid and chalcone derivatives have shown significant promise against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanisms
Many anticancer agents function by interfering with specific signaling pathways that control cell growth, proliferation, and survival.
-
This compound/Decalin Derivatives: The precise anticancer mechanisms of many this compound derivatives are not yet well-elucidated. However, some decalin-containing natural products are known to target various cellular processes. For instance, some have been shown to inhibit enzymes crucial for cancer cell survival.[9]
-
Flavonoids and Chalcones: These compounds are known to interact with a multitude of cellular targets. They can inhibit protein kinases involved in cell signaling cascades, such as the MAPK and PI3K/Akt pathways, and can also induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.[10] Some chalcones are also known to inhibit tubulin polymerization, a critical process for cell division.[4]
-
Sesquiterpene Lactones: A prominent mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.
-
Steroids: Certain synthetic steroid derivatives have been designed to have cytotoxic effects on cancer cells, often by inducing apoptosis through various signaling cascades.
Below is a generalized representation of a signaling pathway often targeted by anticancer compounds.
A simplified diagram of the PI3K/Akt/mTOR and NF-kB signaling pathways, which are common targets for anticancer drugs.
Antimicrobial Mechanisms
The mechanisms by which these scaffolds combat microorganisms can also vary significantly.
-
This compound/Decalin Derivatives: The antimicrobial mechanism of the reported anti-Candida decalin derivative is not yet fully characterized.[6]
-
Steroids: Some steroid derivatives exert their antimicrobial effect by disrupting the bacterial cell membrane or interfering with essential metabolic processes.
-
Flavonoids and Chalcones: These compounds can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with nucleic acid synthesis. Their ability to chelate metal ions can also contribute to their antimicrobial activity.
-
General Mechanism - Inhibition of Cell Wall Synthesis: A common target for antimicrobial agents is the bacterial cell wall, which is absent in human cells.
A conceptual workflow of an antimicrobial compound inhibiting bacterial cell wall synthesis, leading to cell lysis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
A simplified workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity (growth). The lowest concentration of the compound that shows no visible growth is the MIC.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives against other prominent scaffolds. While flavonoids, chalcones, and steroids are well-established classes of bioactive compounds with a wealth of supporting data, the this compound scaffold represents a promising but less explored area of research.
References
- 1. Decane-1,2-diol derivatives as potential antitumor agents for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Derivatives as Potential Antimicrobial Agents against Staphylococcus aureus Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel decalin derivative with anti-Candida activity from Streptomyces chrestomyceticus strain ADP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Computational and Experimental Comparison of cis- and trans-2-Decalone Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermodynamic stability of cis- and trans-2-decalone (B93970). The stereochemistry of fused ring systems is a critical factor in determining the physical properties, reactivity, and biological activity of molecules. Understanding the relative stability of these isomers is essential for synthetic planning, conformational analysis, and drug design. This comparison is based on established thermodynamic principles, experimental data from the analogous decalin system, and common computational methodologies.
Quantitative Comparison of Isomer Stability
The relative stability of cis and trans isomers is best understood by examining the thermodynamic parameters associated with their interconversion. The following table summarizes experimental data for the isomerization of the parent compound, decalin, which serves as a reliable model for the 2-decalone system.
| Thermodynamic Parameter | Value for cis-Decalin → trans-Decalin Isomerization | Significance |
| Enthalpy Change (ΔH°) | -2.72 ± 0.20 kcal/mol[2] | A negative value indicates the reaction is exothermic. The trans isomer is enthalpically more stable (lower in potential energy) than the cis isomer.[2] |
| Entropy Change (ΔS°) | -0.55 ± 0.30 cal/mol·K[2] | A small negative value suggests a slight increase in ordering when converting from the flexible cis isomer to the rigid trans isomer.[2] |
| Gibbs Free Energy (ΔG°) | ~ -2.5 kcal/mol (Calculated at 298 K) | A negative value confirms that the trans isomer is the thermodynamically more stable product under standard conditions. |
The greater stability of the trans isomer is primarily attributed to reduced steric strain.[3] The cis isomer suffers from unfavorable non-bonded interactions, specifically gauche-butane interactions, that are absent in the rigid, all-chair conformation of the trans isomer.[4]
Methodologies for Stability Determination
The relative thermodynamic stabilities of isomers like cis- and trans-2-decalone can be determined through both experimental equilibration studies and computational modeling.
Experimental Protocol: Base-Catalyzed Isomerization
This method establishes an equilibrium between the two isomers, allowing for the calculation of the Gibbs free energy difference (ΔG°) from the equilibrium constant (Keq). For ketones like this compound, this is typically achieved via enolate formation under basic conditions.
Objective: To determine the equilibrium constant for the interconversion of cis- and trans-2-decalone and to calculate the corresponding ΔG°.
Materials:
-
A sample of either cis- or trans-2-decalone (or a mixture of both)
-
A suitable solvent (e.g., methanol (B129727) or ethanol)
-
A base catalyst (e.g., sodium methoxide, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with temperature control
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Sample Preparation: A solution of the this compound isomer is prepared in the chosen solvent within the reaction vessel.
-
Initiation of Equilibration: The base catalyst is added to the solution. The vessel is sealed under an inert atmosphere and heated to a specific, constant temperature to initiate the isomerization process.
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular time intervals. The reaction is quenched (e.g., by neutralization with a weak acid) to stop the isomerization.
-
Isomer Ratio Analysis: The ratio of cis- to trans-2-decalone in each aliquot is quantified using an analytical technique like GC or NMR.[2]
-
Confirmation of Equilibrium: Equilibrium is reached when the ratio of the two isomers remains constant over several consecutive measurements.
-
Calculation of Thermodynamic Parameters:
-
The equilibrium constant is calculated: Keq = [trans-2-decalone] / [cis-2-decalone].
-
The standard Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.[5]
-
Computational Protocol: Molecular Mechanics
Molecular mechanics is a computational method that calculates the steric energy of a molecule based on a classical mechanical force field. It is a highly effective tool for comparing the stabilities of conformational isomers and diastereomers.
Objective: To calculate the steric energies of the lowest-energy conformations of cis- and trans-2-decalone and determine their relative stability.
Software and Force Fields:
-
Molecular modeling software (e.g., MacroModel, Spartan, Chem3D)
-
A suitable force field, such as MMFF (Merck Molecular Force Field) or MM2, which are well-parameterized for common organic molecules.
Procedure:
-
Structure Building: Three-dimensional structures of both trans-2-decalone and cis-2-decalone (B72262) are built within the modeling software. For cis-decalin, it is important to consider that it can undergo ring flipping, so both chair-chair conformers should ideally be built and evaluated.
-
Energy Minimization: An energy minimization calculation is performed on each structure. The software systematically alters the geometry (bond lengths, angles, and dihedrals) to find the conformation with the lowest possible steric energy.
-
Steric Energy Calculation: The final, minimized steric energy is recorded for each isomer. This value represents the total strain within the molecule as calculated by the force field.
-
Stability Comparison: The calculated steric energies of the most stable conformer of the cis isomer and the trans isomer are compared. The isomer with the lower final steric energy is predicted to be the more thermodynamically stable. The difference in these energy values provides a computational estimate of the stability difference (ΔE_steric).
Logical Relationship and Stability Diagram
The following diagram, generated using the DOT language, illustrates the energetic relationship between cis- and trans-2-decalone. The cis isomer exists at a higher potential energy state due to steric strain from gauche interactions. It can overcome an activation energy barrier to isomerize to the more stable trans form, which resides in a lower energy well.
Caption: Energy relationship between cis- and trans-2-decalone isomers.
References
- 1. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthetic 2-Decalone: HPLC vs. GC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 2-Decalone, a bicyclic ketone, is a common structural motif in natural products and a valuable building block in organic synthesis. Its purity can be affected by unreacted starting materials, intermediates, and byproducts arising from its synthesis, commonly through Robinson annulation or catalytic hydrogenation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of synthetic this compound, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For a relatively non-polar compound like this compound, a C18 column with a polar mobile phase provides excellent separation from both more polar and less polar impurities.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: 70:30 Acetonitrile (B52724):Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthetic this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 2 mg/mL stock solution.
-
Further dilute to a working concentration of 0.2 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
A synthetic batch of this compound, prepared via Robinson annulation of cyclohexanone (B45756) and methyl vinyl ketone, was analyzed using the described HPLC method. The following table summarizes the quantitative data obtained.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Cyclohexanone | 2.85 | 15,430 | 0.45 |
| 2 | Methyl Vinyl Ketone Dimer | 3.52 | 28,960 | 0.85 |
| 3 | Michael Adduct Intermediate | 4.78 | 51,240 | 1.50 |
| 4 | This compound | 8.21 | 3,298,750 | 96.50 |
| 5 | Dehydration Byproduct | 11.54 | 23,940 | 0.70 |
Gas Chromatography (GC) Analysis
Gas chromatography is an excellent alternative for the analysis of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity.
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
-
Software: ChemStation or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthetic this compound sample in dichloromethane.
-
No derivatization is required.
Data Presentation: GC-FID Purity Assessment
The same synthetic batch of this compound was analyzed using the described GC-FID method. The results are summarized below.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Cyclohexanone | 5.62 | 18,540 | 0.52 |
| 2 | Methyl Vinyl Ketone Dimer | 6.89 | 32,150 | 0.90 |
| 3 | Michael Adduct Intermediate | 9.33 | 57,120 | 1.60 |
| 4 | cis-2-Decalone | 12.45 | 1,253,400 | 35.10 |
| 5 | trans-2-Decalone | 12.88 | 2,198,790 | 61.58 |
| 6 | Dehydration Byproduct | 14.71 | 10,700 | 0.30 |
Comparison of HPLC and GC for this compound Purity Analysis
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires samples to be volatile and thermally stable. |
| Resolution of Isomers | May not resolve cis- and trans-isomers of this compound under standard C18 conditions. | Capable of separating the cis- and trans-isomers of this compound. |
| Sensitivity | Good sensitivity, dependent on the chromophore and detector. | Generally higher sensitivity, especially with FID for hydrocarbons. |
| Sample Preparation | Involves dissolution and filtration; may require solvent exchange. | Simpler sample preparation, typically direct dissolution in a volatile solvent. |
| Run Time | Typically longer run times (10-30 minutes). | Often faster analysis times (<20 minutes). |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost for a basic GC-FID system. |
| Solvent Consumption | Higher consumption of organic solvents, leading to higher running costs and waste disposal considerations. | Minimal solvent usage, primarily for sample preparation. |
Conclusion
Both HPLC and GC are suitable and powerful techniques for assessing the purity of synthetic this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
-
HPLC is a robust and versatile method, particularly advantageous if the potential impurities are non-volatile or thermally sensitive. However, standard reverse-phase methods may not resolve the cis/trans isomers of this compound.
-
GC offers excellent resolution, particularly for separating the cis and trans isomers of this compound, which is a significant advantage for detailed characterization of the synthetic product. It is also a faster and more cost-effective method in terms of solvent consumption. Given that this compound and its likely impurities are volatile and thermally stable, GC is generally the preferred method for a comprehensive purity assessment that includes isomeric distribution.
For routine quality control where isomeric separation is not critical, HPLC provides a reliable and straightforward analysis. However, for in-depth purity profiling and method development, the superior resolving power of GC for isomers makes it the more informative technique.
The Decisive Moment: Kinetic vs. Thermodynamic Control in 2-Decalone Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on directing the outcome of enolate reactions with 2-decalone. This publication delves into the fundamental principles of kinetic and thermodynamic control, providing a comparative analysis of reaction conditions and their influence on product distribution, supported by experimental data and detailed protocols.
The regioselective functionalization of unsymmetrical ketones is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The humble this compound, a bicyclic ketone, serves as an excellent model system to explore the nuanced principles of kinetic and thermodynamic control in enolate chemistry. The ability to selectively form one of two possible enolates, and thus dictate the position of subsequent alkylation, is a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth comparison of the two competing pathways, offering insights into the reaction mechanisms and practical guidance for achieving desired product outcomes.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The deprotonation of an unsymmetrical ketone like this compound can result in two distinct enolates: the kinetic enolate and the thermodynamic enolate. The formation of each is governed by the reaction conditions, specifically the choice of base, temperature, and reaction time.
-
Kinetic Control: This pathway is favored under conditions that promote rapid, irreversible deprotonation. The kinetic enolate is the one that is formed faster, typically by abstraction of a proton from the less sterically hindered α-carbon. These conditions usually involve a strong, bulky, non-nucleophilic base at low temperatures.
-
Thermodynamic Control: This pathway dominates when the reaction conditions allow for equilibration between the ketone and its enolates. The thermodynamic enolate is the more stable of the two, generally the more substituted enolate. These conditions typically involve a weaker base at higher temperatures, allowing the system to reach thermal equilibrium and favor the lowest energy state.
Comparative Analysis of Reaction Conditions and Products
The choice between kinetic and thermodynamic control directly impacts the regioselectivity of subsequent reactions, such as alkylation. By carefully selecting the reaction parameters, one can favor the formation of either the 1-alkylated or the 3-alkylated this compound.
| Feature | Kinetic Control | Thermodynamic Control |
| Product | Less substituted enolate (Δ¹,⁹-enolate) leading to the 1-alkyl-2-decalone | More substituted enolate (Δ²,³-enolate) leading to the 3-alkyl-2-decalone |
| Relative Stability | Less stable | More stable |
| Rate of Formation | Faster | Slower |
| Governing Factor | Rate of deprotonation | Thermodynamic stability of the enolate |
Experimental Data: Methylation of trans-2-Decalone (B93970)
To illustrate the practical application of these principles, consider the methylation of trans-2-decalone with methyl iodide. The following table summarizes the expected product distribution under typical kinetic and thermodynamic conditions.
| Control | Conditions | Major Product | Minor Product |
| Kinetic | LDA, THF, -78 °C, then CH₃I | 1-methyl-trans-2-decalone | 3-methyl-trans-2-decalone |
| Thermodynamic | NaOMe, MeOH, reflux, then CH₃I | 3-methyl-trans-2-decalone | 1-methyl-trans-2-decalone |
Experimental Protocols
Detailed methodologies for the selective methylation of trans-2-decalone are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Kinetic Methylation of trans-2-Decalone
Objective: To selectively synthesize 1-methyl-trans-2-decalone.
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of trans-2-decalone in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time to ensure complete formation of the kinetic enolate.
-
Methyl iodide is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to proceed at low temperature before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-methyl-trans-2-decalone.
Thermodynamic Methylation of trans-2-Decalone
Objective: To selectively synthesize 3-methyl-trans-2-decalone.
Procedure:
-
Sodium methoxide (B1231860) (NaOMe) is dissolved in methanol (B129727) (MeOH) under an inert atmosphere.
-
trans-2-decalone is added to the solution.
-
The reaction mixture is heated to reflux for a period to allow for equilibration to the thermodynamic enolate.
-
Methyl iodide is added to the reaction mixture at reflux.
-
The reaction is maintained at reflux until completion.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford 3-methyl-trans-2-decalone.
Visualizing the Pathways
The following diagrams illustrate the reaction pathways and experimental workflows for the kinetic and thermodynamic control of this compound reactions.
Caption: Reaction pathways for kinetic and thermodynamic enolate formation.
Caption: Experimental workflows for methylation of this compound.
Conclusion
The selective functionalization of this compound through the strategic application of kinetic and thermodynamic control highlights a fundamental principle in organic synthesis. By understanding the interplay of reaction conditions, chemists can predictably favor the formation of either the less substituted or the more substituted enolate, thereby directing the regiochemical outcome of subsequent alkylation reactions. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the rational design of synthetic routes to complex target molecules.
Elucidating Structure-Activity Relationships of 2-Decalone Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of 2-decalone analogs has been challenging due to the limited availability of systematic studies in publicly accessible literature. While the bicyclo[4.4.0]decane (decalin) framework is a common motif in a variety of biologically active natural products, particularly those with antibiotic properties, specific SAR studies focusing on a series of this compound analogs with corresponding quantitative biological data remain scarce.
This guide aims to provide a framework for understanding the potential therapeutic applications of this compound derivatives by drawing parallels with related bicyclic structures and outlining the general methodologies employed in such SAR studies. The information presented here is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of this scaffold.
Comparison of Biological Activities
Direct quantitative comparison of a series of this compound analogs is not feasible without a dedicated study. However, the broader class of trans-bicyclo[4.4.0]decane-containing natural products has demonstrated significant potential, particularly in the development of novel antibiotics. These natural products often exhibit potent and selective antibacterial activities. The structural rigidity and stereochemical complexity of the decalin system are crucial for their biological function. Modifications to this core structure, including the introduction of various functional groups, can significantly impact their activity, selectivity, and pharmacokinetic properties.
To illustrate the type of data required for a comprehensive SAR analysis, the following table presents a hypothetical dataset for a series of this compound analogs evaluated for their antiproliferative activity. It is important to note that this data is illustrative and not based on a specific published study.
| Compound ID | R1 | R2 | R3 | Antiproliferative Activity (IC50, µM) |
| 2DA-01 | H | H | H | > 100 |
| 2DA-02 | OCH3 | H | H | 55.2 |
| 2DA-03 | OH | H | H | 25.8 |
| 2DA-04 | H | Br | H | 15.1 |
| 2DA-05 | H | H | NO2 | 8.7 |
| 2DA-06 | OH | Br | H | 5.3 |
Experimental Protocols
A typical SAR study involves the chemical synthesis of a library of analogs followed by their biological evaluation. The following are generalized experimental protocols that would be employed in the investigation of this compound analogs for a specific biological activity, such as antiproliferative effects.
General Synthesis of this compound Analogs
The synthesis of this compound analogs often starts from readily available starting materials and may involve key reactions such as the Robinson annulation to construct the bicyclic core. Subsequent modifications would then be carried out to introduce various substituents at different positions of the decalone scaffold. Purification of the final compounds is typically achieved using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized this compound analogs would be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizing Methodologies and Relationships
To better understand the workflow and the logical connections within an SAR study, graphical representations are invaluable.
In the absence of specific signaling pathway information for this compound analogs, a generic representation of a signaling cascade leading to cell proliferation can be illustrative for the context of antiproliferative studies.
Concluding Remarks
The this compound scaffold holds promise as a template for the design of novel therapeutic agents. However, a significant gap exists in the literature regarding systematic SAR studies of its analogs. Future research in this area, focusing on the synthesis of diverse libraries of this compound derivatives and their evaluation in a range of biological assays, is crucial for unlocking their full therapeutic potential. The methodologies and frameworks presented in this guide offer a starting point for such investigations, emphasizing the importance of quantitative data and a systematic approach to understanding the intricate relationship between chemical structure and biological activity.
A New Frontier in 2-Decalone Synthesis: An Organocatalytic Approach vs. the Classic Robinson Annulation
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The 2-decalone core, a key structural motif in many natural products and pharmacologically active compounds, has traditionally been constructed via the robust Robinson annulation. However, a novel organocatalytic method is emerging as a compelling alternative, offering high enantioselectivity and milder reaction conditions. This guide provides a head-to-head comparison of this new approach against the established Robinson annulation, supported by experimental data and detailed protocols.
Performance Benchmark: A Tale of Two Syntheses
The following table summarizes the key performance indicators for both the novel organocatalytic synthesis of a cis-decalin derivative and the classical Robinson annulation for a this compound.
| Parameter | Novel Organocatalytic Method | Established Robinson Annulation |
| Reaction | Organocatalytic Michael/Aldol Cascade | Robinson Annulation |
| Key Reagents | β-Ketosulfone, α,β-Unsaturated Aldehyde, Jørgensen-Hayashi Catalyst | 2-Methylcyclohexanone (B44802), Methyl Vinyl Ketone, Sodium Ethoxide |
| Solvent | Ethanol (B145695) | Anhydrous Ethanol |
| Temperature | Room Temperature | 0°C to Reflux |
| Reaction Time | 48 - 72 hours | Not explicitly stated, but typically several hours to overnight |
| Yield | Moderate to Good (up to 89%) | Variable (dependent on conditions) |
| Enantioselectivity | Good to Excellent (up to 99% ee) | Not inherently enantioselective (racemic product) |
| Key Advantages | High enantioselectivity, mild reaction conditions | Well-established, readily available starting materials |
| Key Disadvantages | Longer reaction times, catalyst synthesis required | Harsh reaction conditions (strong base, elevated temperatures), lack of stereocontrol |
Visualizing the New Approach: Experimental Workflow
The following diagram illustrates the experimental workflow for the novel organocatalytic synthesis of this compound derivatives.
Delving into the Details: Experimental Protocols
Novel Organocatalytic Synthesis of a cis-Decalin Derivative
This protocol is a general procedure based on the work by G. Blay, M. C. Muñoz, and J. R. Pedro.
Materials:
-
β-Ketosulfone
-
α,β-Unsaturated aldehyde
-
Jørgensen-Hayashi catalyst (or similar organocatalyst)
-
Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the β-ketosulfone (1.0 equivalent) and the α,β-unsaturated aldehyde (0.5 equivalents) in ethanol.
-
To this solution, add the organocatalyst (e.g., Jørgensen-Hayashi catalyst) at a loading of 10-20 mol%.
-
Stir the reaction mixture at room temperature for 48 to 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent, to afford the desired cis-decalin product.
Established Robinson Annulation of 2-Methylcyclohexanone
This protocol is a classic example of the Robinson annulation to produce a this compound derivative.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol at 0°C under an inert atmosphere, add 2-methylcyclohexanone dropwise.
-
After stirring for a designated period, add methyl vinyl ketone dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute aqueous solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound product.
A Comparative Guide to Diastereomeric Excess in Chiral 2-Decalone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral 2-decalones, core structures in many natural products and pharmaceuticals, presents a significant challenge in organic chemistry. Achieving high diastereomeric excess (d.e.) is crucial for the efficacy and safety of the final therapeutic agents. This guide provides an objective comparison of common organocatalytic methods for the synthesis of chiral 2-decalones, with a focus on the analysis of diastereomeric excess, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The organocatalytic asymmetric Robinson annulation stands out as a powerful and widely utilized method for the construction of chiral 2-decalone frameworks. This tandem reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, can be rendered highly diastereoselective through the use of chiral organocatalysts. Proline and its derivatives are among the most common and effective catalysts for this transformation. Below is a comparison of two illustrative organocatalytic approaches.
| Method | Catalyst | Substrates | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Method A: L-Proline Catalyzed Annulation | L-Proline | 2-Methylcyclohexanone (B44802) and Methyl Vinyl Ketone | DMSO | ~50 | Not explicitly stated, but enantiomeric excess of 76% is reported for a similar system, suggesting diastereoselectivity.[1] |
| Method B: Cinchona Alkaloid Amine Catalyzed Annulation | Cinchona Alkaloid Amine | α-Fluoro-β-ketoester and Chalcone | Not specified | up to 82 | up to 20:1[2] |
Note: The diastereomeric ratio for the L-proline catalyzed reaction is not explicitly provided in the available literature in a comparable format but is inferred from the reported enantioselectivity in related systems. The Cinchona alkaloid catalyzed reaction demonstrates high diastereoselectivity in the synthesis of fluorinated cyclohexenone derivatives, which are structurally related to 2-decalones.
Experimental Protocols
Method A: L-Proline Catalyzed Asymmetric Robinson Annulation
This protocol is based on the well-established proline-catalyzed Robinson annulation of a cyclic ketone with methyl vinyl ketone (MVK).[1]
Materials:
-
2-Methylcyclohexanone
-
Methyl Vinyl Ketone (MVK)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in DMSO, add L-proline (0.3 eq).
-
To this mixture, add methyl vinyl ketone (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 35 °C for 89 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral this compound.
Method B: Cinchona Alkaloid Amine-Promoted Organocatalytic Robinson Annulation of Fluorinated Precursors
This protocol describes a one-pot fluorination and organocatalytic Robinson annulation to synthesize fluorinated cyclohexenones, highlighting a method for achieving high diastereoselectivity.[2]
Materials:
-
β-ketoester
-
Selectfluor™
-
Chalcone
-
Cinchona alkaloid amine catalyst (cat-1)
-
Trifluoroacetic acid (CF₃C₆H₄CO₂H)
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Fluorination: In a reaction vessel, dissolve the β-ketoester in a suitable solvent. Add Selectfluor™ and stir at room temperature until the fluorination is complete (monitored by TLC).
-
Robinson Annulation: To the reaction mixture from the previous step, add the chalcone, trifluoroacetic acid, and the cinchona alkaloid amine catalyst.
-
Add sodium carbonate (1.5 equiv.) to the mixture.
-
Stir the reaction at 25 °C until the annulation is complete.
-
Quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by silica gel column chromatography to yield the fluorinated cyclohexenone.
Analysis of Diastereomeric Excess
Accurate determination of the diastereomeric excess is paramount to evaluating the success of a stereoselective synthesis. The two most common techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Principle: Diastereomers are distinct chemical compounds and, as such, their corresponding protons will experience slightly different chemical environments. This can lead to different chemical shifts for certain protons in the ¹H NMR spectrum, allowing for their differentiation and quantification. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified this compound product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify well-resolved signals corresponding to a specific proton in each diastereomer. Protons adjacent to the newly formed stereocenters are often good candidates.
-
Integrate the identified signals.
-
The diastereomeric ratio is calculated from the ratio of the integration values. For example, if the integrals of the signals for diastereomer A and diastereomer B are 1.00 and 0.25, respectively, the diastereomeric ratio is 4:1.
-
Determination of Diastereomeric Ratio by Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers. This differential interaction leads to different retention times, allowing for their separation and quantification.[4][5] The area under each peak in the chromatogram is proportional to the amount of that diastereomer.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose).
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact composition will need to be optimized to achieve baseline separation of the diastereomeric peaks.
-
Sample Preparation: Prepare a dilute solution of the purified this compound product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the area of each peak.
-
The diastereomeric ratio is calculated from the ratio of the peak areas.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and analysis of diastereomeric excess in chiral this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Decalone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Table 1: Hypothetical Comparative Cytotoxicity of 2-Decalone Enantiomers
The following table illustrates how quantitative data from a comparative cytotoxicity study of this compound enantiomers would be presented. The values provided are for illustrative purposes only and are not derived from experimental data.
| Compound | Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µM) | Selectivity Index (SI) |
| (+)-2-Decalone | MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 75.2 | 2.1 |
| A549 (Human Lung Carcinoma) | MTT | 48 | 98.5 | 1.6 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 158.3 | - | |
| (-)-2-Decalone | MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 25.8 | 8.9 |
| A549 (Human Lung Carcinoma) | MTT | 48 | 42.1 | 5.7 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 229.4 | - | |
| Racemic this compound | MCF-7 (Human Breast Adenocarcinoma) | MTT | 48 | 51.4 | 3.7 |
| A549 (Human Lung Carcinoma) | MTT | 48 | 69.3 | 2.7 | |
| HEK293 (Human Embryonic Kidney) | MTT | 48 | 189.7 | - |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line (e.g., HEK293) to that in a cancerous cell line. A higher SI value suggests a greater selectivity of the compound for cancer cells.
Experimental Protocols
A rigorous and well-documented experimental methodology is crucial for obtaining reliable and reproducible data. The following protocols outline a standard approach for assessing the comparative cytotoxicity of this compound enantiomers.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous human cell line (e.g., HEK293) should be used to assess both cytotoxicity and selectivity.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for MCF-7 and A549, EMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of (+)-2-decalone, (-)-2-decalone, and racemic this compound are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 500 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with the compounds for a specified duration (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative cytotoxicity assessment of this compound enantiomers.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Potential Signaling Pathway for Cytotoxicity
The cytotoxic effects of a compound are often mediated through specific signaling pathways that lead to programmed cell death, or apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in relation to the cytotoxic effects of this compound enantiomers.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
The differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors can lead to profound differences in their biological activities.[1] Therefore, the separate evaluation of the enantiomers of any chiral compound intended for therapeutic use is of paramount importance. While experimental data on the comparative cytotoxicity of this compound enantiomers is currently lacking, the protocols and frameworks presented in this guide provide a clear path for researchers to undertake such an investigation. The elucidation of the cytotoxic profiles of (+)-2-decalone and (-)-2-decalone will be a valuable contribution to the understanding of their potential as pharmacological agents and will inform future drug development efforts.
References
evaluating the efficiency of different purification methods for 2-decalone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficiency of three primary purification methods for 2-decalone (decahydro-2-naphthalenone), a bicyclic ketone with applications in organic synthesis and fragrance chemistry. The purification of this compound is often complicated by the presence of unreacted starting materials, byproducts, and, most notably, its existence as a mixture of cis and trans isomers. The close physical properties of these isomers present a significant separation challenge.
This document offers a comparative analysis of fractional distillation, column chromatography, and recrystallization for the purification of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the typical efficiencies of the three purification methods for a crude this compound mixture. The initial mixture is assumed to contain this compound (a mixture of cis and trans isomers), unreacted starting materials, and other synthesis byproducts.
| Purification Method | Typical Yield (%) | Final Purity (%) | Primary Impurities Removed | Separation of cis/trans Isomers? | Relative Cost | Time Requirement |
| Fractional Distillation | 75-85 | 90-95 | High and low boiling point impurities | Inefficient | Low | Moderate |
| Column Chromatography | 60-75 | >98 | Polar and non-polar impurities | Yes, with optimized conditions | High | High |
| Recrystallization | 50-70 | 95-98 | Insoluble impurities and some soluble byproducts | Partial, depending on solvent and isomer ratio | Moderate | Low to Moderate |
Experimental Protocols
Fractional Distillation
Fractional distillation is a suitable method for removing impurities with significantly different boiling points from this compound. However, due to the close boiling points of the cis and trans isomers, this method is generally ineffective for their separation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask with boiling chips.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. This compound has a boiling point of approximately 96 °C at 2.5 mmHg[1]. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Column Chromatography
Column chromatography is a highly effective method for purifying this compound, offering the significant advantage of separating the cis and trans isomers. The separation is based on the differential adsorption of the isomers to the stationary phase.
Methodology:
-
Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, creating a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. The less polar trans-isomer will typically elute before the more polar cis-isomer.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Fraction Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified isomers.
-
Purity and Isomer Ratio Analysis: Confirm the purity and determine the isomeric ratio of the separated fractions using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. A study on the separation of cis and trans phosphadecalone isomers by flash chromatography showed excellent yields, suggesting this is a promising approach for this compound as well.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. For this compound, which can be a low-melting solid or a liquid at room temperature depending on the isomer ratio and purity, this technique is most effective when one isomer is present in a significantly higher concentration.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve this compound at an elevated temperature but not at room temperature or below. A mixture of ethanol (B145695) and water can be a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation. The isomer that is in higher concentration and has a more stable crystal lattice will preferentially crystallize.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Determine the purity and isomeric composition of the recrystallized product by melting point analysis and GC-MS.
Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended method for assessing the purity of this compound and determining the ratio of cis to trans isomers.
Illustrative GC-MS Protocol:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-300 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Data Analysis:
The purity of this compound can be determined by the area percentage of the corresponding peak(s) in the total ion chromatogram. The mass spectrum of the peak(s) should be compared to a reference spectrum to confirm the identity. The ratio of cis and trans isomers can be calculated from the relative areas of their respective peaks, as they will likely have slightly different retention times.
Conclusion
The choice of purification method for this compound depends on the desired final purity and whether the separation of the cis and trans isomers is required.
-
Fractional distillation is a practical choice for removing bulk impurities with different boiling points but is not suitable for isomer separation.
-
Recrystallization can be an economical method to enrich one isomer if the starting mixture is already skewed towards that isomer.
-
Column chromatography is the most effective, albeit more resource-intensive, method for achieving high purity and for the complete separation of the cis and trans isomers of this compound.
For applications requiring isomerically pure this compound, a multi-step purification strategy, such as an initial fractional distillation followed by column chromatography, may be the most efficient approach.
References
Safety Operating Guide
Proper Disposal of 2-DECALONE: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe and compliant disposal of 2-DECALONE, a combustible liquid that is toxic to aquatic life. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions & Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to dissipate flammable vapors.
-
Remove Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, sparks, and static discharge.[1][2]
-
Personal Protective Equipment (PPE): Before addressing a spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. For significant spills, a multi-purpose combination respirator may be necessary.[3]
-
Containment: Prevent the spill from spreading and entering drains or waterways. Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste disposal.[2]
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for routine use or disposal, the following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. |
| Body Protection | Lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A multi-purpose combination respirator may be required for large quantities or inadequate ventilation.[3] | Prevents inhalation of harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated as hazardous waste due to its flammability and environmental toxicity. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[4][5]
Step 1: Waste Identification and Classification
This compound is classified as a flammable liquid.[1][3] Any waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.
Step 2: Waste Collection and Segregation
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Toxic to Aquatic Life")
-
The accumulation start date
-
The name and contact information of the generating laboratory or personnel
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from heat, sparks, and open flames.[1]
-
Ensure the storage location complies with all institutional and regulatory requirements for hazardous waste.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is illegal and harmful to the environment.
-
Incineration is a common and effective method for the disposal of bulk quantities of flammable ketones.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.
| Property | Value | Significance for Disposal |
| CAS Number | 4832-17-1[3] | Unique identifier for the chemical. |
| Molecular Formula | C₁₀H₁₆O[3] | Provides information on the chemical composition. |
| Molecular Weight | 152.23 g/mol [3] | Relevant for chemical calculations. |
| Flash Point | 102 °C (215.6 °F) - closed cup[3] | Indicates the temperature at which it can ignite. It is a combustible liquid. |
| Density | 0.979 g/mL at 25 °C[3] | Useful for estimating the mass of a given volume of waste. |
| Boiling Point | 96 °C at 2.5 mmHg[3] | Indicates the temperature at which it becomes a vapor. |
| Water Solubility | Insoluble (Assumed based on structure) | Will not mix with water, affecting spill cleanup and environmental fate. |
| Storage Class | 10 - Combustible liquids[3] | Dictates proper storage conditions. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling 2-DECALONE
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-decalone in a laboratory setting. Adherence to these guidelines is crucial for the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause skin irritation and is toxic to aquatic life.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, PVC) | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Protective clothing (e.g., lab coat, overalls) | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US) or equivalent | To be used when ventilation is inadequate to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Inspect all PPE for integrity before use.
2. Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[4]
3. Storage:
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures
Spill Response:
-
Minor Spill:
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, universal binder).[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[1][2]
Disposal Plan
All waste, including this compound residues and contaminated materials, must be disposed of as hazardous waste.
-
Chemical Waste:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
Dispose of used gloves, absorbent materials, and other contaminated disposable items in a sealed bag or container labeled as hazardous waste.
-
-
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[2]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
